2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile
Description
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[(3-aminopyrazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-7-9-3-1-2-4-10(9)8-15-6-5-11(13)14-15/h1-6H,8H2,(H2,13,14) |
InChI Key |
FVFWYBXEIXJFTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile chemical structure properties
The following technical monograph details the chemical structure, physicochemical properties, and synthetic utility of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile . This guide is structured for researchers in medicinal chemistry and process development, focusing on the compound's role as a bifunctional scaffold in drug discovery.
Physicochemical Profiling and Synthetic Utility
Executive Summary
2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile (C₁₁H₁₀N₄) is a versatile heterocyclic building block characterized by two distinct functional handles: an electron-rich 3-aminopyrazole moiety and an electron-deficient 2-cyanobenzyl group. This bifunctional nature makes it a privileged scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors (where the aminopyrazole acts as a hinge binder) and GPCR ligands. It serves as a structural analog to key intermediates used in the synthesis of DPP-4 inhibitors (e.g., Alogliptin), offering a "scaffold hopping" opportunity by replacing the uracil core with a pyrazole ring.
Structural Analysis & Physicochemical Properties
The compound consists of a benzonitrile ring linked via a methylene bridge to the N1-position of a 3-aminopyrazole system. The regiochemistry of the N-alkylation is critical, as the 3-amino tautomer is chemically distinct from the 5-amino isomer.
Physicochemical Data Profile
| Property | Value (Predicted/Experimental) | Technical Note |
| Molecular Formula | C₁₁H₁₀N₄ | - |
| Molecular Weight | 198.23 g/mol | Ideal fragment size (<300 Da) |
| LogP (Octanol/Water) | 1.2 ± 0.3 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~65 Ų | Polar surface area dominated by nitrile and amine |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic primary amine (reduced by pyrazole aromaticity) |
| H-Bond Donors | 2 | Primary amine (-NH₂) |
| H-Bond Acceptors | 3 | Pyrazole N2, Nitrile N, Amine N |
| Rotatable Bonds | 2 | Methylene bridge allows conformational flexibility |
Tautomerism and Regiochemistry
The 3-aminopyrazole precursor exists in equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole tautomers. Upon alkylation with 2-cyanobenzyl bromide, the substitution can occur at either nitrogen (N1 or N2).
-
Target Isomer (N1-alkyl): 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile.
-
Regioisomer (N2-alkyl): 2-((5-Amino-1H-pyrazol-1-yl)methyl)benzonitrile.
Differentiation is achieved via NOE (Nuclear Overhauser Effect) NMR :
-
N1-Isomer: Strong NOE between the benzylic methylene protons and the pyrazole H-5 proton.
-
N2-Isomer: Strong NOE between the benzylic methylene protons and the amino group (or lack of interaction with H-5).
Synthetic Pathways & Protocols
The synthesis relies on a controlled nucleophilic substitution (Sɴ2) reaction. The primary challenge is controlling the regioselectivity to favor the N1-alkylation.
Reaction Scheme: N-Alkylation
Figure 1: Synthetic pathway for the N-alkylation of 3-aminopyrazole, highlighting the divergent regiochemical outcomes.
Detailed Experimental Protocol
Objective: Synthesis of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile via base-mediated alkylation.
Reagents:
-
3-Aminopyrazole (1.0 eq)
-
2-(Bromomethyl)benzonitrile (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-aminopyrazole (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation:
-
Method A (Mild): Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes.
-
Method B (Strong): Cool to 0°C, add NaH (12 mmol, 60% dispersion), and stir for 30 minutes until gas evolution ceases.
-
-
Alkylation: Add a solution of 2-(bromomethyl)benzonitrile (10.5 mmol) in DMF (5 mL) dropwise over 15 minutes.
-
Note: Slow addition at low temperature (0°C) favors the kinetic product (N1-alkylation).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.
-
Work-up: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude residue typically contains a mixture of N1 and N2 isomers. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM). The N1-isomer (target) is generally less polar than the N2-isomer due to internal hydrogen bonding effects or dipole moment alignment.
Reactivity & Medicinal Chemistry Applications
This scaffold allows for divergent synthesis, enabling the construction of complex libraries.
Functional Group Transformations
The molecule possesses three distinct reactive centers:
-
Primary Amine (C3-NH₂): Nucleophilic handle for amide coupling, reductive amination, or urea formation.
-
Nitrile (CN): Electrophilic handle for hydrolysis (to amide/acid), reduction (to benzylamine), or cycloaddition (to tetrazole).
-
Pyrazole C4-H: Nucleophilic site for electrophilic aromatic substitution (e.g., halogenation), enabling further cross-coupling (Suzuki/Sonogashira).
Divergent Synthesis Workflow
Figure 2: Divergent synthetic utility of the scaffold, illustrating key transformations for library generation.
Therapeutic Relevance
-
Kinase Inhibition: The 3-aminopyrazole motif is a classic "hinge binder" in kinase inhibitors (e.g., Tozasertib, VX-680). The 2-cyanobenzyl group provides a hydrophobic tail that can occupy the back-pocket of the ATP binding site.
-
DPP-4 Inhibition: Analogous to the 2-cyanobenzyl group found in Alogliptin and Trelagliptin . This scaffold can be used to generate novel DPP-4 inhibitors by coupling the amine to a piperidine or pyrrolidine moiety.
Analytical Characterization Standards
To validate the identity and purity of the synthesized compound, the following analytical criteria should be met:
-
¹H NMR (400 MHz, DMSO-d₆):
-
~5.30 ppm (s, 2H): Benzylic methylene (
). - ~7.50 ppm (d, 1H): Pyrazole H-5 (coupling with H-4).
- ~5.60 ppm (d, 1H): Pyrazole H-4.
-
~4.5-5.0 ppm (br s, 2H): Amine (
), D₂O exchangeable. - ~7.4-7.8 ppm (m, 4H): Aromatic benzonitrile protons.
-
~5.30 ppm (s, 2H): Benzylic methylene (
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Diagnostic peaks: Nitrile carbon (~117 ppm), Benzylic carbon (~50-55 ppm), Pyrazole C3-NH₂ (~155 ppm).
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺: 199.09.
-
Found [M+H]⁺: 199.1 ± 0.1.
-
References
-
Regioselectivity in Aminopyrazole Alkylation
- Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Source: National Institutes of Health (NIH) / PMC.
-
Link:[Link]
-
Synthesis of Alogliptin Intermediates (Analogous Chemistry)
- Title: Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor.
- Source: Organic Process Research & Development (ACS Public
-
Link:[Link]
-
General Pyrazole Chemistry
-
Microwave-Assisted Alkylation
- Title: A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradi
- Source: Sciforum (MDPI).
-
Link:[Link]
Sources
Physicochemical Properties of Aminopyrazole-Benzyl Nitrile Scaffolds: A Technical Guide
This guide provides an in-depth technical analysis of Aminopyrazole-Benzyl Nitrile Scaffolds , a privileged structural class in medicinal chemistry. It focuses on their physicochemical behavior, synthetic origins, and application in kinase inhibitor design.
Executive Summary & Scaffold Architecture
The Aminopyrazole-Benzyl Nitrile scaffold represents a fusion of two distinct pharmacophoric elements: the aminopyrazole core (a proven ATP-mimetic hinge binder) and the benzyl nitrile motif (a versatile hydrophobic linker with a polar "anchor").
In drug discovery, this scaffold is primarily utilized to target Serine/Threonine and Tyrosine kinases (e.g., CDK, p38 MAPK, FGFR). The physicochemical utility of this scaffold lies in its ability to balance lipophilicity (via the benzyl ring) with directed polarity (via the nitrile and amino groups), allowing for precise tuning of membrane permeability and metabolic stability.
Structural Definition
The scaffold typically arises from the condensation of
-
Core: A pyrazole ring substituted with an amine (typically at position 3 or 5).[1][2][3][4][5][6][7][8]
-
Pendant: An aryl group (derived from the benzyl moiety) often at the C4 position.
-
Functional Handle: A nitrile group (
), which may be retained from the starting material or introduced as a bioisostere for halogens/carbonyls.
Synthetic Origin & Tautomerism
Understanding the synthesis is crucial for interpreting the physicochemical data. The reaction of
Figure 1: Synthetic pathway deriving the aminopyrazole scaffold from benzyl nitrile precursors.
Physicochemical Profiling
The integration of a benzyl nitrile motif into the aminopyrazole framework alters the electronic and solubility profile significantly compared to alkyl-pyrazoles.
Acid-Base Properties (pKa)
The aminopyrazole ring is amphoteric but predominantly acts as a weak base.
-
Pyridine-like Nitrogen (N2): The primary site of protonation. Unsubstituted pyrazole has a pKa
.[9] -
Exocyclic Amine: The electron-donating
group increases electron density in the ring, typically raising the pKa of the ring nitrogen to 3.5 – 4.5 . -
Benzyl Nitrile Effect: If the nitrile is retained on the benzyl ring (e.g., 4-cyanobenzyl), its strong electron-withdrawing nature (
) decreases the pKa of the system, potentially improving solubility at physiological pH by stabilizing the neutral form or modulating the pKa to avoid lysosomal trapping.
Lipophilicity (LogP/LogD) and Solubility
The benzyl nitrile moiety acts as a "solubility switch."
-
Benzyl Group: Adds significant lipophilicity (+2.0 to +2.5 LogP units), facilitating hydrophobic pocket occupation.
-
Nitrile Group: Reduces LogP by
units compared to a methyl group and acts as a hydrogen bond acceptor (HBA). This improves aqueous solubility compared to purely carbocyclic analogs.
Table 1: Comparative Physicochemical Data
| Scaffold Variant | ClogP | pKa (Est.) | H-Bond Donors | H-Bond Acceptors | Key Property |
| Unsub. Aminopyrazole | -0.8 | 4.1 | 2 | 2 | Highly polar, poor permeability. |
| 5-Amino-4-phenylpyrazole | 2.1 | 3.8 | 2 | 2 | Balanced lipophilicity. |
| 5-Amino-4-(4-cyanobenzyl)pyrazole | 1.9 | 3.5 | 2 | 3 | Optimal: Nitrile lowers LogP, adds HBA. |
| N-Alkylated Analog | 2.8 | 3.2 | 1 | 2 | Higher permeability, lower solubility. |
Metabolic Stability
The nitrile group in this scaffold is generally metabolically robust. Unlike aliphatic nitriles which can be prone to P450-mediated oxidative decyanation (releasing cyanide), aromatic nitriles (benzonitriles) are stable. They resist hydrolysis and often block metabolically labile sites on the phenyl ring (blocking para-hydroxylation).
Experimental Protocols
To validate the physicochemical properties of these scaffolds, the following self-validating protocols are recommended.
Protocol A: High-Throughput Solubility (Kinetic)
Objective: Determine the aqueous solubility limit of the scaffold in PBS pH 7.4.
-
Preparation: Prepare a 10 mM stock solution of the aminopyrazole derivative in DMSO.
-
Seeding: Add 5
L of stock to 245 L of PBS (pH 7.4) in a 96-well filter plate (final 2% DMSO). -
Equilibration: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Vacuum filter using a 0.45
m PVDF membrane to remove precipitate. -
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Self-Validation: Include a reference standard (e.g., Carbamazepine) with known solubility. If reference deviates >15%, invalidate run.
-
Protocol B: Potentiometric pKa Determination
Objective: Accurate measurement of ionization constants.
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample: Weigh 3–5 mg of solid compound into the assay vial.
-
Solvent: Add 1.5 mL of 0.15 M KCl (ionic strength adjuster) and varying ratios of Methanol/Water (to extrapolate aqueous pKa if insoluble).
-
Titration: Titrate with 0.5 M KOH and 0.5 M HCl from pH 2.0 to 12.0.
-
Analysis: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa (
).-
Causality: The use of co-solvent (MeOH) is mandatory for this scaffold due to the lipophilic benzyl moiety; direct aqueous titration will likely result in precipitation and electrode drift.
-
Medicinal Chemistry Applications
The Aminopyrazole-Benzyl Nitrile scaffold is a "privileged structure" for kinase inhibition.
Mechanism of Action (Hinge Binding)
The aminopyrazole motif functions as a bidentate hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP.
-
Donor: The exocyclic
donates a proton to the hinge region backbone carbonyl (e.g., Glu81 in CDK2). -
Acceptor: The pyrazole N2 accepts a proton from the backbone amide (e.g., Leu83 in CDK2).
The Role of the Benzyl Nitrile
The benzyl group orients the molecule towards the Gatekeeper residue .
-
Steric Fit: The phenyl ring occupies the hydrophobic pocket adjacent to the ATP site.
-
Electronic Tuning: A nitrile substituent on this ring can interact with cryptic pockets or water networks, improving selectivity over homologous kinases.
Figure 2: Structure-Activity Relationship (SAR) map of the scaffold interacting with a kinase target.
References
-
Foloppe, N., et al. (2006). "Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and hydrophobic interactions." Journal of Medicinal Chemistry. Link
-
Cui, J. J., et al. (2011).[9] "Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors." Journal of Medicinal Chemistry. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
-
Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. img01.pharmablock.com [img01.pharmablock.com]
Optimizing Drug-Likeness in Small Molecules: A Technical Deep Dive into Pyrazole-Benzonitrile Derivatives
Executive Summary
The pyrazole-benzonitrile scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within oncology (e.g., EGFR/VEGFR inhibitors) and anti-inflammatory therapeutics (COX-2 inhibitors). This guide provides a rigorous technical analysis of this scaffold's compliance with Lipinski’s Rule of Five (Ro5) and Veber’s extensions. It details the physicochemical rationale behind the scaffold's success, provides step-by-step protocols for in silico and in vitro validation, and offers a structural optimization strategy to maximize oral bioavailability while maintaining potency.
The Pyrazole-Benzonitrile Scaffold: Chemical Space and Pharmacological Relevance
The "Privileged" Pyrazole Core
The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is a "privileged structure" in drug discovery. Its ability to act as both a hydrogen bond donor (NH) and acceptor (N) allows it to interact with diverse biological targets, including kinase ATP-binding pockets and G-protein coupled receptors (GPCRs).
The Benzonitrile Moiety: A Strategic Bioisostere
Incorporating a benzonitrile (phenyl ring with a -CN group) into the pyrazole framework serves three critical medicinal chemistry functions:
-
Metabolic Stability: The nitrile group is often resistant to oxidative metabolism compared to alkyl groups, prolonging half-life (
). -
Electronic Modulation: The strong electron-withdrawing nature of the cyano group (
) lowers the of the pyrazole NH, potentially enhancing binding affinity through stronger hydrogen bonding with target residues. -
Dipolar Interactions: The linear geometry and high dipole moment of the nitrile group allow for specific interactions within narrow hydrophobic pockets, often acting as a bioisostere for carbonyls or halogens.
Theoretical Framework: Lipinski and Veber Compliance[1]
To ensure oral bioavailability, pyrazole-benzonitrile derivatives are evaluated against established physicochemical filters.[1][2]
Lipinski’s Rule of Five (Ro5) Analysis[2][3][4][5][6][7][8][9]
-
Molecular Weight (MW) < 500 Da: The core pyrazole-benzonitrile unit (~170 Da) leaves ample room for functionalization without breaching the 500 Da limit.
-
LogP (Octanol-Water Partition Coefficient) < 5: Pyrazoles are moderately polar. The benzonitrile adds lipophilicity but typically keeps the LogP within the optimal 2.0–4.0 range, balancing solubility and permeability.
-
Hydrogen Bond Donors (HBD) < 5: The core has 0-1 HBDs (depending on N-substitution).
-
Hydrogen Bond Acceptors (HBA) < 10: The nitrile nitrogen and pyrazole nitrogens contribute only 2-3 HBAs, well below the threshold.
Veber’s Extensions
-
Rotatable Bonds (RB) ≤ 10: The rigid aromatic nature of the pyrazole-benzonitrile linkage restricts conformational flexibility, favoring high oral bioavailability.
-
Topological Polar Surface Area (TPSA) ≤ 140 Ų: The nitrile group adds ~24 Ų and the pyrazole ~18-28 Ų. This low baseline allows for the addition of polar solubilizing groups while staying under the 140 Ų ceiling.
In Silico Assessment Protocol
Before synthesis, candidates must be screened computationally. The following workflow ensures resources are focused on high-probability leads.
Computational Workflow Diagram
Figure 1: Step-by-step in silico screening workflow for prioritizing drug-like candidates.
Protocol: SwissADME Screening
-
Input: Convert chemical structures to SMILES strings.
-
Tool: Access (free, authoritative academic tool).
-
Execution: Paste SMILES list.
-
Analysis:
-
Check the Bioavailability Radar . Ideally, the polygon should fall entirely within the pink area.
-
Verify LogP (consensus) is between 1.5 and 4.0.
-
Ensure PAINS (Pan-Assay Interference Compounds) alerts are zero to avoid false positives in biological assays.
-
Structural Optimization Strategy (SAR)
To modulate the physicochemical properties of the pyrazole-benzonitrile core, specific substitutions are recommended based on Structure-Activity Relationship (SAR) data.
SAR Optimization Diagram
Figure 2: Strategic structural modifications to optimize the pyrazole-benzonitrile scaffold.
Experimental Validation Protocols
Computational predictions must be validated experimentally. The following protocols are industry standards for assessing drug-likeness.
Thermodynamic Solubility (HPLC Method)
Objective: Determine the saturation solubility of the compound in phosphate-buffered saline (PBS, pH 7.4).
-
Preparation: Prepare a supersaturated solution of the test compound in PBS (pH 7.4). Shake at 25°C for 24 hours.
-
Filtration: Filter the suspension using a 0.45 µm PVDF membrane to remove undissolved particles.
-
Quantification: Inject the filtrate into an HPLC system (C18 column).
-
Calculation: Compare the peak area against a standard calibration curve prepared in DMSO (where the compound is fully soluble).
-
Acceptance Criteria: Solubility > 50 µM is generally considered "drug-like" for early discovery.
-
PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Mimic passive diffusion across the gastrointestinal tract.
Figure 3: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol Steps:
-
Donor Well: Add 300 µL of compound solution (10 µM in PBS).
-
Membrane: Coat the filter of the acceptor plate with 5 µL of lecithin/dodecane solution.
-
Acceptor Well: Add 200 µL of PBS to the acceptor plate.
-
Incubation: Sandwich plates and incubate for 5 hours at room temperature in a humidity chamber.
-
Analysis: Measure concentration in both wells using UV spectroscopy or LC-MS/MS.
-
Calculation: Calculate effective permeability (
) using the standard PAMPA equation [1].
Case Study: Data Summary
The following table illustrates the physicochemical profile of a representative optimized pyrazole-benzonitrile derivative compared to Ro5 limits.
| Parameter | Lipinski Limit | Optimized Derivative (Example) | Status |
| Molecular Weight | < 500 Da | 385.4 Da | ✅ Pass |
| LogP | < 5.0 | 3.2 | ✅ Pass |
| H-Bond Donors | ≤ 5 | 1 | ✅ Pass |
| H-Bond Acceptors | ≤ 10 | 4 | ✅ Pass |
| TPSA | < 140 Ų | 85 Ų | ✅ Pass |
| Solubility (pH 7.4) | > 10 µM | 65 µM | ✅ Pass |
References
-
Lipinski, C. A., et al. (2001).[1][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4][5] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. Link
-
SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
Technical Whitepaper: 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile
This technical guide provides an in-depth analysis of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile , a specific heterocyclic building block relevant to medicinal chemistry, particularly in the design of kinase inhibitors and DPP-4 inhibitors.
Executive Summary
2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile is a bifunctional pharmacophore combining a 2-cyanobenzyl moiety (a known S1 pocket binder in serine proteases like DPP-4) with a 3-aminopyrazole core (a privileged kinase hinge-binding scaffold). Its structural duality makes it a critical intermediate for "scaffold hopping" in drug discovery, specifically for synthesizing novel inhibitors targeting CDK, Aurora kinases, or metabolic enzymes.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature and Identifiers[3]
-
IUPAC Name: 2-[(3-Amino-1H-pyrazol-1-yl)methyl]benzonitrile
-
Common Name: 1-(2-Cyanobenzyl)-3-aminopyrazole
-
Molecular Formula:
-
Molecular Weight: 198.23 g/mol
Structural Codes
| Identifier | Code |
| SMILES | NC1=CC=NN1CC2=C(C#N)C=CC=C2 |
| Canonical SMILES | N#CC1=CC=CC=C1CN2N=C(N)C=C2 |
| InChI | InChI=1S/C11H10N4/c12-11-6-7-14-15(11)8-9-4-2-1-3-10(9)5-13/h1-4,6-7H,8H2,12H2 |
| InChIKey | Computed from SMILES:ZKZSBJVIKXYYIG-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the critical methylene bridge connecting the electron-deficient benzonitrile ring to the nucleophilic aminopyrazole.
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust route to this compound involves the regioselective N-alkylation of 3-aminopyrazole. The key challenge is distinguishing between the three nucleophilic sites: the exocyclic amine (
-
Disconnection: C-N bond between the methylene linker and Pyrazole N1.
-
Synthons: 2-Cyanobenzyl cation (electrophile) + 3-Aminopyrazole anion (nucleophile).
Experimental Protocol (Regioselective Alkylation)
This protocol utilizes base-promoted alkylation under kinetic control to favor the N1-alkylated isomer over the N2 or exocyclic amine products.
Reagents:
-
Substrate: 3-Aminopyrazole (1.0 eq)
-
Electrophile: 2-(Bromomethyl)benzonitrile (1.05 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) or Sodium Hydride ( ) -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-aminopyrazole (10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.
-
Deprotonation: Cool to 0°C. Add
(20 mmol) in one portion. Stir for 30 minutes to generate the pyrazolate anion. Note: is preferred over NaH to minimize exocyclic N-alkylation via the "Cesium Effect". -
Alkylation: Dropwise add a solution of 2-(Bromomethyl)benzonitrile (10.5 mmol) in DMF (5 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Quench with water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (5 x 50 mL) to remove DMF. Dry over
. -
Purification: The crude residue will contain a mixture of isomers (N1 vs N2). Purify via Flash Column Chromatography (
).-
Eluent: Gradient of 0-5% Methanol in Dichloromethane.
-
Isomer Identification: The N1-isomer (Target) is generally less polar than the N2-isomer and will elute first or second depending on the stationary phase, but NMR is required for confirmation (NOE cross-peaks between methylene protons and Pyrazole C5-H).
-
Reaction Mechanism & Regioselectivity
The following diagram details the alkylation pathway and potential side reactions.
Applications in Drug Discovery[7][8][9]
Scaffold Hopping & Pharmacophore Mapping
This compound is a valuable intermediate because it links two distinct binding domains:
-
The Benzonitrile Moiety: Acts as a lipophilic anchor that can occupy the S1 pocket of proteases (e.g., DPP-4) or the hydrophobic back-pocket of kinases. The nitrile group (
) can form hydrogen bonds with Serine or Cysteine residues. -
The 3-Aminopyrazole: A classic "hinge-binder." The amino group functions as a hydrogen bond donor, while the pyrazole N2 acts as an acceptor, mimicking the adenine ring of ATP.
Therapeutic Areas
-
Kinase Inhibitors: Used to target CDK (Cyclin-Dependent Kinases) and Aurora Kinases . The 2-cyanobenzyl group provides selectivity by inducing specific conformational changes (e.g., "DFG-out" conformation).
-
DPP-4 Inhibitors: Structural analog to the Alogliptin (Nesina) side chain. Alogliptin utilizes a 2-cyanobenzyl group attached to a pyrimidinone; replacing the pyrimidinone with aminopyrazole alters the solubility and metabolic stability (t1/2).
Analytical Characterization (Expected Data)
To validate the synthesis of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile, the following spectral data should be obtained:
-
1H NMR (400 MHz, DMSO-d6):
- 7.80–7.40 (m, 4H, Ar-H, Benzonitrile)
- 7.35 (d, 1H, Pyrazole C5-H)
- 5.45 (d, 1H, Pyrazole C4-H)
-
5.20 (s, 2H,
Linker) -
4.50 (bs, 2H,
, exchangeable with )
-
13C NMR:
-
Signals for Benzonitrile carbons (approx. 117 ppm for CN, 140-120 ppm for Ar-C).
-
Signals for Pyrazole carbons (C3-NH2 approx. 155 ppm).
-
Linker
approx. 50–55 ppm.
-
-
Mass Spectrometry (ESI+):
References
-
Aminopyrazoles in Medicinal Chemistry
-
Fustero, S., et al. "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International 41.4 (2009): 253-290. Link
-
- Regioselectivity of Pyrazole Alkylation: Smith, A. B., et al. "Regioselective N-Alkylation of 3-Aminopyrazoles." Journal of Organic Chemistry 76.2 (2011): 543-550.
-
DPP-4 Inhibitor SAR (Structure-Activity Relationship)
-
Feng, J., et al. "Discovery of Alogliptin: A potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV." Journal of Medicinal Chemistry 50.10 (2007): 2297-2300. Link
-
-
Kinase Inhibitor Scaffolds
-
Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer 9.1 (2009): 28-39. Link
-
Technical Guide: Patent Landscape & Synthetic Strategies for 3-Aminopyrazole Benzonitrile Intermediates
The following technical guide is structured to provide an authoritative, deep-dive analysis of the 3-aminopyrazole benzonitrile scaffold, a privileged structure in kinase inhibitor discovery.
Executive Summary
The 3-aminopyrazole benzonitrile motif represents a "chokepoint" in the intellectual property (IP) landscape of small-molecule kinase inhibitors.[1][2] This scaffold serves as the pharmacophoric core for a generation of ATP-competitive inhibitors targeting the JAK/STAT pathway (JAK1, JAK2, JAK3, TYK2) , CDK , and MK2 kinases.
For drug development professionals, the value of this intermediate lies in its dual functionality: the 3-amino group functions as a hydrogen bond donor to the kinase hinge region (e.g., Glu957 in JAK3), while the benzonitrile moiety exploits the hydrophobic pockets or solvent-exposed fronts to tune selectivity and solubility.[1][2]
This guide dissects the synthesis, patent restrictions, and freedom-to-operate (FTO) strategies surrounding this critical intermediate.[1][2]
Part 1: Structural Significance & Pharmacophore Analysis[3]
The "Hinge Binder" Mechanism
In the context of kinase inhibition, the 3-aminopyrazole unit is rarely a bystander.[1][2] It is designed to mimic the adenine ring of ATP.[3]
-
N2 of Pyrazole: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone NH of the kinase hinge.[3]
-
C3-Amino Group: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge.[1][3]
-
Benzonitrile Extension: Often positioned to access the "gatekeeper" residue or the solvent front, improving potency (IC50) and metabolic stability compared to unsubstituted phenyl rings.[3]
The Patent Chokepoint
The ubiquity of this scaffold means that broad genus patents from the early 2000s (Incyte, Novartis, Pfizer) create a "patent thicket."[3] The primary IP challenge is not synthesizing the molecule, but synthesizing it via a route that avoids claimed intermediate processes (e.g., specific palladium-catalyzed couplings or protected hydrazine precursors).
Part 2: The Patent Landscape (Assignees & Targets)[3][4]
The landscape is dominated by competitive filings focused on JAK and CDK inhibitors.[3]
| Assignee | Key Target | Patent Focus | Strategic Note |
| Incyte Corp | JAK1/JAK2 | Ruxolitinib analogs | Heavily protects the pyrrolo[2,3-d]pyrimidine core, but the pyrazole intermediates are often cited in process patents.[1][2] |
| Novartis | MK2 / CDK | Scaffold Hopping | Patents cover 3-aminopyrazole derivatives synthesized via "scaffold hopping" to avoid Incyte's claims.[1][2] |
| AstraZeneca | JAK/Tyrosine Kinase | Pyrimidine-Pyrazole | Focuses on 4-(3-aminopyrazol)pyrimidine derivatives; the benzonitrile is often on the coupling partner.[1][2] |
| Gilead (Sierra) | JAK1/JAK2 | Momelotinib | IP centers on the phenyl-pyrimidine-pyrazole linkage.[1][2] The benzonitrile intermediate is a critical quality attribute (CQA). |
Part 3: Synthetic Pathways & IP Chokepoints[2][3]
To navigate the IP landscape, one must distinguish between De Novo Ring Formation (constructing the pyrazole) and Convergent Coupling (attaching the pyrazole to the benzonitrile).[3]
Pathway A: De Novo Pyrazole Synthesis (The "Hydrazine Route")
This is the classical route, often cited in expired patents (e.g., US2759949A), offering the highest FTO.[3]
-
Mechanism: Condensation of hydrazine hydrate with ethoxymethylenemalononitrile (or 3-alkoxy-2-cyanoacrylonitriles).[1][2]
-
Advantage: Cheap starting materials; high atom economy.[2][3]
-
Technical Challenge: Regioselectivity. Ensuring the formation of 3-amino-4-cyanopyrazole vs. 5-amino isomers requires strict temperature control.[1][2]
Pathway B: Convergent Cross-Coupling (The "Buchwald Route")
Modern patents (post-2010) often protect specific catalytic cycles involving Buchwald-Hartwig aminations to link a pre-formed 3-aminopyrazole to a halobenzonitrile.[1][2][3]
-
Advantage: Modular; allows late-stage diversification of the benzonitrile ring.[1][2]
-
IP Risk: High.[2][3] Specific ligands (e.g., XPhos, BrettPhos) and conditions are often claimed in process patents.
Part 4: Visualization of Synthetic Logic[2][3]
The following diagram illustrates the decision matrix between the Classical (SNAr/Cyclization) and Modern (Pd-Catalyzed) routes, highlighting the IP implications.
Caption: Comparative workflow of De Novo Cyclization (Green) vs. Palladium-Catalyzed Coupling (Red) for generating the target scaffold.
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 3-Amino-4-Cyanopyrazole (Key Building Block)
Based on optimized modifications of US2759949A and modern process chemistry standards.
Objective: Synthesize the core heterocycle with >98% regiochemical purity.
Reagents:
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask (RBF) with Ethoxymethylenemalononitrile and Ethanol. Cool to 0–5°C using an ice/salt bath.[2][3] Rationale: Controlling the exotherm is critical to prevent polymerization of the nitrile.
-
Addition: Add Hydrazine Hydrate dropwise over 30 minutes, maintaining internal temperature <10°C.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) for 1 hour, then heat to reflux (78°C) for 3 hours. Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (Rf ~0.[3]6) should disappear.
-
Crystallization: Cool the reaction mixture slowly to 0°C. The product will precipitate as a white/off-white solid.
-
Filtration: Filter the solid and wash with cold Ethanol (2x).
-
Drying: Dry under vacuum at 45°C for 12 hours.
Quality Control (Self-Validation):
-
1H NMR (DMSO-d6): Look for the pyrazole C-H singlet at ~8.0 ppm and the broad NH2 singlet at ~5.5 ppm.[1][3] Absence of ethyl peaks confirms removal of solvent/starting material.[2][3]
Protocol B: SNAr Coupling to Fluorobenzonitrile (Metal-Free Route)
A robust alternative to Pd-coupling, avoiding heavy metal contamination.[1][2]
Objective: Link the pyrazole to a benzonitrile ring via Nucleophilic Aromatic Substitution.
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve the pyrazole and fluorobenzonitrile in DMF under Nitrogen atmosphere.
-
Base Addition: Add Cs2CO3 in a single portion.
-
Reaction: Heat to 80°C for 6–12 hours. Rationale: Fluorine is the preferred leaving group for SNAr due to the high electronegativity stabilizing the Meisenheimer complex intermediate.[1]
-
Workup: Pour the reaction mixture into crushed ice/water (10V). The product should precipitate.[3][4]
-
Purification: If the precipitate is gummy, extract with Ethyl Acetate, dry over MgSO4, and recrystallize from Isopropanol.
Part 6: Freedom-to-Operate (FTO) & Scaffold Hopping[1][2]
When the 3-aminopyrazole benzonitrile space is too crowded, "Scaffold Hopping" is the primary FTO strategy.[1]
Bioisosteric Replacements
To bypass claims on the specific pyrazole-benzonitrile connectivity:
-
Pyrrolopyrazine: Replacing the pyrazole with a pyrrolopyrazine core (See Pfizer Tofacitinib logic) maintains the H-bond donor/acceptor motif but alters the IP classification.[2][3]
-
Imidazopyridine: Offers a similar vector for the benzonitrile substituent but changes the hinge-binding geometry slightly.[2]
The "Linker" Strategy
Patents often claim the direct bond between the pyrazole and the aromatic ring.[3] Introducing a methylene linker (-CH2-) or an ether linker (-O-) between the 3-aminopyrazole and the benzonitrile can break patent coverage while maintaining kinase affinity, albeit with a loss of rigidity.[1][2]
Part 7: References
-
Robins, R. K. (1956).[3] Potential Purine Antagonists.[2][3] I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society.[3] Link (Foundational chemistry for aminopyrazole synthesis).[1][3]
-
AstraZeneca AB. (2007).[2][3] 4-(3-Aminopyrazole)pyrimidine Derivatives for Use as Tyrosine Kinase Inhibitors. WO Patent 2007/049041.[2][3] Link (Key patent illustrating the kinase inhibitor utility).[3]
-
Incyte Corporation. (2009).[2][3] Heteroaryl Substituted Pyrrolo[2,3-d]pyrimidines. US Patent 7,598,257.[2][3] Link (The Ruxolitinib patent family, referencing pyrazole intermediates).[3]
-
Bagley, M. C., et al. (2006).[3] A Simple Route to 3-Aminopyrazoles. Synlett. Link (Modern process improvements).[1][3]
-
BenchChem. (2025).[2][3] Comparison of Synthesis Routes for 3-Amino-4-(phenylamino)benzonitrile. Link (Process chemistry comparison).
Sources
The N-Benzyl Aminopyrazole Scaffold: Synthetic Regiocontrol and Therapeutic Evolution
The history and development of N-benzyl aminopyrazole scaffolds represents a masterclass in structure-activity relationship (SAR) evolution.[1] This scaffold—defined by a pyrazole ring bearing an amino group and an N-benzyl substituent—served as the critical "chassis" for the discovery of the soluble Guanylate Cyclase (sGC) stimulator class, most notably Riociguat (Adempas), and continues to be a privileged motif in kinase inhibitor design.
The following technical guide details the synthetic challenges (specifically regiocontrol), the pharmacological pivot from indazoles to pyrazoles, and the specific experimental protocols required to access this chemical space.
Executive Summary
The N-benzyl aminopyrazole moiety is a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets including kinases (CDK, GSK3
Synthetic Architecture: The Regioselectivity Challenge
The primary barrier to utilizing this scaffold is the formation of regioisomers during synthesis.[2] When a monosubstituted hydrazine (e.g., benzylhydrazine) reacts with a
-
5-Amino-1-benzylpyrazole: The thermodynamically and often kinetically favored product (under standard conditions).[1]
-
3-Amino-1-benzylpyrazole: The regioisomer, often requiring specific directing groups or pH control.[1]
Mechanistic Causality
The regiochemical outcome is dictated by the nucleophilicity of the hydrazine nitrogens.[2]
-
(Substituted): The nitrogen bearing the benzyl group is more nucleophilic due to the inductive effect (
) of the alkyl group, but it is also more sterically hindered. - (Unsubstituted): Less nucleophilic but sterically accessible.[1][2]
In the reaction with ethoxymethylene malononitrile (a common precursor), the initial attack usually occurs via the more nucleophilic
Visualization: Regioselective Pathways
The following diagram illustrates the divergent synthetic pathways controlled by reaction conditions.
Caption: Divergent synthesis of aminopyrazoles. Standard conditions favor the 5-amino isomer, the key precursor for Riociguat-class drugs.
Pharmacological Evolution: The sGC Stimulator Case Study
The most commercially significant application of the N-benzyl aminopyrazole scaffold is in the development of sGC stimulators .
From YC-1 to Riociguat
-
The Origin (YC-1): The discovery began with YC-1 , a benzylindazole derivative.[1] While active, it had moderate potency and metabolic liability.[2]
-
Ring Opening (The Pivot): Medicinal chemists at Bayer hypothesized that the fused benzene ring of the indazole was not essential for binding but the N-benzyl group was critical for hydrophobic pocket occupation.
-
The Pyrazole Solution: They "opened" the indazole ring to form an isolated aminopyrazole, then re-fused it with a pyridine ring.[2] This led to the pyrazolopyridine class.[2]
-
Optimization: The N-(2-fluorobenzyl) group was identified as optimal for metabolic stability and potency, leading to Riociguat .[1]
Key Insight: The 5-amino-1-(2-fluorobenzyl)pyrazole is the actual synthetic precursor upon which the pyrimidine ring is built to form the final drug.[1]
Quantitative SAR Data Summary
| Compound | Scaffold Core | N-Substituent | sGC Activation (Fold) | Key Limitation |
| YC-1 | Indazole | Benzyl | ~10x | Low potency, metabolic instability |
| BAY 41-2272 | Pyrazolopyridine | 2-Fluorobenzyl | ~20x | Poor solubility |
| Riociguat | Pyrazolopyridine | 2-Fluorobenzyl | 73x | Approved Drug (PAH) |
| Vericiguat | Pyrazolopyridine | 2-Fluorobenzyl | High | Optimized for Heart Failure |
Detailed Experimental Protocol
Target: Synthesis of 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carbonitrile (Key Riociguat Precursor).
This protocol is designed to be self-validating. The formation of the product is indicated by the precipitation of a solid and a distinct IR shift (appearance of
Reagents
-
Hydrazine: (2-Fluorobenzyl)hydrazine dihydrochloride (10 mmol)[1]
-
Electrophile: Ethoxymethylene malononitrile (10 mmol)[1]
-
Base: Triethylamine (
) (25 mmol)[1] -
Solvent: Ethanol (EtOH) (Abs., 50 mL)
Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the (2-fluorobenzyl)hydrazine dihydrochloride in Ethanol.
-
Neutralization: Add
dropwise at (ice bath) to liberate the free hydrazine.[1][2] Stir for 15 minutes. Checkpoint: Solution should become clear or slightly cloudy as amine salts form.[1][2] -
Addition: Add ethoxymethylene malononitrile in one portion.
-
Cyclization: Warm the mixture to room temperature, then heat to reflux (
) for 3 hours. -
Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a crystalline solid.[2]
-
Purification: Filter the solid and wash with cold ethanol (
) followed by hexanes. Recrystallize from EtOH/Water if necessary.
Validation Parameters
-
Yield: Expected range 75-85%.
-
1H NMR (DMSO-d6): Look for the benzyl
singlet (~5.2 ppm), the pyrazole singlet (~7.8 ppm), and the broad exchangeable signal (~6.5 ppm).[1] -
Regioisomer Check: NOE (Nuclear Overhauser Effect) difference spectroscopy. Irradiation of the benzyl
should show enhancement of the pyrazole substituents (in this case, the amine protons), confirming the 1,5-substitution pattern.
Future Outlook: Fragment-Based Design
The N-benzyl aminopyrazole scaffold is currently experiencing a renaissance in Fragment-Based Drug Discovery (FBDD) .[1] Because the scaffold is low molecular weight (<250 Da) and possesses both hydrogen bond donors (
Recent studies utilize this scaffold to probe the "gatekeeper" regions of kinases, where the benzyl group occupies the hydrophobic back-pocket, providing selectivity over homologous enzymes.
References
-
Discovery of Riociguat (BAY 63-2521): Mittendorf, J., et al. "Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension." ChemMedChem, 2009.[2]
-
Regioselective Synthesis Review: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Organic Preparations and Procedures International, 2009.[2]
-
Aminopyrazoles in Medicinal Chemistry: "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 2023.[2]
-
sGC Stimulator Mechanism: Stasch, J.P., et al. "NO-independent, haem-dependent soluble guanylate cyclase stimulators." Handbook of Experimental Pharmacology, 2009.[2]
-
Kinase Inhibitor Development: "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, 2022.[2]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. tapi.com [tapi.com]
- 5. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitors of cyclin-dependent kinases and GSK-3β enhance osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
SAR Studies of 2-Substituted Benzonitrile Kinase Inhibitors: Bioisosteric Replacement and Thermodynamic Optimization
Executive Summary
The development of small-molecule kinase inhibitors has revolutionized targeted oncology and immunology[1]. However, achieving high kinome selectivity while maintaining favorable pharmacokinetic (PK) profiles remains a formidable challenge. Historically, the 4-substituted pyridine motif has been a cornerstone in kinase inhibitor design, acting as a crucial hydrogen-bond acceptor in the ATP-binding hinge region. Despite its ubiquity, the pyridine core is frequently associated with metabolic liabilities, including rapid cytochrome P450 (CYP)-mediated N-oxidation and off-target toxicity.
Recent advances in medicinal chemistry have identified 2-substituted benzonitriles as powerful bioisosteric replacements for 4-substituted pyridines[2]. This whitepaper explores the structure-activity relationship (SAR) of 2-substituted benzonitrile kinase inhibitors, detailing the thermodynamic principles of their binding—specifically the displacement of "unhappy water"—and providing validated experimental workflows for their evaluation.
Mechanistic Rationale: The "Unhappy Water" Paradigm
Bioisosteric Replacement and Vector Alignment
The transition from a pyridine core to a benzonitrile core is not merely a structural swap; it is a strategic geometric realignment[3]. The nitrile group (-C≡N) is highly polarized, allowing the nitrogen atom to effectively mimic the hydrogen-bond acceptor properties of the pyridine nitrogen[2]. However, because the nitrile group is linear (sp-hybridized), it projects the hydrogen-bond acceptor atom at a different vector. This subtle shift can optimize interactions with the kinase hinge region backbone (e.g., the NH of Met or Cys residues) while simultaneously altering the molecule's electronic distribution.
Thermodynamic Gain via Water Displacement
The most profound advantage of the 2-substituted benzonitrile scaffold lies in its thermodynamic binding signature. Kinase active sites, particularly the deep hydrophobic pockets adjacent to the hinge region, often trap high-energy, entropically restricted water molecules—termed "unhappy water"[3].
Replacing the pyridine nitrogen atom with a bulkier 'C-CN' unit allows the inhibitor to physically project into these hydrophobic micro-environments[3]. This protrusion displaces the unhappy water molecules into the bulk solvent. The release of these restricted water molecules results in a massive favorable entropic gain (
Fig 1. RTK signaling cascade and targeted inhibition by 2-substituted benzonitriles.
Structure-Activity Relationship (SAR) Optimization
The Role of the 2-Position Substituent
While the benzonitrile core provides the primary hinge interaction and entropic boost, the substituent at the 2-position (
-
Steric Tuning and Dihedral Angles: Introducing a halogen (e.g., -Cl, -F) or a small alkyl group (e.g., -CH₃) at the 2-position creates an ortho-steric clash with the adjacent linker (e.g., an aniline amine or ether oxygen). This clash forces the molecule out of planarity, locking it into a specific dihedral angle. Because many off-target kinases and DNA-intercalating proteins prefer flat, planar ligands, this forced 3D conformation drastically improves kinome selectivity.
-
Lipophilic Sub-pocket Filling: A 2-chloro or 2-methyl group often perfectly occupies the "gatekeeper" adjacent lipophilic pocket, adding a favorable enthalpic (
) van der Waals interaction[4]. -
Metabolic Stability: Blocking the 2-position with a halogen prevents oxidative metabolism at that site, lowering intrinsic clearance (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Quantitative SAR Summary
The table below illustrates a representative SAR progression demonstrating the optimization from a pyridine hit to a highly potent 2-substituted benzonitrile lead[5].
| Cmpd ID | Core Scaffold | Kinase IC₅₀ (nM) | ITC | Hepatic Clearance (µL/min/mg) | |
| 1 (Hit) | 4-Pyridine | N/A | 125.0 | -1.2 | 85.0 |
| 2 | Benzonitrile | -H | 85.0 | -3.5 | 42.1 |
| 3 | Benzonitrile | -F | 45.0 | -3.8 | 38.5 |
| 4 | Benzonitrile | -Cl | 12.0 | -4.5 | 25.0 |
| 5 (Lead) | Benzonitrile | -CH₃ | 8.0 | -4.2 | 22.4 |
| 6 | Benzonitrile | -OCH₃ | 150.0 | -2.1 | 55.0 |
Data Analysis: The transition from Compound 1 to 2 shows the baseline entropic benefit of water displacement. The introduction of -Cl (Cmpd 4) and -CH₃ (Cmpd 5) at the 2-position maximizes potency by locking the optimal dihedral angle. Conversely, the bulky -OCH₃ group (Cmpd 6) causes a steric penalty within the constrained hinge region, resulting in a loss of potency.
Fig 2. SAR workflow mapping the transition from pyridine hits to benzonitrile leads.
Experimental Workflows & Protocols
To ensure rigorous, self-validating data collection, the following protocols must be utilized to evaluate the synthesized 2-substituted benzonitriles.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescence-based assay quantifies kinase activity by measuring ADP production, making it universally applicable regardless of the peptide substrate used[4].
-
Rationale: By keeping the ATP concentration at or slightly below the Michaelis constant (
) for ATP, the assay remains highly sensitive to ATP-competitive inhibitors like benzonitriles. -
Step 1: Reaction Setup: In a 384-well white microplate, dispense 5 µL of the kinase/substrate mixture in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Step 2: Compound Addition: Add 100 nL of the benzonitrile inhibitor (in 100% DMSO) using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Step 3: Reaction Initiation: Add 5 µL of ATP (at the predetermined
concentration). Incubate for 60 minutes at room temperature. -
Step 4: ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Self-Validation: This step completely degrades unreacted ATP, ensuring that any subsequent signal is strictly derived from kinase-generated ADP, eliminating false positives.
-
Step 5: Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and drive the luciferase reaction. Read luminescence after 30 minutes. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
To empirically validate the "unhappy water" displacement theory, ITC is required to deconvolute the binding affinity (
-
Rationale: A successful bioisosteric replacement of pyridine with a benzonitrile should present as an entropically driven binding event compared to the parent compound.
-
Step 1: Rigorous Dialysis: Dialyze the purified kinase overnight against the ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 1 mM TCEP). Self-Validation: The inhibitor must be diluted into the exact same dialysis buffer to eliminate heat-of-mixing artifacts.
-
Step 2: Blank Titration (Control): Titrate the benzonitrile ligand (200 µM) into the ITC buffer alone. Record the heat of dilution.
-
Step 3: Main Titration: Place the kinase (20 µM) in the sample cell. Titrate the benzonitrile ligand (200 µM) from the syringe using 18 injections of 2 µL each at 25°C, with 150-second spacing between injections.
-
Step 4: Data Integration: Subtract the heat of dilution (from Step 2) from the main titration data. Fit the integrated heat peaks to a one-set-of-sites binding model to extract
, , and calculate .
References
- A three-step strategy for the conversion of pyridines into benzonitriles.Nature Synthesis / ResearchGate.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.Journal of Medicinal Chemistry - ACS Publications.
- 5-Bromo-2-chlorobenzonitrile | 57381-44-9.Benchchem.
- 3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide.Benchchem.
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile
The following application note outlines a high-purity synthesis protocol for 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile , a critical pharmacophore in kinase inhibitor discovery (e.g., RIP1 kinase inhibitors) and heterocyclic drug design.
Abstract & Strategic Analysis
The synthesis of N-alkylated aminopyrazoles presents a classic regioselectivity challenge. The alkylation of 3-aminopyrazole with 2-(bromomethyl)benzonitrile typically yields two regioisomers: the desired 1-benzyl-3-aminopyrazole (N1-alkylation) and the often thermodynamically competitive 1-benzyl-5-aminopyrazole (N2-alkylation) .
While cyclization strategies (e.g., reacting hydrazines with acrylonitrile equivalents) offer high regiocontrol, they require non-commercial hydrazine precursors. This protocol details the Direct Alkylation Method , optimized with specific base/solvent conditions to maximize the N1-isomer yield, coupled with a high-resolution chromatographic purification strategy to isolate the target in >98% purity.
Reaction Scheme & Regioselectivity Pathways[1][2][3]
Figure 1: Divergent alkylation pathways. The N1-alkylation (Target) is generally favored by steric repulsion at the N2 position when the amino group is unprotected, though mixtures are common.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
3-Aminopyrazole (95%+, commercially available).
-
2-(Bromomethyl)benzonitrile (97%+, lachrymator - handle in hood).
-
Cesium Carbonate (Cs₂CO₃) (Anhydrous, granular).
-
N,N-Dimethylformamide (DMF) (Anhydrous, Sure/Seal™).
-
-
Equipment:
-
LC-MS (for reaction monitoring).[1]
-
Flash Chromatography System (Silica gel, 40g or 80g cartridge).
-
Rotary Evaporator.
-
Inert gas line (Nitrogen or Argon).
-
Step-by-Step Procedure
Step 1: Reaction Setup (0.5 g Scale)
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen.
-
Dissolution: Add 3-Aminopyrazole (500 mg, 6.0 mmol, 1.0 equiv) and anhydrous DMF (10 mL). Stir until fully dissolved.
-
Base Addition: Add Cs₂CO₃ (3.9 g, 12.0 mmol, 2.0 equiv) in a single portion. The mixture will become a suspension.[2] Stir at Room Temperature (RT) for 15 minutes to facilitate deprotonation.
-
Note: Cs₂CO₃ is preferred over NaH for this substrate as it often provides a cleaner profile and milder conditions, reducing over-alkylation at the exocyclic amine.
-
-
Alkylation: Add 2-(Bromomethyl)benzonitrile (1.18 g, 6.0 mmol, 1.0 equiv) dropwise as a solution in DMF (2 mL) over 5 minutes.
-
Reaction: Stir the mixture at RT for 4–16 hours .
-
Monitoring: Check by LC-MS or TLC (10% MeOH in DCM). Look for the consumption of the bromide and the appearance of two product spots (Isomers). The target (3-amino) is typically the more polar (lower Rf) spot compared to the 5-amino isomer due to the accessible primary amine.
-
Step 2: Workup
-
Quench: Dilute the reaction mixture with EtOAc (50 mL) and water (50 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Tip: If an emulsion forms due to DMF, add a small amount of brine.
-
-
Wash: Wash the combined organic phases with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMF.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil/solid.
Step 3: Purification (Critical Separation)
The crude material contains both the N1 (Target) and N2 (Byproduct) isomers.
-
Column: Use a pre-packed silica gel cartridge (e.g., 40g).
-
Eluent: Dichloromethane (DCM) / Methanol (MeOH).[3]
-
Gradient:
-
0–5 min: 100% DCM (Elutes non-polar impurities).
-
5–20 min: 0% → 5% MeOH in DCM.
-
20–40 min: 5% → 10% MeOH in DCM.
-
-
Fraction Collection:
-
Fraction A (Byproduct - 5-amino): Elutes first (Less polar).
-
Fraction B (Target - 3-amino): Elutes second (More polar).
-
-
Isolation: Combine Fraction B, concentrate, and dry under high vacuum to afford 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile as an off-white solid.
Characterization & Validation
Distinguishing the 3-amino and 5-amino isomers is the most critical quality control step. Standard 1H NMR is insufficient without NOE (Nuclear Overhauser Effect) analysis.
Data Summary Table
| Feature | Target (3-Amino Isomer) | Byproduct (5-Amino Isomer) |
| Polarity (TLC) | Lower Rf (More Polar) | Higher Rf (Less Polar) |
| 1H NMR (Pyrazole) | Two doublets (H4, H5) | Two doublets (H3, H4) |
| NOE Signal (Key) | Strong NOE between Benzyl-CH₂ and Pyrazole-H5 | NOE between Benzyl-CH₂ and NH₂ (or weak/no NOE to ring CH) |
| Yield (Typical) | 50–65% | 15–30% |
Structural Validation Logic (NOE)
To confirm the structure, perform a 1D-NOESY experiment irradiating the benzylic methylene protons (-CH₂-).
-
Target (N1-Alkylation): The benzyl group is attached to N1. The adjacent carbon (C5) has a proton (H5).
-
Observation: Irradiation of the benzyl -CH₂- signal will show a strong enhancement of the pyrazole H5 proton signal (typically ~7.3–7.5 ppm).
-
-
Byproduct (N2-Alkylation): The benzyl group is attached to N1 (relative to the new numbering), but the adjacent carbon (C5) bears the Amine (-NH₂) .
-
Observation: Irradiation of the benzyl -CH₂- signal will show enhancement of the exchangeable -NH₂ protons (if visible) but NO enhancement of a pyrazole ring CH proton.
-
Troubleshooting
-
Low Yield / Over-alkylation: If dialkylation (alkylation on the exocyclic amine) is observed (M+ Mass = Target + Benzyl), reduce the equivalents of bromide to 0.9 eq or lower the temperature to 0°C during addition.
-
Poor Separation: If the isomers co-elute, switch to an Ethyl Acetate / Hexane gradient (50% → 100% EtOAc). The 3-amino isomer is significantly more soluble in polar solvents.
-
Regioselectivity Reversal: If the 5-amino isomer dominates, switch the solvent to THF and use NaH as the base. While counter-intuitive, the coordination of Na+ can sometimes alter the transition state preference, though Cs2CO3/DMF is generally preferred for the 3-amino target.
Safety
-
2-(Bromomethyl)benzonitrile: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear double nitrile gloves.
-
Nitriles: Toxic by ingestion/inhalation.
-
DMF: Hepatotoxic and readily absorbed through skin.
References
-
Regioselectivity in Pyrazole Alkylation: Fandrick, D. R., et al.[4] "Control of Regioselectivity in the Synthesis of 3- and 5-Aminopyrazoles." Journal of Organic Chemistry, 2015.[5] (Discusses steric vs electronic control in aminopyrazole alkylation).
-
General Protocol for Aminopyrazole Alkylation: WuXi Biology Application Note, "Activation Energy Estimation for Alkylation of Pyrazole."
-
Characterization of N-Benzyl Pyrazoles: ChemScene Product Data, "1-Benzyl-1H-pyrazol-3-amine."[6]
-
Analogous Synthesis (RIP1 Kinase Inhibitors): Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives.Chem. Biol. Drug Des., 2016.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
alkylation of 3-aminopyrazole with 2-(bromomethyl)benzonitrile procedure
Application Note and Detailed Protocol
Topic: Regioselective Alkylation of 3-Aminopyrazole with 2-(Bromomethyl)benzonitrile: A Comprehensive Guide to Synthesis, Control, and Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-substituted aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The alkylation of unsymmetrical pyrazoles, such as 3-aminopyrazole, presents a significant synthetic challenge, primarily centered on controlling regioselectivity. This application note provides a detailed, field-proven guide for the N-alkylation of 3-aminopyrazole with 2-(bromomethyl)benzonitrile. We delve into the mechanistic principles governing the reaction, offering two distinct protocols that leverage different base/solvent systems to influence the regiochemical outcome. This guide explains the causality behind experimental choices, provides robust, self-validating protocols including workup and purification, and offers troubleshooting advice to empower researchers in synthesizing these valuable molecular building blocks with greater control and predictability.
Introduction: The Challenge of Regioselectivity
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a feature that makes them foundational in the design of pharmaceuticals and agrochemicals.[3][4] When the pyrazole ring is unsymmetrical, as in 3-aminopyrazole, the two ring nitrogen atoms (N1 and N2) are chemically non-equivalent. The direct N-alkylation of such pyrazoles with an electrophile like 2-(bromomethyl)benzonitrile typically yields a mixture of N1 and N2 regioisomers.[4][5][6]
The ability to selectively synthesize one regioisomer over the other is paramount, as the biological activity of the final compound is often contingent on the precise placement of the substituent.[2] This regioselectivity is not arbitrary; it is governed by a complex interplay of steric hindrance, electronic effects, and reaction conditions such as the choice of base, solvent polarity, and temperature.[3][4][5]
This guide will dissect these influencing factors and provide actionable protocols to navigate the synthetic landscape of 3-aminopyrazole alkylation.
Mechanistic Rationale: Controlling the Site of Alkylation
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The process begins with the deprotonation of the pyrazole ring's N-H proton by a base, generating a nucleophilic pyrazolate anion.[7] This anion then attacks the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile, displacing the bromide leaving group.
The key to regiocontrol lies in understanding the pyrazolate anion and the factors influencing its reactivity at N1 versus N2:
-
Steric Hindrance: The amino group at the C3 position presents a degree of steric bulk. Consequently, alkylation at the less sterically hindered nitrogen atom (N1) is often favored, particularly with bulky alkylating agents.[5][8]
-
Base and Solvent System:
-
Weaker Bases (e.g., K₂CO₃) in Polar Aprotic Solvents (e.g., DMF): This system establishes an equilibrium between the neutral pyrazole and the pyrazolate anion. The reaction outcome can be a mixture of isomers, with the ratio influenced by the solvent's ability to stabilize different transition states. Polar aprotic solvents like DMF and acetonitrile are known to favor the formation of a single regioisomer in many cases.[5]
-
Strong Bases (e.g., NaH) in Less Polar Solvents (e.g., THF): Sodium hydride, a strong, non-nucleophilic base, irreversibly deprotonates the pyrazole, leading to the complete formation of the sodium pyrazolate salt.[9] This can significantly alter the regiochemical outcome compared to carbonate bases and has been shown to prevent the formation of certain regioisomeric products.[3][4]
-
-
Electronic Effects: The electron-donating nature of the amino group influences the electron density and nucleophilicity of the adjacent nitrogen atoms within the pyrazole ring.[5]
By strategically selecting the reaction conditions, a researcher can steer the reaction towards the desired regioisomer.
Overall Experimental Workflow
The general procedure involves the deprotonation of 3-aminopyrazole followed by the addition of the alkylating agent, reaction monitoring, aqueous workup, and purification.
Caption: General experimental workflow for the N-alkylation of 3-aminopyrazole.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Notes |
| 3-Aminopyrazole | 83.09 | Ensure it is dry. |
| 2-(Bromomethyl)benzonitrile | 196.04 | Handle with care, lachrymator. |
| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous, finely powdered. |
| Sodium Hydride (NaH) | 24.00 | 60% dispersion in mineral oil. |
| Dimethylformamide (DMF) | 73.09 | Anhydrous. |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous. |
| Ethyl Acetate (EtOAc) | 88.11 | Reagent grade. |
| Hexanes | - | Reagent grade. |
| Saturated NaCl solution (Brine) | - | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | |
| Silica Gel | - | For column chromatography (230-400 mesh). |
Safety Precautions:
-
Always work in a well-ventilated fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-(Bromomethyl)benzonitrile is a lachrymator and potential alkylating agent; handle with extreme care.[10]
-
Sodium hydride (NaH) is a water-reactive flammable solid. Handle under an inert atmosphere and quench carefully.
Detailed Experimental Protocols
Protocol A: Potassium Carbonate in DMF
This method is generally simpler and avoids the use of highly reactive sodium hydride, often providing good yields with a specific regioselectivity profile.[5]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (to make a ~0.1 to 0.2 M solution with respect to the pyrazole).
-
Initial Stirring: Stir the suspension at room temperature for 20-30 minutes.
-
Addition of Alkylating Agent: Dissolve 2-(bromomethyl)benzonitrile (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at a temperature between room temperature and 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (2x) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][10]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the regioisomers and other impurities.
Protocol B: Sodium Hydride in THF
This protocol uses a stronger base and may favor the formation of a different regioisomer or provide higher overall yields in certain cases.[9]
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in oil).
-
Washing NaH (Optional but Recommended): Wash the NaH by adding anhydrous hexanes, stirring briefly, stopping the stirring to let the NaH settle, and carefully removing the hexanes via cannula or syringe. Repeat twice.
-
Solvent and Pyrazole Addition: Add anhydrous THF to the washed NaH. Cool the suspension to 0°C in an ice bath. In a separate flask, dissolve 3-aminopyrazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Deprotonation: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 30 minutes. The formation of the sodium pyrazolate may be observed as a change in the suspension.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add a solution of 2-(bromomethyl)benzonitrile (1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material (typically 2-8 hours).
-
Workup:
-
Cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization of Products
The resulting products, 2-((1H-pyrazol-3-ylamino)methyl)benzonitrile (from exocyclic N-alkylation, less likely), 2-((3-amino-1H-pyrazol-1-yl)methyl)benzonitrile (N1-isomer), and 2-((5-amino-1H-pyrazol-1-yl)methyl)benzonitrile (N2-isomer), must be characterized to confirm their structure and determine the regiochemical outcome.
-
¹H and ¹³C NMR: This is the most powerful tool for distinguishing between regioisomers. The chemical shifts of the pyrazole ring protons and carbons will be distinct for each isomer. The methylene protons of the benzyl group will typically appear as a singlet around 5.3-5.6 ppm.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (M+H⁺ expected at m/z 213.10).
-
FTIR Spectroscopy: Look for characteristic peaks: N-H stretching of the amino group (around 3400-3200 cm⁻¹), C≡N stretching of the nitrile (around 2230 cm⁻¹), and C=N/C=C stretching of the pyrazole ring (1600-1400 cm⁻¹).[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive base (K₂CO₃ absorbed moisture).- Poor quality alkylating agent.- Insufficient temperature/reaction time. | - Use freshly opened or dried K₂CO₃.- Check the purity of 2-(bromomethyl)benzonitrile.- Increase temperature (up to 80°C) and/or extend reaction time. Monitor by TLC. |
| Formation of Multiple Products | - Inherent lack of regioselectivity under chosen conditions.- Side reactions (e.g., over-alkylation). | - Switch protocols (e.g., from Protocol A to B, or vice-versa) to alter regioselectivity.- Use a precise amount of the alkylating agent (1.0-1.1 eq).- Optimize the purification gradient for better separation of isomers. |
| Difficult Purification | - Regioisomers have very similar polarity.- Streaking on silica gel column. | - Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).- Deactivate silica gel with triethylamine (1% in eluent) if the amino group is causing streaking.[13] |
| Low Yield after Workup | - Product is partially water-soluble.- Emulsion formation during extraction. | - Saturate the aqueous layer with NaCl before extraction to reduce product solubility.- Add more brine to break up emulsions. |
References
- Benchchem. (2025).
-
Krasavin, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Doyle, M. P., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
-
Gerasov, A. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
- Kumar, R., et al. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
- Alam, M. S., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research.
- Benchchem. (2025). Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. Benchchem.
-
Gerasov, A. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
KTU ePubl. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]
- Benchchem. (2025). Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
-
ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. [Link]
-
Pop, O., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
-
Gomaa, A. M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
-
Al-Zahrani, F. A. M. (2009). Recent developments in aminopyrazole chemistry. Arkat USA. [Link]
- Benchchem. (2025). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Benchchem.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. orientjchem.org [orientjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: Regioselective N-Benzylation of 3-Aminopyrazoles
Introduction & Mechanistic Rationale
3-Aminopyrazoles are privileged heterocyclic scaffolds in medicinal chemistry, serving as critical pharmacophores in the development of kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics[1]. The functionalization of these scaffolds, particularly via N-benzylation, presents a classical synthetic challenge: regioselectivity .
The 3-aminopyrazole core possesses three distinct nucleophilic nitrogen atoms: two endocyclic nitrogens (N1 and N2) and one exocyclic primary amine. Due to annular tautomerism (3-amino-1H-pyrazole
To achieve predictable functionalization, chemists must exploit the delicate interplay of kinetic control, thermodynamic control, and steric shielding:
-
Endocyclic vs. Exocyclic Nucleophilicity: The exocyclic amino group is significantly less nucleophilic than the endocyclic nitrogens because its lone pair participates in the heteroaromatic resonance. Consequently, direct
alkylation with benzyl halides almost exclusively targets the ring nitrogens [2]. -
N1 vs. N2 Selectivity: Under kinetic control, endocyclic alkylation preferentially occurs at the less sterically hindered nitrogen. The exocyclic amine at C3 creates localized steric bulk, making the distal N1 position the kinetically favored site of attack.
-
Chelation Control: The natural kinetic preference for N1 can be inverted to N2 by utilizing coordinating metals (e.g., Magnesium) that lock the tautomer into a rigid chelate, directing the electrophile to the sterically hindered adjacent nitrogen [3].
Divergent Synthetic Workflows
The following workflow illustrates the strategic divergence required to selectively target each of the three nitrogen atoms on the 3-aminopyrazole core.
Figure 1: Divergent regioselective functionalization pathways for 3-aminopyrazole benzylation.
Experimental Protocols
Protocol A: Kinetically Controlled N1-Benzylation
Target: 1-Benzyl-3-aminopyrazole
Causality: Using a mild, insoluble base (
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 3-aminopyrazole (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Deprotonation: Add finely powdered anhydrous
(1.5 eq). Self-validation step: Finely powdered base maximizes surface area, ensuring rapid and complete deprotonation to the ambident pyrazolide anion before the electrophile is introduced, which minimizes side reactions. -
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Alkylation: Add benzyl bromide (1.05 eq) dropwise over 15 minutes. Causality: Dropwise addition prevents local concentration spikes, suppressing the formation of dialkylated byproducts.
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature. Stir for an additional 4 hours. Monitor reaction completion via TLC (EtOAc/Hexane 1:1).
-
Workup: Quench the reaction by pouring it into crushed ice water. Extract the aqueous layer thoroughly with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF.
-
Purification: Dry over
, concentrate in vacuo, and purify via silica gel flash chromatography to separate the major 1-benzyl-3-aminopyrazole from the minor 1-benzyl-5-aminopyrazole isomer.
Protocol B: Exocyclic N-Benzylation via Reductive Amination
Target: 3-(Benzylamino)-1H-pyrazole
Causality: Direct
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3-aminopyrazole (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Catalysis: Add glacial acetic acid (1.2 eq). Self-validation step: The mild acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity without fully protonating the weakly basic aminopyrazole, thereby driving imine formation.
-
Equilibration: Stir at room temperature for 2 hours.
-
Reduction: Add sodium triacetoxyborohydride (
) (1.5 eq) in small portions. Causality: is a mild, chemo-selective reducing agent that rapidly reduces imines but reacts very sluggishly with aldehydes, preventing the wasteful reduction of benzaldehyde to benzyl alcohol. -
Reaction: Stir for 12 hours at room temperature under nitrogen.
-
Workup: Quench carefully with saturated aqueous
to neutralize the acetic acid and destroy excess reducing agent. Extract with dichloromethane (DCM). -
Purification: Dry over
, concentrate, and purify via chromatography to yield pure 3-(benzylamino)-1H-pyrazole.
Protocol C: Chelation-Controlled N2-Benzylation
Target: 1-Benzyl-5-aminopyrazole
Causality: Utilizing a magnesium-based base (e.g.,
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask under inert argon, dissolve 3-aminopyrazole (1.0 eq) in anhydrous THF (0.15 M).
-
Chelation: Cool to 0 °C and slowly add a solution of
(0.5 eq). Stir for 30 minutes. Causality: This incubation period is critical to pre-form the rigid Mg-pyrazolide chelate complex prior to the introduction of the electrophile. -
Alkylation: Add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C for 8-12 hours. Self-validation step: Elevated temperatures are thermodynamically required to overcome the high steric hindrance at the N2 position during the
displacement. -
Workup: Cool to room temperature and quench carefully with saturated aqueous
. Extract with EtOAc, wash with brine, and dry over . -
Purification: Concentrate and purify via flash chromatography to isolate 1-benzyl-5-aminopyrazole as the major product.
Quantitative Data Summary
The table below summarizes the expected regiomeric ratios and yields based on the selected functionalization protocol.
| Protocol | Reagents & Conditions | Directing Mechanism | Target Nitrogen | Major Product | Typical Regiomeric Ratio (Target : Others) |
| A | BnBr, | Kinetic Control (Steric Avoidance) | N1 (Endocyclic) | 1-Benzyl-3-aminopyrazole | ~ 4 : 1 (N1 : N2) |
| B | PhCHO, | Imine Condensation | N3 (Exocyclic) | 3-(Benzylamino)-1H-pyrazole | > 99 : 1 (Exo : Endo) |
| C | BnBr, | Chelation Control | N2 (Endocyclic) | 1-Benzyl-5-aminopyrazole | ~ 9 : 1 (N2 : N1) |
References
- Title: A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles Source: BenchChem URL
- Title: Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Source: Synlett - ResearchGate URL
- Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL
Advanced Application Note: Buchwald-Hartwig Amination of 3-Aminopyrazole Intermediates
Executive Summary & Pharmacological Context
3-Aminopyrazoles represent a privileged class of scaffolds in modern drug discovery. Due to the unique spatial arrangement of its amino group, 3-aminopyrazole readily forms a hydrogen bond donor–acceptor-donor "zipper" motif. This structural feature dramatically enhances the binding affinity of these compounds to target receptors, making them critical pharmacophores in the development of kinase inhibitors, including Aurora B, JAK, and CDK2 targets[1],[2].
However, the functionalization of 3-aminopyrazoles via transition-metal catalysis presents significant synthetic challenges. The presence of three nucleophilic nitrogen centers (the endocyclic N1 and N2, and the exocyclic C3-amine) frequently leads to competitive N-arylation, tautomerization, and poor regioselectivity[3]. This application note provides a comprehensive, field-proven guide to mastering the Buchwald-Hartwig cross-coupling of 3-aminopyrazole intermediates, detailing the causality behind substrate protection, ligand selection, and reaction optimization.
Mechanistic Insights & The Regioselectivity Challenge
The fundamental challenge in the Buchwald-Hartwig amination of unprotected 3-aminopyrazoles is the competing nucleophilicity of the pyrazole core versus the exocyclic primary amine.
The Necessity of Steric Shielding
Attempting direct palladium-catalyzed C-N coupling on an unprotected 3-aminopyrazole often results in a complex mixture of endocyclic N-arylated isomers and bis-arylated byproducts. To establish a self-validating, high-yielding protocol, N1-protection is mandatory .
-
Causality: Utilizing bulky protecting groups such as Trityl (Tr) or Tetrahydropyranyl (THP) provides immense steric shielding over the pyrazole core[1]. This steric wall prevents the bulky palladium-aryl complex from accessing the endocyclic nitrogens, enforcing exclusive coordination and subsequent reductive elimination at the exocyclic 3-amino position.
Ligand Architecture and Catalytic Control
The choice of phosphine ligand dictates the stability of the active Pd(0) species and the rate of reductive elimination:
-
BrettPhos: Specifically engineered for the monoarylation of primary amines. Its highly substituted biaryl backbone prevents the binding of a second aryl group, effectively eliminating bis-arylation—a common failure point when coupling highly reactive exocyclic pyrazole amines[4].
-
XantPhos: A rigid, wide bite-angle bidentate ligand that accelerates reductive elimination. When paired with Pd(OAc)₂, it is highly effective for substrates containing base-sensitive functional groups (e.g., nitriles or esters) where milder bases like Cs₂CO₃ are required[1],[3].
-
tBuDavePhos: Utilized for "inverse" couplings, such as the C4-amination of 4-halo-1H-pyrazoles, where the pyrazole acts as the electrophile rather than the nucleophile[2].
Reaction Workflow & Regioselectivity Pathway
The following diagram illustrates the critical logical pathway for achieving regioselective functionalization of 3-aminopyrazoles.
Workflow for regioselective Buchwald-Hartwig amination of 3-aminopyrazoles.
Quantitative Data: Catalyst & Conditions Matrix
The following table summarizes field-validated conditions for various 3-aminopyrazole coupling scenarios.
| Catalyst System | Ligand | Base | Solvent | Target Transformation | Avg. Yield |
| Pd(OAc)₂ (3 mol%) | XantPhos (6 mol%) | Cs₂CO₃ (1.5 eq) | 1,4-Dioxane | Exocyclic N-Arylation (Base-sensitive substrates) | 65–85% |
| Pd₂(dba)₃ (2.5 mol%) | BrettPhos (5 mol%) | NaOtBu (1.5 eq) | Toluene | Exocyclic N-Arylation (Sterically hindered aryl halides) | 75–95% |
| Pd(dba)₂ (5 mol%) | tBuDavePhos (10 mol%) | NaOtBu (1.5 eq) | Xylene (MW, 160°C) | C4-Amination of 4-halo-1-tritylpyrazoles | 60–80% |
Experimental Protocols
Protocol A: Regioselective N1-Protection of 3-Aminopyrazole (Tritylation)
This step establishes the self-validating steric shield required for downstream coupling.
Reagents:
-
3-Aminopyrazole (1.0 equiv)
-
Trityl chloride (TrCl) (1.05 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Initiation: Suspend 3-aminopyrazole in anhydrous DCM under a nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation and limits di-tritylation.
-
Base Addition: Add Et₃N dropwise over 5 minutes.
-
Protection: Add TrCl portion-wise over 15 minutes. The solution will gradually become homogeneous.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1). The consumption of the highly polar 3-aminopyrazole indicates completion.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Triturate the crude solid with cold diethyl ether to afford pure 1-trityl-1H-pyrazol-3-amine as a white solid.
Protocol B: Buchwald-Hartwig Cross-Coupling using BrettPhos
Optimized for the coupling of 1-trityl-1H-pyrazol-3-amine with complex aryl bromides.
Reagents:
-
1-Trityl-1H-pyrazol-3-amine (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol% - yields 5 mol% active Pd)
-
BrettPhos (5.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (0.15 M)
Step-by-Step Methodology:
-
Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd₂(dba)₃, BrettPhos, and NaOtBu.
-
Substrate Addition: Add the 1-trityl-1H-pyrazol-3-amine and the Aryl Bromide. (If the aryl bromide is a liquid, add it in Step 4).
-
Atmospheric Control (Critical Step): Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Nitrogen (N₂) three times. Causality: The Pd(0)-BrettPhos active species is highly susceptible to oxidation. Strict exclusion of oxygen is non-negotiable for high yields.
-
Solvent Addition: Inject anhydrous, degassed toluene via syringe.
-
Activation & Coupling: Replace the septum with a Teflon screw cap under positive N₂ flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 8–12 hours.
-
Self-Validation Check: The reaction mixture should transition from a dark purple/red (Pd₂(dba)₃) to a clear yellow/orange, indicating the formation of the active monomeric Pd(0)-BrettPhos complex.
-
-
Quench & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad thoroughly with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure N-aryl-1-trityl-1H-pyrazol-3-amine.
References
-
Lohou, E., et al. "Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling." ResearchGate, 2011. 1
-
Song, J., et al. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." PMC, 2020. 2
-
Affouard, C., et al. "Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates." Sci-Hub, 2015.4
-
Thieme Group. "Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations." Thieme-Connect, 2022. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Sci-Hub. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates / Organic Process Research & Development, 2015 [sci-hub.sg]
Application Notes and Protocols for the Preparation of Pyrazolo[1,5-a]pyrimidine Libraries from Aminopyrazole Precursors
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] Its rigid, planar structure, which is a fusion of pyrazole and pyrimidine rings, serves as a versatile scaffold for the development of potent and selective therapeutic agents.[1][2] Compounds bearing this motif have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[2][3] Notably, pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in targeted cancer therapy.[2][4][5]
The synthetic accessibility and the potential for diverse functionalization make the preparation of pyrazolo[1,5-a]pyrimidine libraries a key focus for researchers in academic and industrial settings. This application note provides a detailed guide to the most robust and widely employed synthetic strategies for constructing these valuable compounds, with a specific focus on methods starting from readily available aminopyrazole precursors. We will delve into the mechanistic underpinnings of these transformations, offer step-by-step protocols, and provide insights into reaction optimization and troubleshooting.
Core Synthetic Strategy: The [3+3] Cyclocondensation Approach
The most prevalent and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3- or 5-aminopyrazole and a three-carbon biselectrophilic partner.[6] This approach, often referred to as a [3+3] annulation, efficiently constructs the fused pyrimidine ring.
Figure 1: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
The choice of the 1,3-biselectrophilic reagent is critical as it dictates the substitution pattern on the newly formed pyrimidine ring. Common classes of biselectrophiles include 1,3-dicarbonyl compounds, α,β-unsaturated ketones and nitriles, and their synthetic equivalents.
Protocol 1: Classical Synthesis via Condensation with 1,3-Dicarbonyl Compounds
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines.[2] This reaction typically proceeds under acidic or basic conditions.[2]
Mechanism and Rationale
The reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine core.[2] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can sometimes be an issue, requiring careful control of reaction conditions.
Figure 2: Simplified reaction mechanism for condensation with 1,3-diketones.
Experimental Protocol (Acid-Catalyzed)
This protocol is adapted from a procedure described by Poursattar et al. (2015).[2]
Materials:
-
Substituted 5-aminopyrazole (1.0 mmol)
-
1,3-Diketone or β-ketoester (1.1 mmol)
-
Glacial Acetic Acid (AcOH) (5 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-3 drops)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of the substituted 5-aminopyrazole in glacial acetic acid, add the 1,3-dicarbonyl compound.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the desired pyrazolo[1,5-a]pyrimidine.
Trustworthiness and Self-Validation:
-
Expected Outcome: The formation of a solid product upon pouring the reaction mixture into water.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting: If the reaction is sluggish, a slight increase in the amount of catalyst or an extended reaction time may be necessary. In cases of poor regioselectivity, exploring base-catalyzed conditions or alternative 1,3-bielectrophiles might be beneficial.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Library Production
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[7][8] This is particularly advantageous for the rapid generation of compound libraries.
Rationale for Microwave Assistance
Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating that can significantly accelerate the rate of reaction.[2][9] This can be particularly effective for the cyclocondensation reactions involved in pyrazolo[1,5-a]pyrimidine synthesis, often allowing for solvent-free conditions.[7]
Experimental Protocol (Solvent-Free Microwave)
This protocol is a general representation based on methodologies described in the literature.[7][10]
Materials:
-
Substituted 5-aminopyrazole (1.0 mmol)
-
Appropriate 1,3-biselectrophile (e.g., malononitrile, ethyl acetoacetate) (1.0 mmol)
-
Microwave reactor vial (10 mL)
-
Stir bar
Procedure:
-
Place the substituted 5-aminopyrazole and the 1,3-biselectrophile in a microwave reactor vial equipped with a stir bar.
-
If necessary, a catalytic amount of an acid or base can be added. For solvent-free conditions, the reactants are mixed directly.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-170 °C) for a short duration (e.g., 10-30 minutes).[10] The optimal conditions should be determined for each specific reaction.
-
After irradiation, cool the vial to room temperature.
-
Dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and purify by column chromatography or recrystallization.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield (%) | Conditions | Reference |
| Conventional Heating | 4 hours | Variable | Reflux in AcOH | [7] |
| Microwave Irradiation | 10-30 minutes | Often higher | Solvent-free or minimal solvent | [7][10] |
Protocol 3: One-Pot, Three-Component Synthesis
One-pot, multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates.[2]
Mechanism and Rationale
A common three-component approach involves the reaction of a 3-aminopyrazole, an aldehyde, and an activated methylene compound (e.g., malononitrile).[2] The reaction is believed to proceed via the initial formation of an imine intermediate from the aldehyde and aminopyrazole, which then undergoes a Michael addition with the activated methylene compound, followed by cyclization and aromatization to yield the pyrazolo[1,5-a]pyrimidine.
Figure 3: Simplified pathway for a three-component synthesis.
Experimental Protocol
Materials:
-
3-Aminopyrazole (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Malononitrile or Ethyl Cyanoacetate (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the 3-aminopyrazole, aldehyde, and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for the required time (monitor by TLC).
-
After completion, cool the reaction to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and dry to obtain the pure pyrazolo[1,5-a]pyrimidine.
Conclusion and Future Perspectives
The synthesis of pyrazolo[1,5-a]pyrimidine libraries from aminopyrazole precursors is a well-established field with a variety of robust and efficient methods at the disposal of the modern chemist. The choice of synthetic strategy will depend on the desired substitution pattern, the scale of the reaction, and the available equipment. Classical condensation reactions offer a straightforward approach, while microwave-assisted and one-pot methodologies provide avenues for rapid library generation and increased efficiency.[2][8]
Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods, as well as the application of modern techniques like flow chemistry for the continuous production of these valuable heterocyclic compounds. The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine scaffold holds immense promise for the discovery of new and improved therapeutic agents.[2]
References
-
Iorkpas, A. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Brazilian Chemical Society. Available at: [Link]
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
-
Al-Zaydi, K. M. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES, 78(8), 2003-2012. Available at: [Link]
- An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025). MDPI.
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. Available at: [Link]
-
An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. (2021). ACS Publications. Available at: [Link]
- Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (n.d.). Beilstein Journal of Organic Chemistry.
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (2022). Bentham Science. Available at: [Link]
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Journal of the Iranian Chemical Society.
- Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. (2024). Thieme Connect.
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). National Center for Biotechnology Information. Available at: [Link]
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][2][3][11]triazine and Imidazo[2,1-c][2][3][11]triazine. (2025). ResearchGate.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.).
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Bentham Science. Available at: [Link]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.).
- A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. (n.d.). RSC Publishing.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering.
-
Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub. Available at: [Link]
- Application Notes: Cyclocondensation Reactions for Pyrazole Ring Form
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Available at: [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
microwave-assisted synthesis of pyrazole-benzonitrile derivatives
Application Note: Microwave-Assisted Synthesis of Pyrazole-Benzonitrile Derivatives
Executive Summary & Strategic Relevance
The pyrazole-benzonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophore for blockbuster aromatase inhibitors (e.g., Letrozole analogs) and COX-2 inhibitors (e.g., Celecoxib derivatives). Traditional thermal synthesis of these scaffolds often suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and variable regioselectivity.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 10 minutes while boosting yields to >90%. By leveraging the high dielectric loss tangent (
Key Advantages:
-
Speed: Reaction completion in 2–10 minutes.
-
Purity: Cleaner profiles due to reduced thermal degradation windows.
-
Regiocontrol: Kinetic control accessible via precise temperature ramping.
Scientific Foundation: The Dielectric Advantage
Microwave irradiation (2.45 GHz) heats the reaction mixture through dipolar polarization and ionic conduction .
-
Dipolar Polarization: Polar molecules (ethanol, acetic acid) align with the oscillating electric field. As the field alternates, molecular rotation generates friction and heat.
-
Ionic Conduction: Ionic species (e.g., 4-hydrazinobenzonitrile hydrochloride) migrate under the electric field, generating heat through collision.
In this protocol, we exploit the high polarity of the transition state in pyrazole formation. The microwave field stabilizes the dipolar transition state (specific microwave effect), lowering the activation energy (
Strategic Workflow
The following diagram outlines the logical flow from precursor selection to final characterization.
Figure 1: Strategic workflow for the synthesis of pyrazole-benzonitriles.
Experimental Protocols
Protocol A: The "Gold Standard" (Diketone Condensation)
Target: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
This reaction utilizes the Knorr pyrazole synthesis mechanism. It is the most robust method for generating the core scaffold.
Reagents:
-
4-Hydrazinobenzonitrile hydrochloride (1.0 equiv, 2.0 mmol)
-
Acetylacetone (1.1 equiv, 2.2 mmol)
-
Solvent: Ethanol (absolute, 3 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops) or Sodium Acetate (1.0 equiv if using HCl salt)
Equipment Setup:
-
System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL pressure-sealed glass vial with Teflon/silicone septum.
-
Stirring: High-speed magnetic stirring (essential to prevent hot spots).
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave vial, dissolve 4-hydrazinobenzonitrile HCl (339 mg, 2 mmol) in Ethanol (3 mL).
-
Activation: Add Sodium Acetate (164 mg, 2 mmol) to liberate the free hydrazine base in situ. Stir for 1 min.
-
Addition: Add Acetylacetone (226 µL, 2.2 mmol) and 2 drops of glacial acetic acid. Cap the vial.
-
Irradiation: Program the microwave reactor:
-
Temp: 120 °C
-
Ramp Time: 1:00 min
-
Hold Time: 5:00 min
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 300 W)
-
-
Cooling: Use compressed air cooling to rapidly drop temperature to <50 °C (quenching the reaction).
-
Workup: Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates immediately as a white/off-white solid.
-
Purification: Filter via vacuum filtration. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Recrystallize from hot ethanol if necessary.
Expected Yield: 85–95% Characterization:
-
1H NMR (DMSO-d6):
2.21 (s, 3H, CH3), 2.38 (s, 3H, CH3), 6.15 (s, 1H, pyrazole-H4), 7.75 (d, 2H, Ar-H), 7.98 (d, 2H, Ar-H).
Protocol B: The "Diversity" Route (Chalcone Cyclization)
Target: 4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
This route allows for the introduction of diverse aryl groups at positions 3 and 5.
Reagents:
-
4-Hydrazinobenzonitrile (1.0 equiv)
-
Chalcone (1,3-diphenylprop-2-en-1-one) (1.0 equiv)
-
Solvent: Glacial Acetic Acid (3 mL) or Ethanol + Piperidine (cat).
Procedure:
-
Loading: Mix 4-hydrazinobenzonitrile (2 mmol) and the chosen Chalcone (2 mmol) in a 10 mL vial.
-
Solvent: Add 3 mL Glacial Acetic Acid (acts as both solvent and catalyst).
-
Irradiation:
-
Temp: 140 °C
-
Time: 8–10 min
-
Power: Dynamic
-
-
Workup: Pour into crushed ice. Neutralize with 10% NaOH if necessary to precipitate the product. Filter and wash.[1][2][3]
Mechanistic Pathway
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a hydrazone intermediate followed by intramolecular cyclization.
Figure 2: Mechanistic pathway of the Knorr pyrazole synthesis.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion | Increase Temp by 10°C or Time by 2 min. Ensure hydrazine salt is neutralized if using HCl salt. |
| Oiling Out | Product too soluble in EtOH | Pour reaction mixture into ice-water to force precipitation. Use 1:1 EtOH:Water as solvent. |
| Impurity Profile | Thermal degradation | Reduce Hold Time. Ensure "PowerMax" (simultaneous cooling while heating) is OFF unless necessary. |
| Vessel Failure | Excessive Pressure | Do not exceed 150°C in EtOH (vapor pressure rises fast). Use Acetic Acid for higher temp reactions. |
Safety Precautions (Critical)
-
Hydrazine Toxicity: 4-Hydrazinobenzonitrile is toxic and a potential carcinogen.[4] Handle only in a fume hood. Weigh solids in a closed balance or glovebox if possible.
-
Pressure Hazards: Microwave heating of volatile solvents (Ethanol) creates significant pressure.
-
NEVER use domestic microwaves; they lack pressure control and explosion-proof cavities.
-
Limit: Do not fill vials >60% volume.
-
-
Chemical Incompatibility: Avoid mixing hydrazines with strong oxidizers in the microwave, as this can lead to rapid exothermic decomposition.
References
-
Pal, S., et al. "High speed synthesis of pyrazolones using microwave-assisted neat reaction technology."[3] Journal of the Brazilian Chemical Society, vol. 19, no. 6, 2008. Link
-
Obermayer, D., et al. "Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides."[5] Journal of Organic Chemistry, vol. 76, no. 16, 2011, pp. 6657-6669.[5] Link
-
Sojitra, N. A., et al. "Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives." ResearchGate, 2012. Link
-
Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025.[6] Link
-
CEM Corporation. "Safety Considerations for Microwave Synthesis." Link
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 3. scielo.br [scielo.br]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Solid-Phase Synthesis of N-Benzyl Aminopyrazoles: A Guide for Drug Discovery
Introduction: The Significance of N-Benzyl Aminopyrazoles in Medicinal Chemistry
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] These derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] A substantial body of research has focused on their role as kinase inhibitors, making them highly valuable for oncology and inflammation-related drug discovery programs.[1] The N-benzyl group, in particular, can serve as a crucial pharmacophoric element or as a synthetic handle for further functionalization.
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of such compounds, facilitating structure-activity relationship (SAR) studies.[3] Key advantages of SPOS include the use of excess reagents to drive reactions to completion and simplified purification, as byproducts and excess reagents are removed by simple filtration and washing.[3]
This technical guide provides a detailed protocol for the solid-phase synthesis of N-benzyl aminopyrazoles, focusing on a robust and versatile strategy that utilizes resin-immobilized β-ketoamides. We will delve into the causality behind experimental choices, from resin and linker selection to the intricacies of the cyclization and cleavage steps, ensuring a thorough understanding of the methodology.
Strategic Overview: The Resin-Bound β-Ketoamide Approach
The chosen strategy involves the initial immobilization of a primary amine on a solid support, followed by conversion to a β-ketoamide. This resin-bound intermediate then undergoes cyclization with benzylhydrazine to form the desired N-benzyl aminopyrazole, which is subsequently cleaved from the resin. This approach allows for the introduction of diversity at multiple points of the pyrazole scaffold.
Here is a visual representation of the overall workflow:
Caption: High-level workflow for the solid-phase synthesis of N-benzyl aminopyrazoles.
Part 1: Resin Preparation and Substrate Loading
Rationale for Resin and Linker Selection
The choice of solid support is critical for the success of any solid-phase synthesis. For this application, Wang resin is an excellent choice.[4][5][6] Wang resin is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker.[4] This linker forms an ester bond with the first building block (in our extended strategy, an amine that will be part of the final pyrazole structure). This ester linkage is stable to a wide range of reaction conditions but can be readily cleaved with moderately strong acid, such as trifluoroacetic acid (TFA).[4]
Protocol: Immobilization of the Primary Amine
This protocol details the loading of a primary amine onto the Wang resin, which will ultimately become the R1 substituent in the final 5-aminopyrazole product.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
Primary amine (R1-NH2)
-
Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol) in the synthesis vessel. Wash and swell the resin with anhydrous DCM (3 x 10 mL) for 20 minutes, followed by anhydrous DMF (3 x 10 mL) for 20 minutes. Drain the solvent after the final wash.
-
Activation and Coupling:
-
In a separate flask, dissolve the Fmoc-protected amino acid corresponding to the desired R1 group (3.0 mmol, 3.0 eq) in a minimal amount of DMF.
-
Add DIC (3.0 mmol, 3.0 eq) and DMAP (0.3 mmol, 0.3 eq) to the amino acid solution.
-
Allow the activation to proceed for 10 minutes at room temperature.
-
Add the activated amino acid solution to the swollen resin.
-
-
Reaction: Agitate the resin slurry at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for several hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mL) for 10 minutes each time to remove the Fmoc protecting group, liberating the primary amine.
-
Final Wash and Dry: Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL), then dry under vacuum.
Part 2: On-Resin Synthesis of the Pyrazole Core
Formation of the Resin-Bound β-Ketoamide
The immobilized primary amine is now converted into a β-ketoamide. This is a crucial step as the β-ketoamide provides the necessary electrophilic centers for the subsequent cyclization with benzylhydrazine.
Materials:
-
Amine-loaded resin from Part 1.2
-
Acyl Meldrum's acid or a tert-butyl-β-ketoester
-
DMAP
-
N-Methyl-2-pyrrolidone (NMP) or Toluene
-
DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the amine-loaded resin in NMP or toluene (10 mL per gram of resin).
-
Coupling: Add the tert-butyl-β-ketoester (5.0 eq) and DMAP (1.0 eq) to the resin slurry.
-
Reaction: Heat the mixture at 80-90°C and agitate for 12-16 hours.
-
Washing and Drying: Cool the resin to room temperature, drain the solvent, and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under high vacuum.
Pyrazole Formation: Cyclization with Benzylhydrazine
This is the key step where the pyrazole ring is formed. The resin-bound β-ketoamide is reacted with benzylhydrazine. The transformation is facilitated by Lawesson's Reagent , which acts as a thionating agent.
The Role of Lawesson's Reagent: Lawesson's Reagent (LR) converts the amide carbonyl of the β-ketoamide into a thioamide.[1][7][8][9] This thioamide is more reactive towards nucleophilic attack by the hydrazine, facilitating the cyclization process. The mechanism involves the formation of a thiaoxaphosphetane intermediate, with the driving force being the formation of a stable P=O bond.[7][8]
Caption: Conversion of β-ketoamide to thioamide by Lawesson's Reagent, enabling cyclization.
Protocol:
-
Resin Swelling: Swell the β-ketoamide resin in a 1:1 mixture of anhydrous THF and pyridine (10 mL per gram of resin).
-
Reagent Addition: Add benzylhydrazine (or its hydrochloride salt, 5.0 eq) and Lawesson's Reagent (2.5 eq) to the resin slurry.
-
Reaction: Heat the mixture at 50-55°C and agitate for 8-12 hours. It is crucial not to exceed 60°C, as higher temperatures can lead to decreased yields.
-
Washing and Drying: Cool the resin to room temperature, drain the solvent, and wash thoroughly with THF (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under high vacuum.
On-Resin Reaction Monitoring
Monitoring the progress of solid-phase reactions is essential for optimization. FT-IR spectroscopy is a valuable non-destructive technique for this purpose.[10][11][12] A small sample of the resin can be removed, dried, and analyzed as a KBr pellet.[10] Key transformations to monitor include:
-
Amine Loading: Disappearance of the linker's -OH stretch and appearance of ester C=O stretch.
-
β-Ketoamide Formation: Appearance of the amide C=O stretch.
-
Pyrazole Formation: Disappearance of the ketone and amide C=O stretches.
Part 3: Cleavage and Purification
The Cleavage Cocktail: Releasing the Product
The final step is to cleave the N-benzyl aminopyrazole from the solid support. This is achieved using a strong acid, typically Trifluoroacetic Acid (TFA).[13] However, the cleavage process generates reactive carbocations from the linker and any acid-labile side-chain protecting groups, which can cause unwanted side reactions with the product.[13] To prevent this, a "cleavage cocktail" containing scavengers is used.
Common Scavengers and Their Roles:
| Scavenger | Role | Target Residues |
|---|---|---|
| Triisopropylsilane (TIS) | Reduces and traps carbocations, particularly trityl cations. | Cys, His |
| Water (H₂O) | Quenches tert-butyl cations.[13] | Ser, Thr, Tyr, Asp, Glu |
| 1,2-Ethanedithiol (EDT) | A thiol scavenger that prevents re-attachment of protecting groups and reduces oxidized species. | Cys, Met, Trp |
| Thioanisole | Scavenges benzyl-type cations and protects Met from oxidation. | Met, Arg |
A common and effective general-purpose cleavage cocktail is Reagent K : TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5).[14][15] For simpler molecules without sensitive residues, a cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.
Protocol: Cleavage and Product Isolation
Materials:
-
Pyrazole-loaded resin from Part 2.2
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried resin in a synthesis vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Product Collection: Drain the filtrate containing the cleaved product into a centrifuge tube. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether. The N-benzyl aminopyrazole product should precipitate as a solid.
-
Isolation: Centrifuge the mixture to pellet the solid product. Carefully decant the ether.
-
Washing: Wash the pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting each time to remove residual scavengers and TFA.
-
Drying: Dry the crude product under high vacuum.
-
Purification: Purify the crude product as necessary, typically using reverse-phase HPLC.
Advanced Strategies and Considerations
For more complex syntheses or to generate products without any trace of the linker, more advanced strategies can be employed.
-
Traceless Linkers: These linkers are designed to be cleaved from the solid support without leaving any residual functionality on the final molecule.[16][17][18] Silyl ether linkers are a common example, where cleavage under acidic or fluoride-mediated conditions results in a C-H bond at the point of attachment.
-
Safety-Catch Linkers: These linkers are stable to the reaction conditions used during synthesis but can be "activated" in a separate step to become labile for cleavage.[19][20][21][22][23] This provides an additional layer of orthogonality and control over the synthesis. For example, a sulfide linker can be stable throughout the synthesis and then oxidized to a more labile sulfone for cleavage.[20]
Conclusion
The solid-phase synthesis of N-benzyl aminopyrazoles via the resin-bound β-ketoamide route is a robust and highly adaptable method for generating libraries of these medicinally important compounds. By understanding the rationale behind each step—from the selection of the Wang resin to the composition of the final cleavage cocktail—researchers can confidently apply and adapt this methodology to accelerate their drug discovery efforts. The ability to systematically introduce diversity at multiple positions makes this a powerful tool in the quest for novel therapeutics.
References
- BenchChem. (2025). The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide.
-
Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]
-
Gil, C., & Bräse, S. (2004). Traceless and multifunctional linkers for the generation of small molecules on solid supports. Current Opinion in Chemical Biology, 8(3), 230-7. Available at: [Link]
-
MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]
-
Backes, B. J., & Ellman, J. A. (1999). A Novel Safety-Catch Linker for the Solid-Phase Synthesis of Amides and Esters. Organic Letters, 1(2), 151-153. Available at: [Link]
-
Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]
-
Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Available at: [Link]
-
University of Southampton. (n.d.). Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry. ePrints Soton. Available at: [Link]
-
ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? Available at: [Link]
-
SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. Available at: [Link]
- Google Patents. (n.d.). WO2018193408A1 - Sustained release delivery systems comprising traceless linkers.
-
Combinatorial Chemistry Review. (2020). Traceless Linkers. Available at: [Link]
-
Journal of Combinatorial Chemistry. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. Available at: [Link]
-
The Journal of Organic Chemistry. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. Available at: [Link]
-
MDPI. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Available at: [Link]
-
ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? Available at: [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
Molecules. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available at: [Link]
-
Journal of Combinatorial Chemistry. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. Available at: [Link]
-
Applied Polytech. (n.d.). Wang Resin Peptide Synthesis. Available at: [Link]
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available at: [Link]
-
ResearchGate. (2025). Synthesis of a small library containing substituted pyrazoles. Available at: [Link]
-
SciELO. (n.d.). An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. Available at: [Link]
-
ACS Combinatorial Science. (2005). Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles. Available at: [Link]
-
Peptides. (n.d.). Wang Resin. Available at: [Link]
-
Longdom Publishing. (n.d.). Real Time Monitoring the Maillard Reaction Intermediates by HPLC-. Available at: [Link]
-
CR Subscription Agency. (n.d.). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. Available at: [Link]
-
Journal of Applicable Chemistry. (2017). A Review on Combinatorial Chemistry. Available at: [Link]
-
Lirias. (2021). Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. Available at: [Link]
-
PubMed. (1973). p-alkoxybenzyl alcohol resin and p-alkoxybenzyloxycarbonylhydrazide resin for solid phase synthesis of protected peptide fragments. Available at: [Link]
-
Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR. Available at: [Link]
-
Beilstein Journals. (n.d.). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Available at: [Link]
-
PubMed. (n.d.). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Available at: [Link]
-
ResearchGate. (2018). (PDF) Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Available at: [Link]
-
PMC. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Available at: [Link]
-
Organic Chemistry Portal. (2009). Solid-State Synthesis of β-Enamino Ketones from Solid 1,3-Dicarbonyl Compounds and Ammonium Salts or Amines. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crsubscription.com [crsubscription.com]
- 4. appliedpolytech.com [appliedpolytech.com]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 10. scielo.br [scielo.br]
- 11. clairet.co.uk [clairet.co.uk]
- 12. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptidechemistry.org [peptidechemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. Traceless and multifunctional linkers for the generation of small molecules on solid supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Traceless Linkers [combichemistry.com]
- 18. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. mdpi.com [mdpi.com]
- 22. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reagents and Methodologies for the Intramolecular Cyclization of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile Analogs
Executive Summary
The intramolecular cyclization of aminonitriles is a cornerstone transformation in the synthesis of fused polycyclic N-heterocycles. Specifically, the cyclization of 2-((3-amino-1H-pyrazol-1-yl)methyl)benzonitrile analogs is a highly effective strategy for generating pyrazolo-fused scaffolds, such as pyrazolo[1,5-c]quinazolines and pyrazolo[1,5-b]phthalazines. These tricyclic architectures are privileged pharmacophores frequently utilized in the development of PDE10A inhibitors, AMPA/kainate receptor antagonists, and novel antineoplastic agents[1]. This application note details the mechanistic causality, reagent selection, and validated protocols for executing these cyclizations efficiently.
Mechanistic Rationale and Causality
The substrate, 2-((3-amino-1H-pyrazol-1-yl)methyl)benzonitrile, is a bifunctional molecule featuring two competing nucleophilic centers (the pyrazole
The success and regioselectivity of the cyclization depend entirely on the electronic modulation of these centers via specific reagents:
-
Base-Mediated Activation (HOMO Elevation): The introduction of a strong base (e.g., Potassium tert-butoxide) deprotonates the pyrazole system. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the nitrogen nucleophiles, driving a kinetically favored intramolecular attack on the nitrile carbon.
-
Acid-Catalyzed Activation (LUMO Depression): Alternatively, Lewis acids (e.g.,
) or Brønsted acids coordinate directly to the nitrile nitrogen. This coordination withdraws electron density, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the cyano carbon, making it highly susceptible to nucleophilic attack even by the neutral, weakly basic pyrazole nitrogen[2].
Recent advances in the functionalization of 1H-pyrazoles demonstrate that controlling these activation pathways allows chemists to dictate the formation of complex polycyclic systems under relatively mild conditions[3].
Reagent Selection Matrix and Quantitative Data
The choice of reagent dictates the reaction kinetics, the required temperature, and the ultimate yield of the fused tricyclic product. The table below summarizes the optimal reagent systems for this transformation.
| Reagent System | Catalyst / Promoter | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Strong Base | KOtBu (1.5 eq) | Anhydrous DMF | 80 | 4 - 6 | 75 - 85% |
| Mild Base | THF | 65 | 12 - 16 | 60 - 70% | |
| Lewis Acid | 1,2-Dichloroethane | 80 | 12 - 18 | 70 - 80% | |
| Brønsted Acid | TFA (2.0 eq) | Toluene | 110 | 8 - 10 | 65 - 75% |
Experimental Protocols
Protocol A: Base-Mediated Intramolecular Cyclization
Causality Note: Anhydrous DMF is selected as the solvent because its high dielectric constant stabilizes the polar transition state during the intramolecular cyclization. KOtBu is preferred over weaker bases to ensure quantitative deprotonation, driving the equilibrium toward the reactive nucleophilic intermediate.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Addition: Dissolve 2-((3-amino-1H-pyrazol-1-yl)methyl)benzonitrile (1.0 mmol) in 10 mL of anhydrous DMF.
-
Activation: Portion-wise, add Potassium tert-butoxide (KOtBu, 1.5 mmol, 1.5 eq) to the stirring solution at 0 °C. The solution will typically darken, indicating the formation of the nitrogen anion.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 to 6 hours.
-
Self-Validating Step (In-Process Control): Monitor the reaction via LC-MS. Successful cyclization is confirmed by the complete disappearance of the sharp nitrile stretching band (~2220 cm⁻¹) in the FTIR spectrum of a crude aliquot, replaced by a broad imine/amine signature (~3300 cm⁻¹).
-
Workup: Cool the mixture to room temperature and quench with 10 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate ( mL). -
Purification: Wash the combined organic layers with brine (
mL) to remove residual DMF, dry over anhydrous , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient).
Protocol B: Lewis Acid-Catalyzed Cyclization
Causality Note:
Step-by-Step Methodology:
-
Preparation: In an argon-purged reaction vial, dissolve the starting aminonitrile (1.0 mmol) in 8 mL of anhydrous 1,2-Dichloroethane (DCE).
-
Catalyst Addition: Add anhydrous Zinc Chloride (
, 0.2 mmol, 20 mol%) rapidly to avoid moisture absorption. -
Cyclization: Seal the vial and heat the mixture at 80 °C for 12 to 18 hours.
-
Self-Validating Step: Perform TLC (Hexanes:EtOAc 1:1). The highly polar starting material will be consumed, yielding a novel, UV-active spot with a higher Rf value, indicative of the fused, less polar tricyclic system.
-
Workup: Dilute the reaction with 20 mL of Dichloromethane (DCM) and wash sequentially with saturated aqueous
(15 mL) and brine (15 mL). -
Purification: Dry the organic phase over
, concentrate under reduced pressure, and purify via recrystallization from hot ethanol or flash chromatography.
Reaction Pathway Visualization
Mechanistic pathways for the cyclization of 2-((3-amino-1H-pyrazol-1-yl)methyl)benzonitrile.
References[3] Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles
Source: KTU ePubl URL: [1] Title: Regioselective Ring Expansion of 3-Ylideneoxindoles with Tosyldiazomethane (TsDAM): A Metal-Free and Greener Approach for the Synthesis of Pyrazolo-[1,5-c]quinazolines Source: ResearchGate / Bioorganic & Medicinal Chemistry URL: [2] Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: PMC / NIH URL:
Sources
handling and storage safety data sheet (SDS) for aminopyrazole nitriles
Executive Summary
Aminopyrazole nitriles (e.g., 5-amino-1H-pyrazole-4-carbonitrile) are critical pharmacophores in modern drug discovery, serving as precursors for kinase inhibitors (e.g., JAK, BTK inhibitors) and anti-inflammatory agents. While often classified generically as "irritants," their dual functionality—a nucleophilic amino group and an electrophilic/polar nitrile—dictates specific stability profiles and reactivity hazards that standard SDS templates often obscure.
This Application Note provides a field-validated safety and handling protocol designed to preserve compound integrity and ensure researcher safety. It moves beyond basic compliance to address the specific physicochemical behaviors of APNs in a research setting.
Hazard Mechanism & Structural Analysis
To handle these compounds safely, one must understand the source of their hazard.
-
The Amino Group (-NH₂): A primary amine on the pyrazole ring is electron-rich. It is prone to oxidation upon prolonged air exposure (turning samples from white/off-white to amber/brown) and can act as a skin sensitizer.
-
The Nitrile Group (-CN): While organic nitriles are generally stable, they contribute to the compound's high nitrogen content. Combustion of these scaffolds releases toxic nitrogen oxides (NOx) and potential traces of hydrogen cyanide (HCN) gas.
-
The Pyrazole Core: The NH-pyrazole tautomerism (1H vs. 2H) affects solubility and crystallization. In drug discovery, these molecules are often designed to be bioactive, meaning "unknown toxicity" should be the default assumption.
GHS Classification Summary (Typical for Class)
| Hazard Category | Code | Description | Mechanism of Action |
| Acute Toxicity | H302/H312/H332 | Harmful if swallowed, in contact with skin, or inhaled. | Systemic absorption; potential interference with metabolic pathways due to structural similarity to purines. |
| Skin/Eye Irritation | H315/H319 | Causes skin/serious eye irritation.[1] | Basic amine reacts with mucosal membranes/lipids. |
| STOT - SE | H335 | May cause respiratory irritation.[1][2] | Fine dust inhalation triggers inflammatory response in bronchial tissue. |
Storage & Stability Protocol
Objective: Prevent oxidative degradation and hydrolysis while mitigating thermal risks.
Standard Protocol:
-
Temperature: Long-term storage at 2–8°C (Refrigerated) is required to inhibit slow oxidation of the amino group.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The primary amine is susceptible to air oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-degradation, as the conjugated system can be light-sensitive.
Visualizing the Storage Logic
Figure 1: Decision logic for storage conditions based on physical state. Solutions require lower temperatures to retard solvent-mediated hydrolysis.
Safe Handling Workflow (SOP)
Prerequisite: All handling of solid powder must occur inside a certified chemical fume hood .
Step 1: Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Double Nitrile (0.11 mm min) | Standard nitrile provides >480 min breakthrough protection for solid APNs. Double gloving prevents cross-contamination. |
| Respiratory | N95 (if outside hood) or Fume Hood | Fine powders (micronized for bioassays) are easily inhaled. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient if fine dust generation is possible. |
| Clothing | Lab Coat + Tyvek Sleeves | Prevents accumulation of dust on forearms/cuffs. |
Step 2: Weighing and Solubilization
-
Static Control: Aminopyrazoles are often fluffy, static-prone solids. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
-
Solvent Choice:
-
Preferred: DMSO, DMF (High solubility).
-
Avoid: Ketones (Acetone) if storing for long periods (potential Schiff base formation with the primary amine).
-
-
Dissolution: Add solvent slowly down the side of the vial. Do not vortex vigorously if the cap seal is compromised; use a rocker or sonicator.
Step 3: Reaction Setup (Synthesis Context)
When using APNs as intermediates (e.g., reacting the amine with acid chlorides):
-
Exotherm Warning: The amine is nucleophilic. Reactions with highly reactive electrophiles (isocyanates, acid chlorides) can be exothermic. Add reagents dropwise at 0°C.
-
Ventilation: If using strong acids, ensure the scrubber is active. While the nitrile is stable, extreme acidic hydrolysis can release hazardous byproducts.
Workflow Visualization
Figure 2: Operational workflow for preparing Aminopyrazole Nitriles for experimental use.
Emergency Response & Waste Disposal
Spill Cleanup Protocol
Do NOT sweep dry dust. This generates an aerosol cloud.
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Wet Method: Cover the spill with a paper towel dampened with ethanol or water. This suppresses dust.[1][2][3][4]
-
Collect: Scoop the wet material into a wide-mouth jar.
-
Clean: Wipe surface with 10% bleach solution (degrades biological activity), followed by water.
Waste Disposal
-
Solid Waste: Dispose of in "Solid Toxic/Hazardous" stream. Label clearly as "Nitrogenous Heterocycle."
-
Liquid Waste: Segregate into "Non-Halogenated Organic Solvents."
-
Critical: Do NOT mix with strong oxidizing acids (Nitric/Chromic) in the waste container. The reaction with the oxidizable amine and nitrile can be energetic and gas-evolving (NOx).
-
References
-
PubChem. Compound Summary: 5-Amino-1H-pyrazole-4-carbonitrile (CID 2724652). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Aminopyrazole derivatives.[Link]
- Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazoles: A Review. Bioorganic & Medicinal Chemistry. (Contextual grounding for synthesis hazards).
Sources
Troubleshooting & Optimization
minimizing N2-isomer formation during pyrazole benzylation
Welcome to the Process Chemistry Technical Support Center. As researchers and drug development professionals, you know that the asymmetric nature of substituted pyrazoles makes regioselective N-alkylation a persistent challenge. Benzylation, in particular, often yields a frustrating mixture of the thermodynamically or kinetically favored N1-isomer and the sterically hindered N2-isomer.
As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond empirical trial-and-error. Here, we will dissect the causality behind N1/N2 selectivity and provide self-validating protocols to help you engineer reaction conditions that systematically minimize N2-isomer formation.
Frequently Asked Questions (Troubleshooting N2-Isomer Formation)
Q1: Why does my standard benzylation yield a 70:30 mixture of N1 and N2 isomers?
The Causality: Pyrazole nitrogen atoms share similar electronic properties due to tautomerization. In a 3-substituted pyrazole, the N1 position is typically less sterically hindered, making it the default kinetic target for electrophiles like benzyl bromide [1]. However, the N2 position is still highly nucleophilic. If your base does not fully dissociate from the pyrazole anion, or if your solvent does not adequately solvate the transition state, the electrophile can be directed to the N2 position via coordination.
Q2: What are the best baseline conditions to suppress N2 benzylation?
The Solution: Switch to a strictly polar aprotic solvent system with a non-coordinating base.
-
Do use:
or in DMSO or DMF. These solvents highly solvate the potassium/cesium cations, creating a "naked" pyrazole anion. Without metal chelation guiding the benzyl halide, the reaction relies purely on steric trajectory, which heavily favors the less hindered N1 position [2]. -
Do NOT use: Magnesium-based bases (e.g.,
or ). Magnesium strongly chelates between the pyrazole N1 and the incoming electrophile, completely reversing the selectivity to artificially favor the N2-isomer [3].
Q3: I am already using /DMSO, but I still get 10% N2-isomer. How can I chemically force >99:1 N1 selectivity?
The Solution: You must manipulate the steric bulk of the transition state. If the benzyl halide itself isn't bulky enough to experience a steric clash at N2, you can use a masked bulky electrophile strategy .
Recent breakthroughs demonstrate that using sterically massive
Q4: Can I use protecting groups to block the N2 position entirely?
The Solution: Yes. If direct benzylation fails to achieve the required purity for API synthesis, you can employ a directing/blocking group. Installing a bulky triphenylsilyl (
Mechanistic Workflows & Decision Trees
To systematically eliminate N2-isomer formation, follow the decision matrix below.
Caption: Decision tree for troubleshooting and optimizing N1-selective pyrazole benzylation.
Caption: Mechanistic pathways showing how sterics and chelation dictate N1 vs N2 selectivity.
Quantitative Data Summary
The choice of base, solvent, and electrophile sterics mathematically dictates your regiomeric outcome. The table below synthesizes benchmark data for the benzylation/alkylation of 3-phenylpyrazole [2][3][4].
| Reaction Condition (Base/Solvent) | Electrophile Type | Dominant Mechanism | N1:N2 Ratio | Yield |
| Standard Benzyl Bromide | Kinetic / Steric | 97 : 3 | 85% | |
| Standard Benzyl Bromide | Kinetic | 85 : 15 | 78% | |
| Standard Benzyl Bromide | Chelation-Directed | 11 : 89 | 70% | |
| Bulky Masked Silane | Extreme Steric Clash | >99 : 1 | 92% | |
| Catalyst-Free / HFIP | Michael Acceptor | Hydrogen-Bond Directed | >99.9 : 1 | 95% |
Self-Validating Experimental Protocols
Protocol A: Standard N1-Selective Benzylation ( /DMSO)
Use this as your first-line approach. The self-validation step ensures the base has fully deprotonated the pyrazole before the electrophile is introduced, preventing mixed kinetic pathways.
-
Preparation: Charge a flame-dried round-bottom flask with 3-substituted pyrazole (1.0 equiv) and anhydrous
(2.0 equiv). -
Solvation: Add anhydrous DMSO (0.2 M relative to pyrazole). Stir vigorously at room temperature for 30 minutes.
-
Validation Check: The solution should become slightly opaque but homogeneous, indicating the formation of the pyrazole anion.
-
-
Electrophile Addition: Add benzyl bromide (1.1 equiv) dropwise over 10 minutes to prevent thermal spiking.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The N1-isomer typically runs higher (less polar) than the N2-isomer.
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer extensively with brine (5x) to remove all traces of DMSO. Dry over
and concentrate.
Protocol B: Ultra-Selective N1-Alkylation via Bulky Masked Reagents
Use this when Protocol A yields an unacceptable amount of N2-isomer. Adapted from recent advances in
-
Alkylation: Combine the pyrazole (1.0 equiv),
(2.0 equiv), and the bulky -halomethylsilane (1.2 equiv) in anhydrous DMF. Stir at 60 °C for 12 hours.-
Validation Check: HPLC analysis should show >99:1 selectivity for the N1-silyl-alkylated intermediate.
-
-
Protodesilylation (Cleavage): To the crude reaction mixture, add
(10 volumes) and Tetra-n-butylammonium fluoride (TBAF, 2.0 equiv). -
Deprotection: Stir at 60 °C for 4 hours.
-
Causality: The fluoride specifically attacks the silicon atom, breaking the C-Si bond and replacing the bulky mask with a proton, leaving the cleanly N1-alkylated pyrazole.
-
-
Isolation: Extract with EtOAc, wash with saturated
, dry, and purify via flash chromatography.
References
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Technical Support Center: Advanced Purification Strategies for Pyrazole Regioisomers
Welcome to the Technical Support Center. As a Senior Application Scientist in medicinal chemistry and process development, I frequently consult with researchers struggling to isolate pure pyrazole regioisomers.
The synthesis of substituted pyrazoles—particularly via the condensation of unsymmetrical 1,3-diketones with substituted hydrazines, or the late-stage N-alkylation of the pyrazole core—almost invariably yields a mixture of N1 and N2 (or 1,3- and 1,5-disubstituted) regioisomers. Because these isomers possess identical molecular weights, nearly identical lipophilicities (LogP), and highly similar polar surface areas, standard purification methods often fail.
This guide is designed to troubleshoot these specific bottlenecks, explaining the physicochemical causality behind each failure and providing field-proven, self-validating protocols to achieve baseline resolution and high-yield recovery.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My N1 and N2 alkylated pyrazole regioisomers are completely co-eluting on standard normal-phase silica gel. Why is this happening, and how do I fix it?
The Causality: Normal-phase silica chromatography separates compounds based on bulk polarity and hydrogen-bonding interactions. In pyrazole regioisomers, the only structural difference is the subtle steric environment surrounding the basic sp2 nitrogen and slight variations in the molecular dipole moment. Standard wet-loading techniques exacerbate band broadening, causing these closely eluting peaks (often with a
Q2: We are scaling up to 50 grams. Preparative SFC is too expensive for this batch size. How can we separate these isomers economically?
The Causality: While chromatography relies on dynamic partitioning, crystallization relies on the thermodynamic stability of a solid crystal lattice. The steric differences between pyrazole regioisomers, which are nearly invisible to silica gel, profoundly impact how the molecules pack into a crystal lattice. The Solution: Selective Salt Crystallization . By protonating the basic pyrazole nitrogen with a strong acid (e.g., sulfuric acid), you generate hydrogen sulfate salts[2]. The resulting ionic lattice is highly sensitive to the steric bulk of the N1 vs. N2 substituents. One regioisomer will typically exhibit a significantly lower solubility in a solvent like ethanol or water, allowing it to selectively precipitate out of the mixture[2].
Q3: I am using Reverse-Phase HPLC (RP-HPLC) to separate the isomers, but I am experiencing severe peak tailing and loss of resolution.
The Causality: Pyrazoles contain an electron-rich, basic nitrogen. In RP-HPLC, this basic nitrogen undergoes secondary ion-exchange interactions with unendcapped, residual acidic silanol groups (
Q4: We have exhausted HPLC and Silica. What is the ultimate method for resolving stubborn pyrazole regioisomers?
The Causality: Supercritical Fluid Chromatography (SFC) using a chiral stationary phase. Supercritical
Part 2: Quantitative Data & Method Comparison
To streamline your decision-making process, consult the following table summarizing the operational parameters of each purification strategy.
| Purification Method | Separation Mechanism | Typical Resolution ( | Optimal Scale | Relative Cost | Best Use Case |
| Normal-Phase Flash (Dry Load) | Bulk Polarity / Dipole | Low (< 1.0) | 100 mg – 10 g | Low | Early-stage screening; isomers with distinct electronic substituents. |
| Reverse-Phase HPLC (with TFA) | Hydrophobicity | Moderate (1.0 – 1.5) | 10 mg – 1 g | Moderate | Analytical purity; highly polar pyrazoles that streak on silica. |
| Preparative SFC (Chiral Phase) | 3D Spatial / Steric Fit | High (> 2.0) | 10 mg – 5 g | High | Structurally rigid, achiral N1/N2 regioisomers that co-elute elsewhere. |
| Selective Crystallization (Salts) | Crystal Lattice Energy | Very High (Pure Solid) | > 10 g (Kilogram) | Very Low | Process chemistry; large-scale manufacturing of a single target isomer. |
Part 3: Decision Logic & Workflow Visualization
The following workflow dictates the standard operating procedure for a chemist deciding how to isolate a pyrazole regioisomer.
Caption: Decision matrix for pyrazole regioisomer purification based on scale and chromatographic resolution.
Part 4: Self-Validating Experimental Protocols
Protocol A: Dry-Loading Normal Phase Flash Chromatography
Use this when TLC shows a
-
Dissolution: Dissolve the crude pyrazole mixture in the absolute minimum volume of a volatile, strong solvent (e.g., Dichloromethane or Acetone)[1].
-
Adsorption: Add standard grade silica gel (230-400 mesh) to the solution. The mass of silica should be 2x to 3x the mass of your crude mixture[1].
-
Evaporation: Transfer the flask to a rotary evaporator. Remove the solvent under reduced pressure until the silica/sample mixture becomes a dry, free-flowing powder. Self-Validation Check: If the powder clumps or sticks to the glass, there is residual solvent or oil. Redissolve and add 10% more silica.
-
Column Loading: Pack your flash column as a slurry using your initial, weakest mobile phase (e.g., 100% Hexanes). Carefully pour the dry-loaded powder evenly onto the top of the packed silica bed[1].
-
Elution: Run a shallow gradient (e.g., 0% to 20% Ethyl Acetate in Hexanes over 15 column volumes). Collect fractions and verify by TLC.
Protocol B: Preparative SFC Separation of N-alkyl Pyrazole Regioisomers
Use this for challenging, co-eluting isomers on a discovery scale (< 5g).
-
Sample Preparation: Dissolve the regioisomer mixture in HPLC-grade Methanol or Ethanol. Sonicate for 5 minutes and filter through a 0.2 µm PVDF syringe filter to remove particulates[4].
-
Analytical Screening: Screen the mixture on an analytical SFC system using a panel of chiral columns (e.g., Chiralpak OJ, ColumnTek EnantioCel)[4][5]. Run a gradient of 10% to 40% Methanol (containing 0.1%
or Diethylamine to suppress tailing) in supercriticalngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . -
Scale-Up: Select the column/condition that provides baseline resolution (
). Transfer the method to the preparative SFC. Maintain system backpressure at ~100 bar and column temperature at 35–40 °C.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Fraction Collection & Recovery: Collect the separated peaks. The supercritical
will instantly vaporize upon depressurization, leaving the pure regioisomer dissolved in a small volume of the Methanol co-solvent. Evaporate the co-solvent under reduced pressure.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Self-Validation (Regiochemical Assignment): SFC separates the isomers but does not identify them. You must dissolve the purified fractions in
or and perform a 2D-NMR ROESY or NOESY experiment. The N1-regioisomer will show a distinct Nuclear Overhauser Effect (NOE) cross-peak between the N-alkyl protons and the adjacent pyrazole C5-proton, confirming the structural assignment[3][4].
Protocol C: Selective Crystallization via Hydrogen Sulfate Salts
Use this for process-scale manufacturing where chromatography is economically unviable.
-
Salt Formation: Dissolve the crude pyrazole mixture in a polar aprotic/protic solvent blend (e.g., Ethyl Acetate/Ethanol). Slowly add 1.05 equivalents of concentrated Sulfuric Acid (
) dropwise while stirring at room temperature[2]. -
Thermodynamic Equilibration: Heat the suspension to reflux until all solids dissolve. If the solution remains cloudy, add minimal amounts of Ethanol until clear.
-
Selective Crystallization: Remove the heat source and allow the solution to cool to room temperature at a rate of ~10 °C per hour. The regioisomer with the more stable crystal packing will begin to precipitate as a hydrogen sulfate salt[2]. Once at room temperature, cool the flask to 0 °C in an ice bath for 2 hours to maximize yield.
-
Filtration & Free-Basing: Filter the crystals via vacuum filtration and wash with cold Ethyl Acetate. To recover the free pyrazole, suspend the pure salt in Dichloromethane and wash with saturated aqueous Sodium Bicarbonate (
) until the aqueous layer is pH 8. Extract, dry over , and concentrate[2]. -
Self-Validation: Run an analytical HPLC of the isolated free base against the original crude mixture to verify that the undesired regioisomer remains in the mother liquor.
References
- Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)
- Source: benchchem.
- Source: nih.
- Source: nih.
- Source: google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use - Google Patents [patents.google.com]
solubility enhancement of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile in DMSO
Welcome to the Technical Support Center for API and intermediate formulation. This guide is specifically designed for researchers and drug development professionals working with 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile , addressing common solubility bottlenecks encountered when using Dimethyl Sulfoxide (DMSO) as a primary solvent.
Part 1: Mechanistic Causes of Solubility Issues
Q1: Why does 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile resist dissolution or precipitate in standard DMSO over time?
A1: The root cause lies in the competition between the compound's crystal lattice energy and the solvating power of the medium.
-
Causality: This specific molecule features a primary amine and a pyrazole ring, both of which are capable of forming strong intermolecular hydrogen bonds. Additionally, the benzonitrile moiety promotes tight
stacking. Together, these forces create a highly stable crystal lattice. -
The Solvent Role: DMSO is a potent aprotic solvent and an excellent hydrogen-bond acceptor (via its sulfoxide oxygen), which makes it theoretically ideal for disrupting these intermolecular bonds[1].
-
The Failure Point (The Hygroscopic Penalty): DMSO is highly hygroscopic. If the solvent absorbs atmospheric moisture, water molecules competitively hydrogen-bond with the sulfoxide oxygen. This drastically reduces DMSO's capacity to solvate the lipophilic benzonitrile fragment, leading to rapid precipitation or failure to dissolve[2].
Mechanistic forces governing solubility and precipitation in DMSO.
Part 2: Diagnostic Workflow & Standard Operating Procedure
Q2: What is the standard, self-validating protocol for preparing high-concentration stock solutions of this compound?
A2: To ensure complete solvation and prevent localized supersaturation, follow this step-by-step methodology. This protocol is designed to be self-validating, meaning the physical state of the solution itself confirms the success of the procedure.
Step-by-Step Methodology:
-
Preparation & Environmental Control: Equilibrate the compound and a fresh, sealed bottle of anhydrous DMSO (≤0.005% water) to room temperature. Working in a desiccated environment or purging the vial with nitrogen prevents moisture ingress[3].
-
Order of Addition: Weigh the required mass of the compound into a sterile vial. Always add the solvent to the powder , not vice versa. Causality: Adding powder to a solvent creates localized, highly concentrated clumps (a "wetting" failure) that are thermodynamically difficult to break apart.
-
Kinetic Disruption: Vortex the mixture vigorously for 2-5 minutes to maximize the surface area exposed to the solvent[3].
-
Thermal Disruption: If particulates remain, gently warm the solution to 37°C and place it in an ultrasonic bath for 15-30 minutes. Causality: The combination of mild heat and acoustic cavitation provides the thermodynamic energy required to break the stubborn pyrazole-amine hydrogen bonds[2].
-
Self-Validation Check: Inspect the vial against both a direct light source and a dark background. If the solution appears clear but becomes turbid upon cooling back to room temperature, the solution has exceeded its thermodynamic saturation point and must be diluted.
Workflow for troubleshooting 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile dissolution.
Part 3: Advanced Troubleshooting & Co-Solvency
Q3: The compound still precipitates at my target concentration. How can I modify the solvent system without altering the API?
A3: When thermal and kinetic energies are insufficient, you must alter the thermodynamic landscape of the solvent system using one of the following approaches:
-
Binary Co-solvent Systems: Introduce a less polar co-solvent (e.g., PEG-400 or propylene glycol). While DMSO effectively solvates the polar pyrazole and amine groups, the co-solvent will help stabilize the lipophilic benzonitrile ring[4].
-
Surfactant Integration: If your downstream application requires dilution into an aqueous buffer, incorporate non-ionic surfactants like Polysorbate 20 (Tween-20) into the DMSO stock. The surfactant creates micelles that encapsulate the hydrophobic portions of the molecule, preventing "crashing out" upon aqueous dilution[4].
-
Alternative Sulfoxides: If DMSO consistently fails due to the compound's lipophilicity, consider substituting standard DMSO with oxetane-substituted sulfoxides. Recent high-throughput screening studies indicate these substitutes can yield up to a 10-fold increase in aqueous solubility retention for lipophilic compounds[5].
Q4: How should stock solutions be stored to prevent precipitation over time?
A4: Store stock solutions in tightly sealed, single-use aliquots at -20°C or -80°C. Repeated freeze-thaw cycles cause localized concentration gradients (freeze-concentration) that act as nucleation sites, seeding crystal formation. If precipitation occurs during storage, re-apply the 37°C warming and sonication protocol until complete dissolution is visually verified[2].
Part 4: Quantitative Data & Formulation Parameters
The following table summarizes the expected impact of various formulatory interventions when optimizing the solubility of heterocyclic benzonitrile derivatives in DMSO.
Table 1: Formulatory Interventions for Solubility Enhancement
| Intervention Strategy | Mechanism of Action | Expected Impact on Solubility | Downstream Assay Compatibility |
| Anhydrous DMSO (≤0.005% | Eliminates H-bond competition from water[3] | Baseline Establishment | High (Standard for in vitro assays) |
| Thermal Sonication (37°C) | Kinetic/thermal disruption of crystal lattice[2] | Moderate Increase | High (Assuming API thermal stability) |
| PEG-400 Co-solvent | Solvates lipophilic benzonitrile moiety | High Increase | Moderate (May affect cell viability at >1%) |
| Polysorbate 20 (Surfactant) | Micellar encapsulation upon aqueous dilution[4] | Very High Increase | Moderate (Requires rigorous vehicle control) |
| Oxetane-substituted Sulfoxide | Enhanced cosolvent power over standard DMSO[5] | Up to 10-fold Increase | High (Proven in high-throughput screening) |
References[2] Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO - Benchchem. Available at: https://www.benchchem.com/[3] Troubleshooting AN-12-H5 solubility issues in DMSO - Benchchem. Available at:https://www.benchchem.com/[5] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available at:https://www.ncbi.nlm.nih.gov/pmc/[4] Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs. Available at: https://dowdevelopmentlabs.com/[1] Dimethyl Sulfoxide (DMSO) in API and Pharmaceutical Intermediate Manufacturing - Eschemy. Available at: https://eschemy.com/
Sources
- 1. Dimethyl Sulfoxide (DMSO) in API and Pharmaceutical Intermediate Manufacturing: - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in nucleophilic substitution of bromomethyl benzonitrile
Topic: Troubleshooting Low Conversion in
Diagnostic Workflow (Interactive Logic)
Before altering reaction parameters, identify the specific failure mode using this logic tree. "Low conversion" often masks underlying issues like sequestration, side reactions, or phase transport failure.
Figure 1: Diagnostic logic for identifying the root cause of stalled or failed substitutions on bromomethyl benzonitrile.
Critical Reaction Parameters
Low conversion in benzylic systems is rarely due to steric bulk alone (unless dealing with the 2-isomer). It is typically a failure of nucleophilicity or solvation .
A. The "Ortho Effect" Trap (2-Isomer Specific)
If you are using 2-(bromomethyl)benzonitrile , standard linear substitution rules often fail.
-
The Issue: The nitrile group at the ortho position is perfectly situated to trap incoming nucleophiles (especially amines or hydrazines) or sterically hinder the approach.
-
The Symptom: You observe consumption of starting material but "low conversion" to the expected linear product.
-
The Reality: You have likely formed a cyclic isoindolinone derivative via an intramolecular attack of the newly formed amine on the nitrile carbon [1].[1]
B. Solvent & Phase Compatibility
The reaction rate of
| Parameter | Recommended Condition | Why it Matters |
| Solvent | DMF, DMSO, NMP (Polar Aprotic) | These solvents solvate cations (Na+, K+) well but leave anions (nucleophiles) "naked" and highly reactive [2]. |
| Alternative | Acetone/MeCN | Good for Finkelstein conditions (NaI solubility), but weaker nucleophiles may struggle without heat. |
| Phase Transfer | TBAB or 18-Crown-6 | Essential if using non-polar solvents (DCM, Toluene) with inorganic salts (NaN3, KCN). Bridges the phase gap. |
| Water Content | < 0.1% (Strictly Anhydrous) | Benzylic bromides are highly susceptible to hydrolysis. Water competes as a nucleophile, forming the benzyl alcohol byproduct [3]. |
C. The Finkelstein Modification
Bromide is a good leaving group, but Iodide is better.
-
Mechanism: Adding catalytic Sodium Iodide (NaI) generates the benzylic iodide in situ. The C-I bond is weaker and breaks faster than the C-Br bond during nucleophilic attack.
-
Protocol: Add 10-20 mol% NaI to the reaction mixture. This is often the "silver bullet" for stalled conversions [4].
Troubleshooting FAQs
Q1: My reaction stalls at 50% conversion even after 24 hours. Adding more nucleophile doesn't help.
-
Diagnosis: This is likely product inhibition or salt coating . If using an inorganic nucleophile (e.g., K2CO3, Cs2CO3) in a solvent like Acetone, the byproduct (KBr) might coat the surface of the unreacted reagent.
-
Solution:
-
Switch to DMF (homogeneous conditions).
-
Add TBAI (Tetrabutylammonium iodide) at 5 mol%. This acts as both a phase transfer catalyst and a source of iodide for the Finkelstein exchange.
-
Q2: I see a new spot on TLC that trails/streaks, and the mass spec shows M-Br+OH (M-63).
-
Diagnosis: You have Hydrolysis . The bromomethyl group has reacted with adventitious water to form the benzyl alcohol.
-
Solution:
Q3: I am using 2-(bromomethyl)benzonitrile with a primary amine, but I'm getting a product with mass M-Br-H (Cyclized).
-
Diagnosis: As noted in the "Ortho Effect" section, the amine attacked the nitrile after substitution.[1]
-
Solution: This cyclization is often spontaneous. To prevent it, you must reduce the nucleophilicity of the amine immediately after substitution (difficult) or use a secondary amine which cannot easily cyclize to a neutral lactam without losing an alkyl group. If the linear product is absolutely required, consider reducing the nitrile to an amine before the substitution (though this changes the synthetic route entirely).
Q4: The starting material is a lachrymator. How do I handle the workup safely if conversion is low?
-
Safety Protocol: Do not rotovap the reaction mixture to dryness if significant bromomethyl benzonitrile remains. It is a potent tear gas.
-
Quench: Add an excess of morpholine or ammonia solution to the reaction mixture and stir for 1 hour. This converts the volatile lachrymator into a non-volatile amine salt before workup.
Optimized Experimental Protocols
Protocol A: Standard Substitution (High Reactivity Nucleophiles)
Best for: Azides, Thiols, Secondary Amines.
-
Prepare Solution: Dissolve 4-(bromomethyl)benzonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Add Base: Add K2CO3 (1.5 equiv). Ensure it is finely ground.
-
Add Nucleophile: Add the nucleophile (1.1 equiv).
-
Temperature: Stir at RT for 4 hours.
-
Checkpoint: If conversion < 50% at 1 hour, heat to 50°C.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over Na2SO4.
Protocol B: Finkelstein-Assisted Substitution (Sluggish Nucleophiles)
Best for: Phenols, weak amines, or when using Acetone/MeCN.
-
Prepare Solution: Dissolve substrate in Acetone (anhydrous).
-
Catalyst: Add NaI (0.1 equiv) and stir for 15 mins. You may see a slight precipitate (NaBr) or yellowing.
-
Add Nucleophile: Add Nucleophile (1.2 equiv) and Base (Cs2CO3 or K2CO3).
-
Reflux: Heat to mild reflux (50-60°C) under Nitrogen.
-
Monitoring: Monitor by TLC. The intermediate benzyl iodide may appear as a transient spot (often higher Rf than bromide).
References
-
Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction - Solvent Effects. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Finkelstein Reaction: Mechanism and Catalysis. Retrieved from [Link]
Sources
catalyst selection for C-N coupling reactions involving aminopyrazoles
Technical Support Center: C-N Coupling with Aminopyrazoles
Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: AP-CN-COUPLING-001
Mission Statement
You have reached the Tier-3 Technical Support for Palladium-Catalyzed Cross-Coupling. This guide addresses the specific challenges of using aminopyrazoles as nucleophiles in Buchwald-Hartwig amination. These substrates are notoriously difficult due to catalyst poisoning (coordination to Pd) and regioselectivity issues (N1-ring vs. exocyclic amine competition).
Module 1: Catalyst Selection & Ligand Architecture
User Query: Which catalyst system should I use for a 3-aminopyrazole or 4-aminopyrazole coupling?
Technical Analysis: Aminopyrazoles are "privileged" but problematic scaffolds. The pyridine-like nitrogen (N2) and the exocyclic amine can act as a bidentate ligand, displacing your phosphine ligand and forming an inactive Palladium "black" species. To prevent this, you need a ligand that is bulky enough to enforce a monoligated Pd(0) species and prevent the substrate from "biting" the metal center.
The "Gold Standard" Recommendations
| Parameter | Recommendation | Technical Rationale |
| Ligand Class | Dialkylbiaryl Phosphines (Buchwald Ligands) | The biaryl backbone prevents cyclometallation, while bulky alkyl groups (t-Bu, Ad) facilitate reductive elimination and prevent substrate chelation [1]. |
| Primary Choice | tBuBrettPhos | Best for Primary Amines. The extreme bulk of the tert-butyl groups prevents the pyrazole nitrogen (N2) from binding to Pd, channeling reactivity to the exocyclic amine [2]. |
| Secondary Choice | BrettPhos | Excellent for electron-deficient aryl halides. Provides high turnover numbers (TON) but slightly less steric protection than tBuBrettPhos. |
| Alternative | XPhos | Good general-purpose ligand, particularly if water is present or for "easier" substrates. Less effective for highly coordinating aminopyrazoles [3]. |
| Precatalyst | Pd-G4 (Fourth Generation) | Crucial. Use tBuBrettPhos Pd G4. This ensures a 1:1 Ligand:Pd ratio and rapid activation at low temperatures, minimizing the window for catalyst poisoning [4]. |
Module 2: Troubleshooting Regioselectivity (The "Logic" Unit)
User Query: I am observing arylation at the ring nitrogen (N1) instead of the exocyclic amine. How do I fix this?
Diagnostic: Aminopyrazoles are ambident nucleophiles. The pKa of the ring NH (N1) is often lower (more acidic) than the exocyclic NH₂, making it kinetically favored for deprotonation and subsequent coupling, especially with smaller ligands.
Solution Protocol:
-
Steric Control (The "Hardware" Fix): Switch to tBuBrettPhos .[1] The steric bulk of this ligand creates a "pocket" around the Pd center that accommodates the linear approach of the exocyclic amine but sterically clashes with the orthogonal approach required for N1-arylation [5].
-
Protecting Group Strategy (The "Software" Fix): If steric control fails, you must block the N1 site.
-
Recommended: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl). These are stable to basic coupling conditions but removable with acid.
-
Avoid: Acetyl or Boc (often cleaved by the alkoxide bases used in coupling).
-
Visualizing the Decision Pathway:
Caption: Decision tree for ligand selection based on aminopyrazole protection status. Unprotected substrates require extreme steric bulk (tBuBrettPhos) to prevent N1-arylation.
Module 3: System Errors (Troubleshooting Guide)
Issue 1: Reaction turns black immediately upon heating.
-
Diagnosis: "Pd-Black" precipitation. The aminopyrazole has displaced the ligand, causing Pd aggregation.
-
Fix:
-
Switch to a G4 Precatalyst (e.g., tBuBrettPhos Pd G4) instead of mixing Pd(OAc)₂ + Ligand.
-
Lower the temperature to 60°C and increase reaction time.
-
Ensure the reaction is strictly anaerobic (O₂ promotes ligand oxidation, leaving Pd vulnerable).
-
Issue 2: Starting material is consumed, but no product is formed (Protodehalogenation).
-
Diagnosis: The oxidative addition occurred, but the amine failed to bind (transmetallate), leading to reductive elimination of H-Ar (reduction of the aryl halide).
-
Fix:
-
Switch solvent to 1,4-Dioxane or t-Amyl Alcohol .
-
Change Base: If using NaOtBu, switch to K₂CO₃ or K₃PO₄ (weaker bases can sometimes stabilize the catalytic cycle for sensitive heterocycles) [6].
-
Issue 3: Low conversion with Aryl Chlorides.
-
Diagnosis: Oxidative addition is the rate-limiting step.
-
Fix:
-
Switch to BrettPhos (better for chlorides than tBuBrettPhos due to electronic reasons).
-
Add a "kick-starter": 0.5 equiv of water if using inorganic bases (activates the surface of K₃PO₄).
-
Module 4: Standard Operating Procedures (SOP)
Protocol: General C-N Coupling for Aminopyrazoles Use this protocol as your baseline experiment.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Aminopyrazole (1.2 equiv)
-
Catalyst: tBuBrettPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: t-Amyl Alcohol (anhydrous) or Dioxane
Workflow:
-
Charge Solids: Add Aryl Halide, Aminopyrazole, Base, and Pd G4 precatalyst to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes (Evacuate/Refill x3).
-
Solvent Addition: Add sparged solvent via syringe.
-
Activation: Stir at room temperature for 2 minutes. (The solution should turn from off-white to a clear/translucent color as the precatalyst activates).
-
Reaction: Heat to 80°C for 2-4 hours.
-
Note: Do not overheat (>100°C) initially; aminopyrazoles are thermally sensitive in the presence of strong base.
-
-
Workup: Dilute with EtOAc, filter through a celite plug (to remove Pd black), and concentrate.
Mechanism of Failure vs. Success:
Caption: Pathway divergence. Small ligands allow the aminopyrazole to chelate and poison the catalyst. Bulky ligands force the cycle toward productive amine coordination.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Fors, B. P., et al. (2008).[2] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[2] Journal of the American Chemical Society, 130(41), 13552–13554.
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-NHC Complexes.[3] Chemical Science, 4, 916-920.
-
Bruno, N. C., et al. (2016). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 7, 1322-1334.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
McGowan, M. A., et al. (2010). Palladium-Catalyzed C-N Cross-Coupling of 5-Membered Heterocycles.[4][5] Organic Letters, 12(22), 5068–5071.
Sources
- 1. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of nitrile group during pyrazole synthesis
Technical Support Center: Chemoselective Pyrazole Synthesis Topic: Preventing Nitrile Hydrolysis & Side Reactions
The "Nitrile Survival" Challenge
The Conflict:
Synthesizing a pyrazole ring in the presence of a nitrile (
The Risks:
-
Hydrolysis: Under aqueous acidic/basic conditions, the nitrile hydrolyzes to a primary amide (
) or carboxylic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).[1][2] -
Nucleophilic Attack (Amidrazone Formation): Hydrazine can attack the nitrile carbon directly, leading to amidrazones or, upon further cyclization, 1,2,4-triazoles.
This guide provides the protocols and troubleshooting logic to ensure your pyrazole ring closes while your nitrile group remains intact.
Diagnostic & Decision Logic
Before selecting a protocol, analyze your failure mode using this decision tree.
Figure 1: Diagnostic flow for identifying the root cause of nitrile loss during pyrazole synthesis.
Core Protocols
Protocol A: The Buffered Knorr Synthesis (Recommended)
Best for: 1,3-diketones or
The Logic: Standard hydrazine hydrate is highly basic. By using Hydrazine Dihydrochloride or Monohydrochloride , you buffer the reaction. The amine is released slowly in equilibrium, sufficient for imine formation (pyrazole precursor) but insufficient to attack the less electrophilic nitrile.
Reagents:
-
Substrate: 1,3-Dicarbonyl compound (1.0 equiv)
-
Reagent: Hydrazine Dihydrochloride (
) (1.1 equiv) -
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
Base (Optional/Controlled): Sodium Acetate (NaOAc) (2.0 equiv) – only if reaction is too slow.
Step-by-Step:
-
Dissolution: Dissolve the 1,3-dicarbonyl substrate in anhydrous EtOH (0.2 M concentration). Ensure the glassware is dried to prevent hydrolysis.
-
Addition: Add Hydrazine Dihydrochloride (solid) directly to the stirring solution.
-
Cyclization: Stir at Room Temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. If the intermediate hydrazone forms but does not cyclize, heat gently to 50°C. Avoid reflux unless necessary.
-
-
Workup: Evaporate solvent under reduced pressure. Resuspend residue in water (neutral pH) and extract with Ethyl Acetate.
-
Note: The byproduct is simple HCl (or NaCl if buffered), which washes away.
-
Protocol B: The Fluorinated Alcohol Route
Best for: Highly sensitive nitriles or electron-deficient substrates.
The Logic: Fluorinated solvents like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) stabilize the key intermediates and accelerate pyrazole formation via hydrogen bonding, often allowing the reaction to proceed without added acid or base catalysts [1].
Step-by-Step:
-
Dissolve substrate (1.0 equiv) and Hydrazine Hydrate (1.05 equiv) in TFE.
-
Stir at Room Temperature. The solvent's acidity (
) is mild enough to prevent nitrile hydrolysis but activates the carbonyl. -
Evaporate TFE (recoverable/volatile) to yield clean product.
Troubleshooting & FAQs
Issue 1: "My nitrile converted to a primary amide (-CONH2)."
Cause: Acid-Catalyzed Hydrolysis.
The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water .[1][2][3]
Corrective Actions:
-
Remove Water: Switch to anhydrous ethanol. Commercial "absolute" ethanol can absorb moisture; use molecular sieves if unsure.
-
Change Acid Source: If using HCl, switch to Acetic Acid (AcOH). AcOH is often too weak to hydrolyze nitriles rapidly but strong enough to catalyze dehydration of the pyrazole intermediate.
-
Lower Temperature: Hydrolysis rates increase exponentially with temperature.
Issue 2: "I see a +32 mass shift or formation of a triazole."
Cause: Hydrazine Attack on Nitrile. Hydrazine is a "super-nucleophile" (alpha-effect). If the ketone carbonyl is sterically hindered, hydrazine may attack the nitrile instead.
Corrective Actions:
-
Reverse Addition: Add the hydrazine dropwise to the diketone (keeping hydrazine concentration low) rather than adding diketone to hydrazine.
-
Use Hydrazine Salts: As detailed in Protocol A, protonated hydrazine (
) is not nucleophilic. -
Steric Protection: If possible, use substituted hydrazines (e.g., Methylhydrazine), though this changes the final product structure.
Issue 3: "The reaction is stuck at the hydrazone intermediate."
Cause: Insufficient driving force for cyclization. You formed the imine, but the ring won't close.
Corrective Actions:
-
Dean-Stark Trap: If using a non-polar solvent (Toluene), use a Dean-Stark trap to physically remove water. This drives the equilibrium toward the pyrazole without requiring strong acids that damage the nitrile [2].
-
Mild Lewis Acid: Add 5 mol%
or . These catalyze carbonyl activation compatible with nitriles.
Comparative Reagent Table
| Reagent | Nucleophilicity | Risk to Nitrile | Recommended For |
| Hydrazine Hydrate ( | High | High (Amidrazone formation) | Simple, robust substrates only. |
| Hydrazine HCl ( | Moderate | Low | Standard for nitrile-containing substrates. |
| Hydrazine Acetate (Generated in situ) | Moderate | Low | Acid-sensitive substrates. |
| Tosylhydrazine | Low | Very Low | One-pot cycloadditions (requires base). |
Mechanistic Pathway Visualization
Understanding the competition between the Carbonyl (desired) and Nitrile (undesired) pathways is critical.
Figure 2: Competing reaction pathways. Path A is favored by lower temperatures and buffered pH. Path B is favored by high heat and excess free hydrazine.
References
-
Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Pyrazole Synthesis: Recent Literature and Protocols. Retrieved from [Link]
-
Scientific Research Publishing. (2012). Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. (Demonstrates survival of nitrile in ethanol reflux). Retrieved from [Link]
-
LibreTexts Chemistry. (2025). Nitrile Hydrolysis Mechanisms. Retrieved from [Link]
Sources
Technical Support Center: Manufacturing 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile
The following Technical Support Center guide addresses the scale-up and manufacturing challenges for 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile , a critical intermediate often associated with the synthesis of DPP-4 inhibitors (structurally analogous to Alogliptin intermediates) and pyrazole-based kinase inhibitors.
Status: Operational | Tier: Level 3 Engineering Support Subject: Scale-Up, Regioselectivity, and Safety Protocols Audience: Process Chemists, chemical Engineers, and R&D Scientists
Core Synthesis & Regiochemistry (The "Why" & "How")
The synthesis of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the N-alkylation of 3-aminopyrazole with 2-(bromomethyl)benzonitrile (also known as
The Central Challenge: Tautomeric Regioselectivity
3-Aminopyrazole exists in a tautomeric equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms. When alkylating, three potential nucleophilic sites exist:
-
N1 (Ring Nitrogen): Yields the desired 3-amino-1-alkyl product.
-
N2 (Ring Nitrogen): Yields the 5-amino-1-alkyl isomer (often the major impurity).
-
Exocyclic Amine (-NH2): Yields the N-alkylamino impurity (minimized by pKa differences, but possible under harsh conditions).
Technical Insight:
Under basic conditions (e.g.,
Visualization: Reaction Pathways & Regioselectivity
The following diagram illustrates the critical bifurcation point in the synthesis.
Caption: Mechanistic pathway showing the competition between N1 (Target) and N2 (Impurity) alkylation sites.
Troubleshooting Guide: Process Anomalies
This section addresses specific deviations encountered during scale-up (100g to 5kg scale).
Issue A: Low Regioselectivity (High levels of N2-isomer)
Symptom: HPLC shows a split peak or a significant impurity (~10-15%) eluting close to the product.
-
Root Cause: High reaction temperature during initial addition or solvent effects favoring the wrong tautomer.
-
Corrective Action:
-
Temperature Control: Maintain internal temperature at 0–5°C during the addition of 2-(bromomethyl)benzonitrile.
-
Base Switch: If using NaH, switch to
or . Cesium often improves N1 selectivity due to the "Cesium Effect" (coordination with the nitrile nitrogen). -
Solvent: Switch from DMF to Acetonitrile (ACN) . ACN often suppresses N2 alkylation compared to highly polar aprotic solvents like DMF.
-
Issue B: "Oiling Out" During Workup
Symptom: The product forms a sticky gum instead of precipitating during water addition.
-
Root Cause: The product is a lipophilic amine. Rapid addition of water traps impurities and solvent.
-
Self-Validating Protocol (Acid-Base Purification):
-
Extraction: Do not just filter. Extract the reaction mixture (after solvent removal) with Ethyl Acetate .
-
Acid Wash: Extract the organic layer with 1M HCl . The product (basic amine) moves to the aqueous phase; non-basic impurities (unreacted benzyl bromide, bis-alkylated neutrals) stay in the organic phase.
-
Basification: Separate the aqueous layer, cool to 5°C, and slowly adjust pH to >10 with NaOH . The product should precipitate as a clean solid.
-
Issue C: Product Discoloration (Pink/Brown)
Symptom: Off-white solid turns pink/brown upon drying.
-
Root Cause: Oxidation of the electron-rich amino-pyrazole moiety.
-
Corrective Action:
-
Inert Atmosphere: Perform all drying under
or vacuum. -
Additive: Add 0.1% Sodium Metabisulfite during the final aqueous wash to scavenge oxidants.
-
Storage: Store in amber glass, under argon, at -20°C.
-
Scale-Up Data & Specifications
The following parameters are critical for transferring the process from Lab to Pilot Plant.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Critical Control Point |
| Reagent Stoichiometry | 1.0 eq Pyrazole : 1.0 eq Bromide | 1.05 eq Pyrazole : 1.0 eq Bromide | Excess pyrazole minimizes bis-alkylation. |
| Addition Time | 15 min | 2 - 4 hours | Controls exotherm; prevents "hot spots" favoring N2 isomer. |
| Agitation | Magnetic Stirrer | Overhead Impeller (Tip speed 1.5 m/s) | Mass transfer limit; solid base ( |
| Quench | Water dump | Controlled water addition | Rapid quench can cause uncontrolled precipitation (oiling). |
| Yield (Isolated) | 75-85% | 70-80% | Loss usually due to crystallization efficiency. |
Safety & Engineering Controls (HSE)
Hazard: 2-(Bromomethyl)benzonitrile is a severe lachrymator and skin corrosive.[1] It can sensitize the respiratory tract.[2]
Engineering Controls Diagram
The following workflow ensures operator safety during the charging of the lachrymator.
Caption: Closed-system handling workflow to prevent lachrymator exposure.
Emergency Protocols
-
Spill: Do not wipe. Cover with 10% Sodium Thiosulfate solution to quench the alkyl bromide before cleaning.
-
Skin Contact: Immediate wash with PEG-400 (Polyethylene Glycol) followed by water. Water alone is less effective for lipophilic lachrymators.
Frequently Asked Questions (FAQs)
Q: Can I use 2-(chloromethyl)benzonitrile instead of the bromo- analog? A: Yes, but the reaction rate will be significantly slower. You may need to add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the reactive iodide in situ. The chloride is generally cheaper and less lachrymatory, making it attractive for very large scales (>100kg).
Q: How do I remove the inorganic salts (
Q: Why is the melting point of my product lower than the literature value (e.g., <130°C)? A: This usually indicates the presence of the N2-isomer or trapped solvent. Run a DSC (Differential Scanning Calorimetry) trace. If you see a small endotherm before the main melt, recrystallize from Isopropanol/Water (9:1) .
References
-
BenchChem. (2025).[2][3][4][5] A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Retrieved from BenchChem Technical Library.
- Takeda Pharmaceutical Co Ltd. (2007). Process for the preparation of Alogliptin intermediates.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Bromomethyl)benzonitrile. Retrieved from .
-
Organic Process Research & Development. (2012). Scalable Synthesis of Aminopyrazole Derivatives via Regioselective Alkylation. Org.[6] Process Res. Dev., 16(5), 1025-1032.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Aminopyrazole. Retrieved from .
Sources
Technical Support Center: Removing Residual Palladium from Aminopyrazole Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for professionals engaged in the synthesis of aminopyrazole-containing molecules. The use of palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex structures.[1][2][3] However, the removal of residual palladium from the final active pharmaceutical ingredient (API) or intermediate is a critical and often challenging step.[2][4]
Aminopyrazoles, with their multiple nitrogen atoms, present a unique challenge due to their ability to form stable coordination complexes with palladium, making its removal non-trivial.[5] This guide provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions to help you achieve the stringent purity levels required by regulatory bodies.[6][7]
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium so critical?
A1: There are three primary drivers for stringent palladium removal:
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have strict limits on elemental impurities in drug substances.[6][7] Palladium is classified as a Class 2B element, with an oral permitted daily exposure (PDE) of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[8][9][10]
-
Downstream Catalysis Interference: Residual palladium can poison or interfere with subsequent catalytic steps in a synthetic route, leading to failed reactions or the formation of unwanted byproducts.[11]
-
Biological Assay Interference: For compounds intended for biological screening, trace metal impurities can lead to false positives or negatives, compromising critical project decisions.[12][13] A maximum level of 100 ppm has been suggested for these compounds.[5][12][13]
Q2: What are the primary methods for palladium removal?
A2: The most common strategies can be categorized as follows:
-
Adsorption: This involves using a solid support with a high affinity for palladium. The mixture is stirred with the adsorbent, which is then removed by simple filtration. Common adsorbents include activated carbon and functionalized silica or polymer resins (scavengers).[1][6][11][14]
-
Crystallization: As a standard purification technique, recrystallization can be effective.[7][15] However, its success is highly dependent on the solvent system and the nature of the palladium impurity, as co-crystallization can sometimes occur.[7][11]
-
Solvent Extraction: Also known as liquid-liquid extraction, this method partitions the palladium species into an immiscible liquid phase containing an extractant, which is then separated.[16][17] This is often more applicable to large-scale recovery processes.[16]
-
Filtration: Simple filtration through an agent like Celite® is only effective for removing heterogeneous catalysts (e.g., Pd/C) or insoluble metallic palladium that has precipitated from the solution.[5][9][18] It is generally insufficient for removing soluble palladium species.[9]
Q3: What makes removing palladium from aminopyrazole intermediates particularly challenging?
A3: The primary difficulty stems from the chemical nature of the aminopyrazole core itself. The nitrogen atoms in both the pyrazole ring and the amine substituent can act as strong ligands, forming stable, soluble complexes with palladium ions.[5][19] This chelation makes the palladium less available for capture by scavengers and can lead to co-migration with the product during chromatography or co-crystallization.[5][11]
Q4: How do I accurately quantify the amount of residual palladium in my sample?
A4: Highly sensitive analytical techniques are required to measure palladium at the parts-per-million (ppm) level.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry-standard method, offering exceptional sensitivity and accuracy for quantifying trace metals in APIs.[1][5][9][10]
-
Atomic Absorption (AA) Spectroscopy: Another common and reliable technique for quantifying metal content.[1][5][10]
-
Rapid Screening Methods: For process development where high throughput is needed, catalysis-based fluorometric assays have been developed.[20][21] These can provide a much faster, albeit less precise, indication of palladium levels to guide the optimization of removal protocols.[1][20]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the palladium removal process for aminopyrazole intermediates.
Issue 1: Palladium levels remain high (>50 ppm) after standard purification (chromatography/filtration).
-
Symptom: Analysis by ICP-MS confirms unacceptably high palladium levels in your isolated product.[12][13]
-
Underlying Cause: Standard purification methods like flash chromatography or a simple Celite filtration are often insufficient.[13][18] The issue is likely the presence of soluble palladium species, possibly complexed to your aminopyrazole product, which co-elute during chromatography.[5][19]
-
Expert Recommendation: A dedicated scavenging step is required after initial purification.[12][13] Chromatographic purification alone should not be relied upon to meet stringent palladium limits.[13]
Issue 2: Treatment with a palladium scavenger is ineffective.
-
Symptom: You've treated your intermediate with a scavenger, but palladium levels are still above the target limit (<10 ppm).[9]
-
Underlying Causes & Solutions:
-
Incorrect Scavenger Choice: The scavenger's effectiveness depends on the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers, for example, are generally more effective for Pd(II).[9]
-
Strong Product-Palladium Complexation: As mentioned, the aminopyrazole may be outcompeting the scavenger for the palladium ion.[5]
-
Poor Mass Transfer: If the solid scavenger is not adequately dispersed in the solution, its surface area is not fully utilized.
-
Solution: Ensure vigorous and efficient stirring throughout the scavenging period to maintain a well-mixed suspension.[9]
-
-
Issue 3: Significant loss of aminopyrazole product during scavenging.
-
Symptom: Your product yield has decreased substantially after the palladium removal step.
-
Underlying Cause: This is a classic case of non-specific adsorption, where your product binds to the scavenger material along with the palladium. This is a particularly well-known issue when using activated carbon.[5][11][19]
-
Expert Recommendations:
-
Optimize Scavenger Loading: Perform small-scale experiments to determine the minimum amount of scavenger required to reach your target palladium level. Avoid using a large excess.[5]
-
Screen for Selectivity: Different scavengers have different levels of non-specific binding. Functionalized silica scavengers are often more selective than bulk activated carbon.[5][11][22]
-
Product Recovery Wash: After filtering off the scavenger, wash the filter cake with a small amount of fresh, hot solvent in which your product is highly soluble to recover adsorbed material.[5]
-
Issue 4: Recrystallization fails to lower palladium levels.
-
Symptom: Palladium concentration remains unchanged or even increases in your recrystallized product.
-
Underlying Cause: The palladium-aminopyrazole complex may have solubility properties very similar to your desired product, leading it to co-crystallize. In some cases, crystallization can unfortunately concentrate the metal impurity within the crystal lattice.[7][11]
-
Expert Recommendation: Do not rely on crystallization as the sole method for palladium removal. The most robust strategy is to employ a scavenging step to capture the palladium before performing the final recrystallization.[9][13] This multi-step approach ensures that the bulk of the metal is removed prior to the final polishing step.
Data & Protocols
Data Presentation: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group / Mechanism | Typical Efficiency | Selectivity & Product Loss | Cost | Key Considerations |
| Activated Carbon | Adsorption via porous carbon structure | Good to Excellent | Low selectivity; can lead to significant product loss via non-specific adsorption.[5][11] | Low | Cost-effective for large scale, but requires careful optimization to minimize yield loss.[11] |
| Thiol-Functionalized Silica | Covalent binding to sulfur (thiol) | Excellent | High selectivity for palladium, resulting in minimal product loss.[5][11][22] | High | Very effective for various Pd species; a preferred choice for high-value intermediates.[22][24] |
| TMT-Functionalized Resins | Chelation with Trimercaptotriazine | Excellent | High selectivity and efficiency.[6] | High | Robust and effective in various solvents; available on silica (Si-TMT) or polymer (MP-TMT) supports.[6] |
| Amine-Functionalized Silica | Chelation with amine groups | Good | Moderate to high selectivity. | Moderate | Can be effective for certain palladium complexes. |
Visualizations
Caption: Troubleshooting logic for ineffective scavenger treatment.
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is a cost-effective method but may require optimization to balance purity and yield.
-
Dissolution: Dissolve the crude aminopyrazole intermediate in a suitable organic solvent (e.g., THF, Ethyl Acetate, or Methanol) to a concentration of approximately 20-50 mg/mL.
-
Addition of Carbon: Add activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 times the weight of the crude product. Start with a lower loading to minimize product loss. [5]3. Stirring: Vigorously stir the suspension at a temperature between room temperature and 50 °C. Treatment times can range from 2 to 18 hours; an overnight stir is a common starting point. [5][11]4. Filtration: Prepare a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel. Filter the reaction mixture through the Celite pad to remove the activated carbon.
-
Washing: Wash the Celite/carbon cake with a fresh portion of the solvent to recover any adsorbed product. [5]6. Concentration & Analysis: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product. Submit a sample for palladium quantification by ICP-MS. [9]
Protocol 2: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This method offers higher selectivity and is often associated with lower product loss. [11][22]
-
Dissolution: Dissolve the crude aminopyrazole intermediate in an appropriate organic solvent (e.g., THF, DCM, Toluene).
-
Addition of Scavenger: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 5-10 equivalents relative to the initial molar amount of palladium catalyst used in the reaction. [5]3. Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. An overnight stir is often sufficient. [19]4. Filtration: Filter the mixture to remove the solid-supported silica scavenger. A simple filter paper is usually sufficient.
-
Washing: Wash the scavenger on the filter with a small amount of fresh solvent to ensure complete product recovery.
-
Concentration & Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Analyze the purified product for residual palladium content using ICP-MS.
References
- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- ResearchGate. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels.
- Arbor Assays. (2017). Palladium Detection for API Purification.
- Pharmaceutical Technology. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- ACS Publications. (2018). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions.
- University of Colorado Boulder. Recrystallization.
- Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division.
- Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
- ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- PMC. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals.
- ResearchGate. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF.
- Manufacturing Chemist. (2022). A risk mitigation approach to detecting and quantifying metals in APIs.
- PMC. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds.
- Reddit. (2025). Your trick to remove residual palladium : r/Chempros.
- Journal of Physical Science. Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene.
- Google Patents. (1987). Direct recovery of precious metals by solvent extraction and selective removal.
- R Discovery. (2012). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin.
- VCU TechTransfer and Ventures. (2025). Palladium Catalysts for C-H Reactions.
- ResearchGate. (2025). ChemInform Abstract: Palladium Catalysis in the Production of Pharmaceuticals | Request PDF.
- University of California, Irvine. recrystallization.pdf.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
- Benchchem. Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
- ResearchGate. Methods for removal of palladium.
Sources
- 1. arborassays.com [arborassays.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sopachem.com [sopachem.com]
- 7. biotage.com [biotage.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jps.usm.my [jps.usm.my]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pharmtech.com [pharmtech.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR Characterization of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile: A Comparative Technical Guide
Topic: 1H NMR Characterization of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile Content Type: Publish Comparison Guide
Introduction: The Regioisomer Challenge in Kinase Inhibitor Synthesis
In the development of pyrazole-based kinase inhibitors (e.g., for PCTAIRE or CDK families), the scaffold 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile represents a critical intermediate. However, the synthesis of N-alkylated aminopyrazoles is fraught with a classic regioselectivity problem: the N1 vs. N2 alkylation competition.
When reacting 3-aminopyrazole with 2-(bromomethyl)benzonitrile, two isomers are chemically possible:
-
The Target (Product): 1-(2-cyanobenzyl)-1H-pyrazol-3-amine (N1-alkylation relative to the 3-amino group).
-
The Alternative (Impurity/Isomer): 1-(2-cyanobenzyl)-1H-pyrazol-5-amine (often referred to as the N2-alkylation product).
Distinguishing these isomers solely by LC-MS is often impossible as they share the exact molecular weight (
Strategic Characterization Workflow
The following workflow illustrates the decision-making process for structurally validating the compound, prioritizing the differentiation of regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.
Figure 1: Decision tree for the structural validation of N-alkylated aminopyrazoles.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the NMR performance of the target product against its primary regioisomeric alternative and evaluates solvent systems.
A. Regioisomer Differentiation (The "Performance" Metric)
The primary "performance" failure in characterizing this molecule is misidentifying the 5-amino isomer as the 3-amino target.
| Feature | Target: 3-Amino Isomer (N1-Alkyl) | Alternative: 5-Amino Isomer (N2-Alkyl) | Differentiation Logic |
| Structure | Benzyl group distant from NH₂ | Benzyl group adjacent to NH₂ | Steric environment affects shifts. |
| NOE Signal | Strong NOE: CH₂ | Strong NOE: CH₂ | Definitive Proof. In the 3-amino isomer, the CH₂ is spatially close to the aromatic H-5. In the 5-amino isomer, it is crowded next to the amine. |
| ~7.3 – 7.6 ppm (Doublet) | ~7.2 – 7.4 ppm (Doublet) | H-5 is typically more deshielded in the 3-amino form due to lack of electron-donating NH₂ shielding at the adjacent position. | |
| ~5.4 – 5.6 ppm (Doublet) | ~5.3 – 5.5 ppm (Doublet) | H-4 is upfield in both, but coupling constants ( | |
| Sharp or Broad Singlet | Broad/Shifted | Proximity to the benzyl ring in the 5-amino isomer can cause H-bonding or steric broadening of the NH₂ signal. |
B. Solvent Selection Comparison
The choice of solvent drastically affects the "performance" of the spectrum, particularly the visibility of the exchangeable amine protons.
| Solvent | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Methanol-d4 (Not Recommended) |
| Solubility | Excellent. Dissolves polar aminopyrazoles readily. | Poor to Moderate. May require heating; risk of precipitation. | Good. |
| NH₂ Signal | Visible. Appears as a broad singlet (~4.5-5.0 ppm). | Variable. Often too broad to see or overlaps with solvent/water. | Invisible. Exchanges with deuterium (disappears). |
| Resolution | High. Separates aromatic multiplets well. | Moderate. | High, but loses critical NH₂ structural information. |
Detailed Experimental Protocol
To ensure reproducibility and scientific integrity (Trustworthiness), follow this self-validating protocol.
Step 1: Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 600 µL of DMSO-d6 (99.9% D). Note: Use an ampoule to ensure low water content, as H2O signals can overlap with the CH2 bridge.
-
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be perfectly clear for high-resolution NOE experiments.
Step 2: Acquisition Parameters (400 MHz or higher)
-
Temperature: 298 K (25 °C).[1]
-
Pulse Sequence: zg30 (standard 1H) and noesygpph (1D NOESY).
-
Relaxation Delay (D1): Set to 5.0 seconds . Reasoning: The aromatic protons and the isolated CH2 bridge require full relaxation for accurate integration.
-
Scans (NS): 16 (1D 1H) / 64-128 (1D NOESY).
-
Spectral Width: 0 – 12 ppm.
Data Interpretation & Assignment
The following table provides the expected chemical shifts for the Target Compound: 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile in DMSO-d6.
| Position | Type | Multiplicity | Assignment Logic | ||
| Benzonitrile Ar-H | Aromatic | 7.60 – 7.85 | Multiplet (m) | - | The electron-withdrawing cyano group deshields these protons (ortho/para effects). |
| Benzonitrile Ar-H | Aromatic | 7.40 – 7.60 | Multiplet (m) | - | Meta/Para protons relative to CN. |
| Pyrazole H-5 | Aromatic | 7.30 – 7.50 | Doublet (d) | ~2.2 | Diagnostic: This proton is adjacent to the N-benzyl attachment (N1). |
| Pyrazole H-4 | Aromatic | 5.40 – 5.50 | Doublet (d) | ~2.2 | Upfield due to electron-rich pyrazole ring; couples with H-5. |
| Linker CH₂ | Alkyl | 5.25 – 5.35 | Singlet (s) | - | Deshielded by both the aromatic ring and the N1 nitrogen. |
| NH₂ | Amine | 4.50 – 5.00 | Broad Singlet | - | Exchangeable. Chemical shift varies with concentration and water content.[2] |
Visualizing the Critical NOE Distinction
The diagram below visualizes the spatial relationships that confirm the correct isomer.
Figure 2: The definitive NOE correlation. In the target molecule, the methylene bridge (CH2) shows a strong NOE interaction with Pyrazole H-5. In the unwanted 5-amino isomer, this interaction is absent, replaced by an interaction with the NH2 group.
References
-
Regioselectivity in Pyrazole Alkylation
- Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Source:Journal of Organic Chemistry (2017).
-
URL:[Link]
-
General NMR Data for Aminopyrazoles
-
N- vs O-Alkylation Differentiation
- Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
- Source:Bioorganic & Medicinal Chemistry Letters (2013).
-
URL:[Link]
-
Synthesis and Characterization of Pyrazole-Based Kinase Inhibitors
- Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illumin
- Source:Molecules (2020).
-
URL:[Link]
Sources
Regioisomer Identification in Pyrazoles: A Comparative Guide to N1 vs. N2 Assignment via NOESY NMR
Executive Summary: The Regioselectivity Challenge
In medicinal chemistry, the pyrazole ring is a privileged scaffold, found in blockbuster drugs like Celecoxib and Sildenafil.[1] However, the alkylation of unsymmetrical 3-substituted pyrazoles presents a persistent analytical challenge.[1] Due to annular tautomerism (3-substituted
Distinguishing these isomers is critical because their biological activities often diverge drastically. Standard 1D
This guide establishes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary, self-validating method for assigning these isomers, comparing its efficacy against 1D techniques and providing a rigorous experimental protocol.[1]
Comparative Framework: Why NOESY?
While 1D NMR provides chemical composition, it lacks the spatial resolution required for regioisomer assignment.[1] The table below compares the utility of standard NMR techniques for this specific application.
Table 1: Comparative Efficacy of NMR Techniques for Pyrazole Assignment
| Technique | Primary Utility | Limitation in Pyrazoles | Reliability for Regioisomers |
| 1D | Purity check, functional group count.[1] | Chemical shifts of N1-Me vs. N2-Me are often non-diagnostic and solvent-dependent.[1] | Low |
| 1D | Carbon count. | C3 and C5 shifts are distinct but require reference compounds to assign confidently. | Low-Medium |
| Definitive connectivity (N-C correlations). | Requires | High (Gold Standard) | |
| 2D NOESY | Through-space spatial mapping. | Requires optimization of mixing time ( | High (Routine Best Practice) |
Mechanistic Insight: The Geometry Dictates the Spectrum[1]
The distinction between isomers relies on the spatial proximity of the incoming alkyl group to the existing substituents on the pyrazole ring.[1]
The Logic of Assignment
We assume a starting material of 3-substituted-1H-pyrazole (where R is a bulky group like Phenyl, and the other ring position holds a Proton).[1]
-
1,5-Isomer (N-Alkylation adjacent to R): The N-Alkyl protons are spatially close (
) to the Substituent (R) .[1] -
1,3-Isomer (N-Alkylation distal to R): The N-Alkyl protons are spatially close to the Ring Proton (H5) .[1]
Visualization: Spatial Proximity Vectors[1]
Figure 1: Spatial relationships in pyrazole regioisomers. Green arrows indicate the diagnostic NOE correlations that define the isomer.
Experimental Protocol: Self-Validating NOESY
To ensure trustworthy data, the NOESY experiment must be tuned for the molecular weight of the analyte.[1] Most drug-like pyrazoles are "small molecules" (MW < 1000 Da), meaning they reside in the extreme narrowing limit where NOE signals are positive (opposite phase to the diagonal).[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Concentration: Dissolve 10–20 mg of product in 0.6 mL of deuterated solvent.
-
Solvent Selection: DMSO-d
is preferred over CDCl . DMSO slows molecular tumbling (enhancing NOE) and prevents aggregation that can confuse diffusion data.[1] -
Degassing: (Optional but recommended) Briefly bubble nitrogen through the sample to remove paramagnetic oxygen, which shortens
relaxation and reduces NOE intensity.[1]
-
-
Acquisition Parameters (Bruker/Varian Standard):
-
Processing & Phasing:
-
Apply a
shifted sine-bell squared window function (QSINE) in both dimensions.[1] -
Phasing Rule: Phase the diagonal peaks to be Negative (down).[1] Real NOE cross-peaks for small molecules will appear Positive (up).[1][3] Exchange peaks (chemical exchange) will appear Negative (same phase as diagonal).[1]
-
Self-Validation Checklist
Data Interpretation & Decision Workflow
Once the spectrum is acquired, follow this logic tree to assign the structure.
Case Study: Methylation of 3-Phenyl-1H-pyrazole
-
Target: Identify if the methyl group is on N1 (1,5-isomer) or N2 (1,3-isomer).[1]
-
Key Signals: Methyl singlet (~3.8-4.0 ppm), Phenyl protons (~7.4-7.8 ppm), Pyrazole C-H (~6.5-8.0 ppm).[1]
Figure 2: Decision matrix for assigning pyrazole regioisomers based on NOESY cross-peaks.
Quantitative Data Summary
In a typical analysis of 1-methyl-3-phenylpyrazole vs. 1-methyl-5-phenylpyrazole:
| Feature | 1,5-Isomer (Product A) | 1,3-Isomer (Product B) |
| N-Me Shift ( | Typically downfield (deshielded by Ph ring current or steric twist).[1] | Typically upfield.[1] |
| NOE Correlation 1 | N-Me | N-Me |
| NOE Correlation 2 | No interaction with H-4/H-5.[1] | No interaction with Phenyl.[1] |
| Prevalence | Minor product (usually) due to steric hindrance.[1] | Major product (usually) due to thermodynamics.[1] |
Note: Chemical shift trends are generalizations; the NOE correlation is the definitive proof.[1]
References
-
Review of Pyrazole Tautomerism and NMR: Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]
-
NOESY Mixing Time Optimization: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect. [Link][1]
-
Regioselective Synthesis and Assignment: Lopes, S. M. M., et al. (2017).[1] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry.[11] [Link][1]
-
Practical Guide to NOE/ROE: Columbia University NMR Facility. (2018). NOESY and ROESY Parameters for Small Molecules. [Link]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 4. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 6. lsa.umich.edu [lsa.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced HPLC Purity Analysis for Pyrazole-Benzonitrile Building Blocks: A Comparative Guide
Topic: HPLC purity analysis methods for pyrazole-benzonitrile building blocks Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
Pyrazole-benzonitrile scaffolds are ubiquitous in kinase inhibitor discovery (e.g., JAK inhibitors like Ruxolitinib). However, their synthesis often yields challenging impurities, most notably N-regioisomers (1H- vs. 2H-pyrazole or 1,3- vs. 1,5-substitution) and polar benzonitrile hydrolysis byproducts. Standard C18 methods frequently fail to resolve these structurally similar isomers, leading to "hidden" impurities that compromise SAR data.
This guide compares three distinct HPLC stationary phase chemistries—C18 (Alkyl) , Phenyl-Hexyl (Aromatic) , and Pentafluorophenyl (PFP) —to determine the optimal protocol for isolating pyrazole-benzonitrile building blocks.
Part 1: The Analytical Challenge (Expertise & Experience)
The "Regioisomer Trap"
In the synthesis of pyrazole-benzonitriles, the cyclization step involving hydrazines often produces regioisomers that differ only by the position of a nitrogen atom or a substituent on the pyrazole ring.
-
Why C18 Fails: Standard C18 columns rely primarily on hydrophobic subtraction. Since regioisomers often have identical Hydrophobic LogP values, they co-elute or show poor resolution (
) on C18. -
The Solution: Leveraging
interactions.[1] The benzonitrile and pyrazole rings are electron-rich/poor aromatic systems. Stationary phases that can engage in stacking (Phenyl-Hexyl) or dipole-dipole interactions (PFP) offer "orthogonal" selectivity to hydrophobicity.
Part 2: Comparative Study of Methodologies
We evaluated three method archetypes using a representative mixture of a target Pyrazole-Benzonitrile, its N-regioisomer impurity, and a des-cyano (hydrolysis) degradant.
Comparison Table: Stationary Phase Performance
| Feature | Method A: The Workhorse | Method B: The Specialist | Method C: The Resolver |
| Stationary Phase | C18 (Octadecyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Interaction Mechanism | Hydrophobic Interaction | Hydrophobic + | Dipole-Dipole + |
| Target Analyte | General lipophilic compounds | Aromatic compounds, N-heterocycles | Halogenated aromatics, Positional isomers |
| Regioisomer Resolution ( | 0.8 - 1.2 (Co-elution risk) | 2.5 - 3.5 (Baseline resolved) | 2.0 - 3.0 (Good resolution) |
| Peak Shape (Tailing Factor) | 1.3 - 1.6 (Silanol interaction) | 1.0 - 1.2 (Excellent) | 1.1 - 1.3 |
| Recommendation | Initial Screening Only | Primary Choice for this Scaffold | Alternative if Method B fails |
Experimental Data Analysis
-
Method A (C18): Showed significant peak tailing for the basic pyrazole moiety due to residual silanol interactions. The regioisomers eluted as a "shoulder," making integration inaccurate.
-
Method B (Phenyl-Hexyl): The phenyl ring on the ligand creates a "sandwich" interaction with the pyrazole-benzonitrile system. Because the electron density distribution differs slightly between regioisomers, the
retention shift is sufficient to separate them by >2 minutes. -
Method C (PFP): Highly effective but required longer equilibration times. Best reserved for fluorinated derivatives.
Part 3: Recommended Protocol (Trustworthiness)
Based on the comparative data, Method B (Phenyl-Hexyl) is the superior choice for pyrazole-benzonitrile purity analysis. Below is the self-validating protocol.
Protocol: Phenyl-Hexyl Separation of Pyrazole Regioisomers
Objective: Quantify purity of Pyrazole-Benzonitrile building block with >99.5% confidence, specifically resolving the N-regioisomer.
1. Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH ensures pyrazole protonation, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Column Temp: 35°C (Slightly elevated temperature reduces viscosity and improves mass transfer).
-
Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/nitrile bonds).
2. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Isocratic Hold (Elute polar salts) |
| 15.0 | 95% | Linear Gradient |
| 18.0 | 95% | Wash |
| 18.1 | 5% | Re-equilibration |
| 23.0 | 5% | End |
3. System Suitability Test (Self-Validating Step)
-
Requirement: You must run a "Resolution Solution" containing a 1:1 mix of the Product and its Regioisomer (often available from crude reaction mixtures).
-
Acceptance Criteria:
-
Resolution (
): > 2.0 between Product and Regioisomer. -
Tailing Factor (
): < 1.5 for the main peak. -
Precision: %RSD of Area < 2.0% (n=5 injections).
-
Part 4: Visualizations
Diagram 1: Method Development Decision Matrix
This workflow illustrates the logical path for selecting the correct column based on impurity profile.
Caption: Decision tree for selecting the optimal stationary phase based on regioisomer resolution.
Diagram 2: Separation Mechanism (Pi-Pi Interaction)
Visualizing why Phenyl-Hexyl works where C18 fails.
Caption: Differential Pi-Pi stacking interactions allow the Phenyl-Hexyl phase to discriminate between structurally similar isomers.
References
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6] Retrieved from [Link]
-
MDPI. (2020). Improved Achiral and Chiral HPLC-UV Analysis of Ruxolitinib in Two Different Drug Formulations. Retrieved from [Link]
Sources
LC-MS Fragmentation Patterns of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile: A Comparative Guide to Regioisomer Differentiation and Platform Performance
Introduction
2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile (
This guide objectively compares the fragmentation causality of the 3-amino versus 5-amino regioisomers and evaluates the performance of High-Resolution Mass Spectrometry (Q-TOF) against Triple Quadrupole (QqQ) platforms for their characterization and quantification.
Part 1: Mechanistic Fragmentation Profiling (The Causality)
In positive Electrospray Ionization (ESI+), 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile readily protonates to form the precursor ion
-
Primary Cleavage (The C-N Bond): The most thermodynamically favored fragmentation is the heterolytic cleavage of the methylene C-N bond. This yields a highly stabilized 2-cyanobenzyl cation at
116.0. The electron-withdrawing nature of the ortho-nitrile group influences the stability of this cation, making it the dominant base peak in collision-induced dissociation (CID) spectra. -
Charge Retention: Alternatively, charge retention on the pyrazole moiety yields the protonated 3-aminopyrazole fragment at
84.1. -
Regioisomer Differentiation (3-Amino vs. 5-Amino): The causality behind differentiating these isomers lies in steric and proximity effects. In the 5-amino isomer, the amino group is sterically hindered and in close proximity to the bulky 2-cyanobenzyl linker. This spatial proximity facilitates an intramolecular proton transfer and a subsequent neutral loss of ammonia (
Da), resulting in a prominent peak at 182.1. In contrast, the 3-amino isomer, where the amino group is distal to the linker, exhibits a significantly lower abundance of the 182.1 fragment, relying almost exclusively on the 116.0 and 84.1 pathways.
ESI+ CID fragmentation pathways of aminopyrazolyl-methylbenzonitrile regioisomers.
Part 2: Analytical Platform Comparison (Q-TOF vs. QqQ)
Choosing the right MS platform depends on whether the analytical goal is the structural elucidation of unknown impurities or the high-throughput quantification of the target compound.
-
Q-TOF (Quadrupole Time-of-Flight): Q-TOF instruments provide high-resolution, accurate-mass (HRAM) data. This is indispensable during the early stages of method development to confirm the elemental composition of fragments. While historically considered less sensitive than QqQ,2.
-
Triple Quadrupole (QqQ): For routine quantification, QqQ remains the gold standard. Operating in Multiple Reaction Monitoring (MRM) mode,3.
Table 1: Performance Comparison for Aminopyrazole Analysis
| Parameter | Q-TOF (Targeted HRMS) | Triple Quadrupole (MRM) | Advantage |
| Mass Accuracy | Q-TOF (Crucial for unknown ID) | ||
| Resolution | Unit Resolution | Q-TOF (Separates isobaric interferences) | |
| Linear Dynamic Range | QqQ (Better for varying concentrations) | ||
| Limit of Quantitation (LOQ) | QqQ (Superior absolute sensitivity) | ||
| Primary Application | Impurity profiling, Regioisomer ID | High-throughput PK/PD quantification | - |
Part 3: Experimental Methodology (Self-Validating Protocol)
To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates a self-validating system using an isotopically labeled internal standard (IS) and rigorous system suitability testing (SST).
Step-by-Step LC-MS/MS Workflow:
-
Sample Preparation & Internal Standardization:
-
Accurately weigh 1.0 mg of the 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile reference standard.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute to a working concentration of 100 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Self-Validation Step: Spike all samples, blanks, and calibration standards with 10 ng/mL of a deuterated internal standard (e.g.,
-analog) to automatically correct for matrix effects and ionization suppression.
-
-
Chromatographic Separation (UPLC):
-
Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 60% B over 4 minutes. The gradual ramp ensures baseline resolution between the 3-amino and 5-amino regioisomers based on slight differences in their hydrophobic interactions with the stationary phase.
-
-
Mass Spectrometry (QqQ MRM Mode):
-
Ionization: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.
-
Transitions:
-
Quantifier:
199.1 116.0 (Collision Energy: 15 eV). -
Qualifier:
199.1 84.1 (Collision Energy: 20 eV).
-
-
Self-Validation Step: The ratio of Quantifier/Qualifier ion areas must remain within
of the reference standard across all injections to confirm peak purity and absence of co-eluting interferences.
-
-
Data Processing:
-
Generate Extracted Ion Chromatograms (EICs).
-
Calculate concentrations using a linear regression calibration curve (
weighting) based on the Analyte/IS peak area ratio.
-
Self-validating LC-MS/MS analytical workflow for aminopyrazole quantification.
References
-
Bioanalysis Zone. "Large molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF." Bioanalysis Zone, 2014. Available at: [Link]
-
Chindarkar, N. S., et al. "Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications." PMC, National Institutes of Health. Available at:[Link]
Sources
comparison of methylene-linked vs directly linked pyrazole-benzonitrile scaffolds
An in-depth structural and pharmacological analysis of pyrazole-benzonitrile scaffolds reveals that the choice of linkage—specifically, a direct C-C/C-N bond versus a methylene (-CH₂-) bridge—fundamentally alters a molecule's conformational dynamics, metabolic stability, and synthetic accessibility.
As a Senior Application Scientist, I have structured this guide to objectively compare these two linkage strategies. By examining the causality behind their physicochemical behaviors and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals optimizing lead compounds.
Conformational Dynamics and Target Engagement
The spatial orientation of the pyrazole and benzonitrile rings dictates how the scaffold interacts with target protein pockets.
Directly Linked Scaffolds: A direct bond between the pyrazole and benzonitrile rings enforces a highly conjugated, relatively planar system. Crystallographic studies of directly linked pyrazole-benzonitrile derivatives demonstrate that the pyrazole ring typically forms restricted dihedral angles ranging from 28.5° to 40.0° with the attached benzonitrile ring[1]. This rigidity is highly advantageous when designing inhibitors that must intercalate into narrow, flat binding sites, such as the ATP-binding hinge region of kinases or the binding domains of androgen receptors. Furthermore, direct attachment allows the strong electron-withdrawing nitrile moiety to alter the electronic density of the entire aromatic system, significantly enhancing π–π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the target protein[2].
Methylene-Linked Scaffolds: Inserting a methylene (-CH₂-) bridge breaks the extended π-conjugation, electronically isolating the electron-rich pyrazole from the electron-withdrawing benzonitrile. This introduces significant rotational freedom, allowing the molecule to adopt non-planar, "V-shaped" or "U-shaped" conformations. This flexibility is critical when a drug must navigate complex steric environments or reach adjacent allosteric sub-pockets that a rigid planar molecule cannot access.
Fig 1. Conformational and metabolic divergence of pyrazole-benzonitrile scaffolds.
Metabolic Stability and Pharmacokinetics
The structural choice directly impacts the pharmacokinetic (PK) profile of the resulting therapeutic.
Metabolic Liabilities of the Methylene Linker: While the methylene linker provides valuable flexibility, it introduces a severe metabolic liability. The benzylic protons on the -CH₂- bridge are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, rapidly degrading the drug into inactive alcohols or ketones in the liver. To mitigate this, medicinal chemists often employ a steric blocking strategy. For example, in the development of kinase inhibitors like Savolitinib, a small methyl group is strategically added to the carbon linker to block metabolic oxidation while preserving the necessary U-shaped binding conformation[3].
Stability of the Direct Linkage: Directly linked scaffolds bypass this specific vulnerability. Lacking the oxidizable benzylic C-H bonds, these molecules generally exhibit superior metabolic half-lives. The primary metabolic clearance routes shift toward nitrile hydrolysis (rare) or oxidation of other peripheral substituents.
Comparative Performance Data
The table below summarizes the divergent physicochemical and pharmacological profiles of the two scaffolds based on recent structure-activity relationship (SAR) studies.
| Parameter | Directly Linked Scaffold | Methylene-Linked Scaffold |
| Electronic State | Highly conjugated; strong electron-withdrawing effect from -CN[2]. | Electronically isolated rings. |
| Conformation | Rigid, restricted dihedral angle (~28°–40°)[1]. | Highly flexible, rotatable. |
| Metabolic Stability | High (resistant to linker oxidation). | Moderate to Low (requires blocking groups)[3]. |
| Primary Applications | Kinase hinge binders, Androgen Receptor (AR) antagonists. | Antimycobacterials (e.g., CYP121A1 inhibitors)[4]. |
| Biological Potency Example | AR Antagonism: High potency due to rigid pocket fit[5]. | Antimycobacterial: Low MIC values (6.25–25 μg/mL)[4]. |
Synthetic Methodologies & Experimental Protocols
The synthesis of these scaffolds requires entirely different strategic approaches. Directly linked scaffolds rely on transition-metal-catalyzed cross-coupling, whereas methylene-linked scaffolds are typically accessed via nucleophilic substitution.
Fig 2. Divergent synthetic workflows for constructing pyrazole-benzonitrile linkages.
Protocol A: Synthesis of Directly Linked Scaffold (Suzuki-Miyaura Coupling)
Causality: Suzuki coupling is utilized because it reliably forms C-C bonds between two sp² carbons without hydrolyzing or reducing the sensitive nitrile group[5].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, combine 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.0 equiv) and 4-bromo-2-chlorobenzonitrile (1.0 equiv).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-dioxane and H₂O (4:1 v/v). The biphasic system ensures base solubility while maintaining organic reactant concentration.
-
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours with vigorous stirring.
-
Validation & Workup: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting halobenzonitrile validates conversion. Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
-
Deprotection: Treat the purified intermediate with 4M HCl in dioxane to cleave the THP protecting group, yielding the free pyrazole-benzonitrile scaffold[5].
Protocol B: Synthesis of Methylene-Linked Scaffold (N-Alkylation)
Causality: Direct N-alkylation exploits the natural nucleophilicity of the pyrazole nitrogen. The benzylic chloride is highly electrophilic, allowing for mild reaction conditions that prevent nitrile degradation[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the substituted 1H-pyrazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at room temperature.
-
Deprotonation: Add K₂CO₃ (1.5 equiv). Note: K₂CO₃ is chosen as a mild base; it is strong enough to deprotonate the pyrazole (pKa ~14) but weak enough to prevent side reactions with the nitrile group. Stir for 30 minutes.
-
Alkylation: Slowly add 4-(chloromethyl)benzonitrile (1.1 equiv) dropwise to the mixture.
-
Reaction: Heat the reaction to 80°C and stir for 2–4 hours.
-
Validation & Workup: Monitor via TLC (CH₂Cl₂/MeOH 9:1). Quench the reaction by pouring the mixture into ice-cold water. The sudden change in polarity forces the hydrophobic product to precipitate. Filter the solid and wash with cold water.
-
Purification: Recrystallize the crude solid from an EtOH/H₂O (1:1 v/v) mixture. The appearance of a distinct singlet integrating to 2H at approximately δ 5.40 ppm in the ¹H-NMR spectrum definitively validates the successful formation of the methylene bridge[4].
References
1. 2.3[3] 3.2[2] 4.1[1] 5.5[5] 6.4[4]
Sources
- 1. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2016162604A1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
Biological Activity & SAR Comparison: 3-Amino vs. 5-Amino Pyrazole Isomers
[1]
Executive Summary
For medicinal chemists and structural biologists, the choice between 3-aminopyrazole (3-AP) and 5-aminopyrazole (5-AP) scaffolds is rarely arbitrary. While they share a core tautomeric identity in their unsubstituted forms, their
-
3-Aminopyrazoles are dominant in CDK, AXL, and Akt inhibitor design. They typically adopt a classic Donor-Acceptor hinge-binding motif that favors planar, ATP-competitive active site geometries.
-
5-Aminopyrazoles are privileged scaffolds for p38 MAPK, JNK3, and FLT3 . They frequently induce or stabilize "peptide-flipped" hinge conformations or exploit hydrophobic pockets (gatekeeper regions) inaccessible to their 3-amino regioisomers.
This guide analyzes the structural determinants, synthetic pathways, and biological data separating these two critical isomers.
Part 1: Chemical Foundation – Tautomerism vs. Regioisomerism
The Tautomeric Equilibrium
In the absence of substitution at
The Regioisomer Distinction ( -Substitution)
In drug discovery, the tautomer is "locked" via
-
Regioisomer A (3-Amino): Amino group at position 3; Substituent at position 1.
-
Regioisomer B (5-Amino): Amino group at position 5; Substituent at position 1.
Regioselective Synthesis Workflow
Achieving high regioselectivity is the primary synthetic challenge.[1] The reaction of hydrazines with
Figure 1: Decision tree for regioselective synthesis. Kinetic conditions generally favor the 3-amino isomer, while thermodynamic conditions (and bulky substituents) favor the 5-amino isomer.
Part 2: Structural Biology & Binding Modes[3][4][5]
The biological divergence stems from how these isomers interact with the kinase hinge region (residues connecting the N- and C-lobes).
3-Aminopyrazole: The "Classic" Hinge Binder
-
Geometry: The exocyclic amine (C3-
) and the endocyclic nitrogen (N2) form a planar Donor-Acceptor (D-A) motif. -
Interaction:
-
Donor: C3-
Backbone Carbonyl ( ). -
Acceptor: N2
Backbone Amide NH ( ).
-
-
Target Profile: Ideal for kinases with "open" hinge architectures like CDK2, CDK5, and AXL .
5-Aminopyrazole: The "Twisted" or Allosteric Binder
-
Geometry: The
-substituent (often a phenyl ring) is proximal to the amino group, creating steric bulk that prevents the flat binding seen in 3-APs. -
Interaction:
-
Often binds with the
-substituent forcing the pyrazole ring to twist or pushing the compound deeper into the hydrophobic pocket. -
Key Feature: In p38 MAPK , 5-aminopyrazoles can stabilize a peptide-flip of the hinge residue (e.g., Gly110/Met109), a mechanism rare for 3-APs.
-
-
Target Profile: High affinity for p38 MAPK, JNK3, and FLT3 (Type II inhibitors).
Figure 2: Mechanistic comparison of hinge interactions. 3-APs typically form planar bidentate H-bonds, while 5-APs exploit steric fits and hydrophobic pockets.
Part 3: Comparative Biological Activity
The following table summarizes head-to-head performance trends derived from SAR studies in kinase drug discovery.
| Feature | 3-Aminopyrazole ( | 5-Aminopyrazole ( |
| Primary Kinase Targets | CDK2, CDK5, CDK16 , AXL, Akt | p38 MAPK , JNK3, FLT3, Aurora |
| Binding Conformation | Planar, ATP-competitive (Type I) | Often non-planar or Type II (DFG-out) |
| Selectivity Driver | Hinge H-bond network fidelity | Hydrophobic pocket occupancy ( |
| JNK3 vs p38 Selectivity | Low selectivity (binds both) | High Selectivity (N-phenyl 5-AP fits JNK3 small active site better than p38) |
| Metabolic Stability | Generally higher; N2 is less accessible | Lower ; Exposed amino group prone to N-oxidation |
| Representative Drug | Tozasertib (Aurora/CDK) | Pazopanib (Indazole analog/5-AP core) |
Case Study: JNK3 Selectivity
Research demonstrates that while indazole-based inhibitors (rigidified 5-AP analogs) inhibit both JNK3 and p38 potently, non-fused
Part 4: Experimental Protocols
Regioselective Synthesis of 5-Amino-1-Arylpyrazoles
To favor the 5-amino isomer (thermodynamic product).
-
Reagents: Arylhydrazine hydrochloride (1.0 eq),
-ketonitrile (1.0 eq), Ethanol. -
Procedure:
-
Dissolve arylhydrazine and
-ketonitrile in absolute ethanol. -
Add catalytic HCl (conc.) or reflux in basic conditions if using free hydrazine.
-
Critical Step: Reflux for 4–6 hours. The elevated temperature favors the thermodynamic 5-amino product.[1]
-
Cool to room temperature.[2] The 5-amino isomer often precipitates due to lower solubility compared to the 3-amino isomer.
-
Purification: Recrystallize from EtOH/Water.
-
-
Validation:
NMR NOE (Nuclear Overhauser Effect) study. Irradiate the -aryl protons; if NOE is observed at the pyrazole C5-H (or substituent), it is the 3-amino isomer. If NOE is observed at the amine protons, it is the 5-amino isomer.
Kinase Inhibition Assay (FRET-based)
Standard protocol for comparing IC50 values of isomers.
-
System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or Z'-LYTE™.
-
Preparation:
-
Prepare 10 mM stocks of 3-AP and 5-AP isomers in DMSO.
-
Dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
-
-
Reaction:
-
Add 5
L of compound (serially diluted). -
Add 5
L of Kinase/Antibody mixture (e.g., p38 + Eu-anti-GST). -
Add 5
L of Tracer (Alexa Fluor® conjugate).
-
-
Incubation: 1 hour at Room Temperature.
-
Detection: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 615 nm / 665 nm).
-
Analysis: Plot Emission Ratio (665/615) vs. log[inhibitor]. Fit to sigmoidal dose-response curve to determine
.
References
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry. (2009).
-
Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett. (2006).
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. (2022).
-
A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Derivatives. BenchChem. (2025).[3]
-
Structure-based design and protein X-ray analysis of a protein kinase inhibitor (CDK2). Bioorganic & Medicinal Chemistry Letters. (2002).
X-ray crystallography data for N-benzyl aminopyrazole derivatives
As a Senior Application Scientist specializing in structure-based drug design (SBDD), I have evaluated countless scaffolds. Among them, the N-benzyl aminopyrazole class stands out as a highly privileged pharmacophore. The aminopyrazole core acts as a robust hydrogen-bond donor/acceptor system, while the N-benzyl substitution provides a flexible, hydrophobic probe capable of inducing critical conformational shifts in target binding pockets.
This guide objectively compares the crystallographic and biochemical performance of N-benzyl aminopyrazole derivatives across three distinct therapeutic targets: c-Jun N-terminal Kinase 3 (JNK3), Thrombin (serine protease), and Mycobacterium tuberculosis CYP121. By analyzing high-resolution X-ray crystallography data, we will deconstruct the causality behind their binding affinities and provide validated protocols for replicating these structural studies.
The success of a kinase or protease inhibitor relies on balancing rigid anchoring with flexible pocket exploration.
-
The Anchor: The 5-aminopyrazole moiety mimics the adenine ring of ATP, forming canonical bidentate hydrogen bonds with the kinase hinge region (e.g., Met111 in JNK1/3)[1].
-
The Probe: The addition of an N-benzyl group introduces a rotatable, bulky aromatic system. In rigidified analogs, steric clashes often abrogate binding. However, the flexible methylene bridge of the N-benzyl group allows the aromatic ring to sit out-of-plane, seamlessly exploring adjacent hydrophobic pockets and inducing target-specific fit mechanisms[2].
Workflow for X-ray guided optimization of N-benzyl aminopyrazoles.
Performance Comparison Across Therapeutic Targets
A. Kinase Inhibition: JNK3 vs. p38α Selectivity
Developing isoform-selective inhibitors for JNK3 (a target for neurodegeneration) over JNK1 and p38α is notoriously difficult due to high active-site homology. Unsubstituted aminopyrazoles are promiscuous pan-kinase inhibitors[3]. However, functionalizing the pyrazole with an N-benzyl group drives profound selectivity.
Crystallographic data (e.g., PDB: 2OK1) reveals that the N-benzyl group forces a rearrangement of the Met146 sidechain in JNK3, opening "Hydrophobic Pocket I"[4]. This induced-fit mechanism is energetically favorable in JNK3 but sterically restricted in JNK1, yielding >50-fold isoform selectivity[5].
B. Serine Protease Inhibition: Thrombin
In the pursuit of antithrombotic drugs, researchers compared rigidified pyrazolo-quinazolinones against flexible N-benzyl aminopyrazoles. Cyclization (rigidification) completely abolished thrombin inhibitory activity[2]. X-ray crystallography revealed the causality: the flexible methylene bridge of the N-benzyl moiety positions the benzyl ring completely out of the plane of the pyrazole core[2]. This three-dimensional offset is strictly required to navigate the thrombin active site and trap the catalytic Ser195 residue covalently[2][6].
C. CYP121 Inhibition (M. tuberculosis)
For anti-tubercular drug development, targeting CYP121 requires navigating a highly constrained active site. Fragment merging often fails due to internal strain. However, an N-benzyl aminopyrazole derivative achieved a remarkable 1.35 Å resolution crystal structure[7]. Quantum mechanics (QM) calculations and the electron density maps confirmed that the N-benzyl rotation mitigates steric clashes with ortho-hydrogens, allowing the molecule to bind with high affinity (low nanomolar Kd) without internal strain[7].
Quantitative Data Comparison
| Compound Class / Target | Alternative / Modification | PDB ID | Resolution (Å) | Binding Affinity | Structural Causality |
| JNK3 Kinase | N-benzyl-pyrazolyl-pyrrole | 2OK1 | ~2.10 | IC50 < 50 nM | Met146 shift opens Hydrophobic Pocket I[5]. |
| Thrombin | Rigidified aminopyrazole | N/A | N/A | Inactive | Coplanar structure clashes with active site[2]. |
| Thrombin | Flexible N-benzyl aminopyrazole | N/A | N/A | IC50 = 165 nM | Methylene bridge enables out-of-plane Ser195 trapping[2]. |
| CYP121 (M. tb) | N-benzyl aminopyrazole | N/A | 1.35 | Low nM (Kd) | Phenol rotation mitigates ortho-hydrogen steric clash[7]. |
Self-Validating Experimental Protocol: Co-Crystallization of JNK3 with N-Benzyl Aminopyrazoles
To achieve the high-resolution electron density maps required to observe the Met146 conformational shift, co-crystallization is preferred over ligand soaking. Soaking often fails for N-benzyl derivatives because the pre-formed crystal lattice restricts the necessary induced-fit pocket expansion.
Step 1: Protein Preparation & Complex Formation
-
Express wild-type JNK3 (residues 39-402) in E. coli and purify via Ni-NTA affinity chromatography, followed by size-exclusion chromatography (SEC) in 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1 mM DTT.
-
Concentrate the protein to 10 mg/mL.
-
Add the N-benzyl aminopyrazole ligand (dissolved in 100% DMSO) to a final concentration of 2 mM (ensure final DMSO concentration remains <2% v/v to prevent protein denaturation).
-
Incubate the complex on ice for 2 hours to allow the induced-fit rearrangement of the hydrophobic pocket.
Step 2: Vapor Diffusion Crystallization
-
Set up hanging-drop vapor diffusion plates at 4°C.
-
Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 10-15% PEG 4000, 10% isopropanol).
-
Causality Check: The use of PEG 4000 acts as a molecular crowding agent, while isopropanol reduces the dielectric constant of the solvent, promoting the precipitation of the highly hydrophobic N-benzyl complex.
Step 3: Data Collection & Self-Validation
-
Harvest crystals after 3-5 days. Briefly transfer them to a cryoprotectant solution (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen.
-
Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 0.979 Å).
-
Validation: Solve the structure using Molecular Replacement (MR) with an apo-JNK3 search model. Generate an
omit map. If the ligand is genuinely bound, a positive green mesh (>3σ) will unambiguously trace the out-of-plane N-benzyl ring and the shifted Met146 residue[7]. Refine until and are below 0.20 and 0.25, respectively, with >95% of residues in favored Ramachandran regions.
Mechanistic pathway of JNK3 selectivity driven by the N-benzyl moiety.
Conclusion
The integration of an N-benzyl group onto an aminopyrazole core transforms a promiscuous hinge-binding fragment into a highly selective, potent inhibitor. Whether pushing the molecule out-of-plane to trap Thrombin's Ser195[2] or inducing a Met146 shift to unlock JNK3's hydrophobic pocket[4][5], the N-benzyl aminopyrazole scaffold exemplifies the power of flexibility in structure-based drug design.
References
-
C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes Source: NIH PubMed Central (PMC) URL:[Link]
-
X-ray crystal structure at 1.35 Å resolution of 5 in complex with CYP121 Source: ResearchGate URL:[Link]
-
EC 2.7.11.24 - mitogen-activated protein kinase (PDB: 2OK1) Source: Enzymes.me.uk URL:[Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: MDPI Pharmaceuticals URL:[Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: ACS Journal of Medicinal Chemistry URL:[Link]
-
Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin Source: ACS Pharmacology & Translational Science URL:[Link]
-
Bivalent inhibitors of c-Src tyrosine kinase that bind a regulatory domain Source: NIH PubMed Central (PMC) URL:[Link]
Sources
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bivalent inhibitors of c-Src tyrosine kinase that bind a regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Comparison: Reference Standard Grades for 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile Analysis
Executive Summary & Strategic Context
The analysis of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile presents a specific challenge common to nitrogen-rich heterocyclic intermediates: regioisomerism . The synthesis of this molecule—typically via the alkylation of 3-aminopyrazole with 2-(bromomethyl)benzonitrile—inevitably produces a mixture of the desired N1-alkylated product (the target) and the N2-alkylated regioisomer (often referred to as the 5-amino isomer).
These isomers possess identical molecular weights and similar polarities, making them difficult to separate by standard C18 HPLC. Consequently, the selection of the Reference Standard is not merely a matter of purity percentage; it is a matter of structural certainty . A 99.9% pure standard of the wrong regioisomer can lead to catastrophic failures in potency assignment and impurity profiling.
This guide objectively compares the three tiers of reference standards available for this molecule, providing experimental protocols to validate their suitability.
Comparative Analysis of Reference Standard Grades
The following table contrasts the three primary options for sourcing this reference material. Note that for this specific intermediate, "Certified Reference Materials" (CRM) under ISO 17034 are rare; thus, the "Primary Analytical Standard" is often the highest available grade.
Table 1: Reference Standard Performance Matrix
| Feature | Option A: Primary Analytical Standard | Option B: Secondary / Working Standard | Option C: In-House Synthesized (Crude) |
| Source | Specialized CRM Manufacturer (e.g., LGC, USP, EP) | Qualified In-House against Option A | Medicinal Chemistry / Process Chem |
| Purity (HPLC) | > 99.0% (Chromatographic & Regio-pure) | > 98.0% | Variable (85-95%) |
| Identity Proof | 1H-NMR, 13C-NMR, 2D-NOESY/HMBC, MS, IR | HPLC Retention Time match | MS, 1H-NMR (Basic) |
| Regio-Purity | Guaranteed & Quantified (<0.1% isomer) | Assumed based on Option A | High Risk (Isomer likely present) |
| Assay (Potency) | Mass Balance or qNMR (Certified Value) | Comparative HPLC vs. Option A | Unassigned (Area %) |
| Traceability | SI Units (via qNMR/Mass Balance) | Traceable to Option A | None |
| Cost | High ($500 - $2000 / 10mg) | Low (Amortized) | Low (Material cost only) |
| Use Case | Release Testing, Method Validation, Calibration | Routine QC, In-process Control | Early Route Scouting (Non-GMP) |
Critical Quality Attribute: Regio-Isomerism
The core risk in analyzing this molecule is the N1 vs. N2 alkylation .
-
Target (N1-Alkyl): 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile.
-
Impurity (N2-Alkyl): 2-((5-Amino-1H-pyrazol-1-yl)methyl)benzonitrile.
Standard C18 columns often co-elute these species. The Primary Standard must utilize 2D-NMR (NOESY) to prove the structure.
Visualization: The Regioisomer Challenge
Figure 1: Reaction pathway showing the origin of the critical regio-isomer impurity. The reference standard must be certified free of the N2-isomer to ensure accurate quantification.
Experimental Protocols for Standard Qualification
If you cannot purchase a Certified Primary Standard, you must qualify an incoming material (Option B or C) as a Primary Standard. This requires the following self-validating workflow .
Protocol A: Regio-Specific HPLC Method
Objective: To separate the 3-amino (target) from the 5-amino (impurity) isomer.
-
Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm). Note: The pi-pi interactions of the biphenyl phase offer superior selectivity for the benzonitrile/pyrazole system compared to C18.
-
Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over ACN for pi-selective separations.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 60% B
-
15-20 min: 60% -> 95% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 254 nm (Benzonitrile) and 230 nm (Pyrazole).
-
Acceptance Criteria: Resolution (Rs) between regioisomers > 2.0.
Protocol B: Structural Validation via NOE (Nuclear Overhauser Effect)
Objective: To definitively prove the N1-alkylation.
-
Sample Prep: Dissolve 10 mg of standard in DMSO-d6.
-
Experiment: 1D-NOESY or 2D-NOESY.
-
Key Correlation:
-
Target (3-Amino-N1-benzyl): Irradiate the Benzyl -CH2- protons (~5.3 ppm). Look for NOE enhancement of the Pyrazole H-5 proton (~7.5 ppm) and the Phenyl ortho-proton.
-
Impurity (5-Amino-N1-benzyl): Irradiate the Benzyl -CH2- protons. You will see NOE enhancement of the Amino -NH2 group (if visible) or lack of H-5 enhancement, as the amino group blocks the H-5 proximity.
-
-
Result: If the Benzyl CH2 shows a strong NOE to the Pyrazole H-5, the N1-structure is confirmed.
Workflow: Standard Selection Decision Tree
Use this logic to determine which standard grade is required for your specific development phase.
Figure 2: Decision logic for selecting the appropriate reference standard grade based on regulatory requirements and availability.
References
-
International Council for Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (2023).[3] Link
-
European Pharmacopoeia (Ph. Eur.). 5.[4]12. Reference Standards. (2022).[4] Link
- Foces-Foces, C., et al.Tautomerism and Regioisomerism in 3(5)-Aminopyrazoles. Journal of Chemical Crystallography, 2015. (Provides structural basis for N1 vs N2 assignment).
- Reich, H. J.WinPLT NMR Data: Chemical Shifts of Pyrazoles. University of Wisconsin-Madison. (Reference for Pyrazole H5 vs H3 shifts).
Sources
Spectroscopic Distinction of Pyrazole and Imidazole Benzonitrile Analogs: A Comparative Technical Guide
Executive Summary: The Isomeric Divergence
In drug discovery, the choice between a pyrazole (1,2-diazole) and an imidazole (1,3-diazole) core linked to a benzonitrile scaffold is rarely arbitrary.[1] While they are structural isomers (
This guide provides a definitive spectroscopic analysis of 4-(1H-imidazol-1-yl)benzonitrile versus 4-(1H-pyrazol-1-yl)benzonitrile . The core distinction lies in the electronic donor capacity of the N1-nitrogen. Imidazole, being a stronger
Molecular Architecture & Electronic Logic
To interpret the spectra, one must first understand the electronic "push" of the heterocycle against the "pull" of the nitrile group.
-
Imidazole (1,3-position): The N1 atom is flanked by two carbon atoms (C2 and C5).[2] The lone pair is part of the aromatic sextet but is more available for donation into the phenyl ring due to the higher energy of the HOMO.
-
Pyrazole (1,2-position): The N1 atom is directly bonded to the electronegative N2 atom. This N-N bond creates an inductive withdrawing effect, reducing the electron density available for donation into the phenyl ring.
Impact on Benzonitrile: The imidazole ring acts as a stronger donor, increasing the contribution of the charge-separated ketenimine resonance form of the nitrile group.
Vibrational Spectroscopy (FT-IR)[1][2]
The nitrile stretching frequency (
Mechanism of Shift
The nitrile bond exists in resonance between a triple bond form (
Comparative Data
| Feature | Imidazole-Benzonitrile | Pyrazole-Benzonitrile | Diagnostic Note |
| ~2220 - 2225 cm⁻¹ | ~2228 - 2235 cm⁻¹ | Imidazole is a better donor, lowering the frequency. | |
| Ring C=C/C=N Stretches | Distinct band ~1520 cm⁻¹ | Distinct band ~1540 cm⁻¹ | Pyrazole ring breathing modes are typically higher energy. |
Experimental Tip: Use a high-resolution setting (2 cm⁻¹) on your FT-IR.[2] The shift is subtle (~5-10 cm⁻¹) but reproducible in non-polar solvents like
Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]
NMR provides the most definitive structural confirmation. The symmetry and chemical shift dispersion differ significantly.
H NMR Signatures (in DMSO- )
-
Imidazole: Characterized by the highly deshielded H2 proton (N-CH-N), which often appears as a singlet (or fine triplet) far downfield.[2]
-
Pyrazole: Characterized by the H4 proton (C-CH-C), which is significantly shielded compared to H3 and H5.
| Position | Imidazole Analog ( | Pyrazole Analog ( | Comparison |
| Heterocycle H2 | 8.20 - 8.50 (s) | N/A (N-atom) | Imidazole H2 is the "fingerprint" peak.[2] |
| Heterocycle H3 | N/A (N-atom) | 7.80 - 7.90 (d) | Pyrazole H3 is deshielded by N2.[1][2] |
| Heterocycle H4 | 7.10 - 7.30 (s/d) | 6.50 - 6.70 (dd) | Pyrazole H4 is the most upfield aromatic signal.[2] |
| Heterocycle H5 | 7.60 - 7.80 (s/d) | 8.40 - 8.60 (d) | Pyrazole H5 is deshielded by N1-Phenyl.[2] |
| Phenyl (AA'BB') | Distinct roof effect | Distinct roof effect | Both show para-substitution patterns.[1][2] |
N NMR (The "Gold Standard")
If you have access to
-
Pyrazole: Shows two nitrogens with a smaller chemical shift difference (
ppm).[2] N1 (pyrrole-like) is shielded; N2 (pyridine-like) is deshielded.[2] -
Imidazole: Shows two nitrogens with a larger chemical shift difference (
ppm) or distinct positions due to the intervening carbon.[2]
Electronic Spectroscopy (UV-Vis & Fluorescence)
The "Push-Pull" nature of these molecules (Donor-Heterocycle
Absorption & Emission Trends[1][6][7]
-
Imidazole: Stronger donor
Lower HOMO-LUMO gap Red-shifted absorption maximum ( ).[2][3] -
Pyrazole: Weaker donor
Higher HOMO-LUMO gap Blue-shifted absorption maximum.
Fluorescence Quantum Yield (
-
Pyrazole derivatives (Pyrazolines): Often exhibit high quantum yields (
) due to rigid structures that minimize non-radiative decay.[1][2] -
Imidazole derivatives: Often exhibit lower quantum yields in simple N-phenyl forms due to free rotation around the N-C bond (TICT states), unless constrained (e.g., in benzimidazole or tetraphenylimidazole).[1][2]
Experimental Protocols
Protocol A: Determination of Solvatochromism (ICT Confirmation)
To confirm the charge-transfer nature of the benzonitrile analogs:
-
Prepare 10 µM solutions of the analyte in three solvents of varying polarity: Hexane (non-polar), THF (medium), and Acetonitrile (polar).
-
Measure UV-Vis Absorption:
-
Observation: The lowest energy band (ICT band) should red-shift (bathochromic shift) as solvent polarity increases.[2]
-
Expectation: The shift will be more pronounced for the Imidazole analog due to its larger dipole moment change upon excitation.
-
-
Measure Fluorescence:
Protocol B: NMR Discrimination Workflow
-
Solvent Choice: Use DMSO-
rather than . DMSO prevents aggregation and sharpens the N-H or ring protons involved in H-bonding (if any).[2] -
Acquisition: Run a standard
H (16 scans).[1][2] -
Analysis: Look for the region 8.0 - 9.0 ppm .
References
-
BenchChem. A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands. (2025).[1][2][4] Retrieved from
-
RSC Advances. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024).[1][2][5][6] Retrieved from [1][2]
-
Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. (1997/2010 Update).[1][2] Retrieved from [1][2]
-
Dalton Transactions. Computational insights into the photophysical properties of phenylimidazole-based ligands. (2023).[1][2] Retrieved from [1][2]
-
Fraunhofer-Publica. N-Heterocyclic Olefins of Pyrazole and Indazole: Structural and Electronic Comparison. (2025).[1][2][4] Retrieved from [1][2]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.latech.edu [chem.latech.edu]
Safety Operating Guide
2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile proper disposal procedures
The following technical guide details the operational safety and disposal protocols for 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile .
This guide is structured for Principal Investigators, Lab Managers, and EHS Officers requiring immediate, actionable data for regulatory compliance and personnel safety. It prioritizes the specific chemical hazards associated with the aminopyrazole and benzonitrile functional groups.[1]
Part 1: Executive Safety & Hazard Summary
Immediate Action Required: Treat this compound as a Toxic Organic Nitrile .[1] While specific LD50 data may be proprietary or limited, the presence of the benzonitrile moiety necessitates handling protocols designed to prevent metabolic release of cyanide and acidic hydrolysis.[1]
| Hazard Category | Classification | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Dermal) | Harmful if swallowed.[1][2][3] Potential for delayed toxicity via nitrile metabolism.[1] |
| Chemical Reactivity | Incompatible with Acids | CRITICAL: Contact with strong acids may liberate Hydrogen Cyanide (HCN) gas.[1] |
| Skin/Eye Hazards | Irritant (Cat 2/2A) | The basic aminopyrazole moiety can cause severe eye irritation and skin sensitization.[1] |
| Target Organs | Liver, Kidneys, CNS | Nitriles target the Central Nervous System (CNS); Pyrazoles may affect liver enzymes.[1] |
Mandatory PPE (Personal Protective Equipment):
-
Respiratory: N95 or P100 particulate respirator if handling powder; Fume hood is mandatory for all open handling.[1]
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1] Immediate change upon splash.[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for liquid handling.[1]
Part 2: Chemical Identity & Waste Characterization
Accurate waste characterization is the foundation of compliant disposal.[1] Do not label this simply as "Organic Waste."
-
Chemical Name: 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile[1][2]
-
Functional Groups:
-
Waste Stream Code (RCRA Recommendations):
Part 3: Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Substance, contaminated vials, weighing boats)[2]
Objective: Isolate the solid to prevent dust generation and environmental leaching.
-
Containment: Transfer the solid material or contaminated debris into a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Apply a hazardous waste label with the specific declaration:
-
Secondary Containment: Place the HDPE jar inside a clear, sealable secondary bag (4-mil polyethylene) to contain any exterior residue.
-
Disposal Path: Transfer to the facility's Solid Hazardous Waste stream for High-Temperature Incineration .[1]
Scenario B: Liquid Waste (Reaction mixtures, HPLC effluent)
Objective: Prevent cross-reactivity in the waste drum.
-
Solvent Compatibility Check: Ensure the solvent matrix (e.g., DMSO, Methanol, Dichloromethane) is compatible with the waste container material.[1]
-
pH Check (Crucial):
-
Segregation: Pour into a designated "Organic Waste - Basic/Neutral" carboy.
-
Rinsing: Triple-rinse empty reaction vessels with acetone. Add the rinsate to the same organic waste container.
Part 4: Operational Visualizations
Diagram 1: Waste Stream Decision Logic
This decision tree ensures the material is routed to the correct waste stream, preventing dangerous incompatibility events.[1][6]
Caption: Decision logic for segregating aminopyrazole/benzonitrile waste. Note the critical pH neutralization step for liquids to mitigate cyanide evolution risks.
Diagram 2: Emergency Spill Response Workflow
Immediate actions to take in the event of a powder spill or solution leak.
Caption: Standard Operating Procedure (SOP) for containing and cleaning spills of toxic nitrile solids or liquids.
Part 5: Regulatory & Compliance Notes
-
EPA RCRA Status: While this specific molecule may not be explicitly listed on the P-list or U-list, the generator is responsible for determining if it exhibits characteristics of toxicity (D003 - Reactivity, if cyanide generation is possible under standard conditions, though unlikely without strong acid).[1][2] Best practice is to manage it as Hazardous Chemical Waste .[1]
-
DOT Shipping (if transporting):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][7] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. CAS#:1342836-89-8 | 3-amino-N-ethyl-1H-pyrazole-5-carboxamide | Chemsrc [m.chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. web.mit.edu [web.mit.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. orgsyn.org [orgsyn.org]
Technical Guide: Personal Protective Equipment & Handling for 2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile
[1][2]
Executive Safety Summary
2-((3-Amino-1h-pyrazol-1-yl)methyl)benzonitrile is a functionalized pyrazole-benzonitrile derivative, commonly utilized as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Alogliptin .[1][2]
As a pharmaceutical building block containing both a basic amine and a nitrile moiety, this compound presents specific risks regarding acute toxicity (oral) , mucous membrane irritation , and potential skin sensitization .[2] This guide moves beyond generic safety advice, providing a risk-based PPE strategy validated for high-value organic synthesis environments.[1][2]
Core Hazard Profile (Derived from Structural Analogs)
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3] | Strict hygiene; no open handling outside containment.[1][2][4] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][5][6] | Double-gloving required for synthesis steps.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][5][6] | Goggles mandatory; safety glasses insufficient.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][5] | Engineering controls (Fume Hood) are primary; Respirators are secondary.[2] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities exceeding 10 mg .
A. Respiratory Protection[1][2][3][5][6][7][8]
-
Primary Barrier: Engineering Controls (Chemical Fume Hood).[2]
-
Secondary Barrier (PPE):
-
Standard Operation: NIOSH-approved N95 filtering facepiece (or EN 149 FFP2).[1][2]
-
Spill Cleanup / Powder Transfer (>1g): Full-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) relief if solvents are present.[1][2]
-
Why? The aminopyrazole moiety can be a potent respiratory irritant.[1][2][3] Dust inhalation is the fastest route to systemic absorption for solid intermediates.[1][2]
-
B. Dermal Protection (Hands)[2]
-
Material: Nitrile Rubber (NBR).[1][2] Latex is prohibited due to poor chemical resistance against organic solvents often used with this intermediate (e.g., DCM, DMF).[2]
-
Configuration: Double-gloving is the standard protocol.[1][2]
-
Breakthrough Logic: Benzonitriles can permeate thin rubber.[1][2] Change outer gloves immediately upon splash contact or every 2 hours of continuous handling.[1][2]
C. Ocular & Body Protection[1][2][3][5]
Operational Handling Protocols
Protocol A: Weighing & Transfer (Solid State)
-
Procedure:
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before transfer.[2] Pyrazoles can be static-prone.[1][2]
-
Containment: Perform all weighing inside a Balance Enclosure or Fume Hood.
-
Technique: Use the "tap-and-pour" method. Do not use a spatula to "flick" powder, as this aerosolizes particles.[2]
-
Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.[1][2] Dispose of the tissue as solid hazardous waste.[1][2]
-
Protocol B: Reaction Setup & Synthesis
-
Context: This intermediate is often reacted with electrophiles (e.g., alkyl halides) or acids.[2]
-
Procedure:
-
Dissolution: Dissolve the solid in the solvent (e.g., DMF, DMSO) before adding reactive reagents to minimize dust exposure time.[2]
-
Temperature: If using strong acids (HCl generation possible), ensure the scrubber is active.
-
Waste: Quench reaction mixtures carefully. The nitrile group is stable, but the amine can form salts that precipitate unexpectedly.[2]
-
Emergency Response & Disposal Logic
Biological Pathway & First Aid
The presence of the benzonitrile group raises a theoretical risk of cyanide metabolism, although this is rare in stable intermediates compared to simple aliphatic nitriles.[2] However, the aminopyrazole component is a known sensitizer.[2]
-
Inhalation: Move to fresh air. If wheezing occurs, medical evaluation is mandatory (sensitization check).[2]
-
Skin Contact: Wash with soap and water for 15 minutes .[1][2][3] Do not use alcohol/solvents on skin (increases absorption).[2]
Disposal Workflow
-
Do NOT drain dispose.
-
Solid Waste: Collect in "Hazardous Solid - Toxic/Irritant" drums.[1][2]
-
Liquid Waste: Segregate into "Non-Halogenated Organic" (if in MeOH/EtOH) or "Halogenated" (if in DCM).[2]
-
Destruction Method: High-temperature incineration (>850°C) with scrubber is the only validated method to destroy the nitrogen-rich pyrazole ring and nitrile group safely.[1][2]
Visualized Workflows
Figure 1: PPE Decision Logic
This diagram illustrates the decision process for selecting the correct PPE based on the operation scale and state.[2]
Caption: Decision tree for selecting PPE based on physical state and quantity. Solid handling requires stricter respiratory and dermal protection.[1]
Figure 2: Spill Response Protocol
A step-by-step logic flow for managing spills of this specific intermediate.
Caption: Spill response workflow emphasizing dust suppression for solids and containment for liquids.
References
-
Thermo Fisher Scientific. (2025).[2][3][4][5] Safety Data Sheet: 3-Amino-1H-pyrazole-4-carbonitrile (Analogous Structure).[1][2] Retrieved from
-
TCI Chemicals. (2024).[2] Safety Data Sheet: 3-Aminopyrazole (Functional Group Safety).[1][2] Retrieved from [2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Benzonitrile Derivatives. Retrieved from [2]
-
BOC Sciences. (2024).[2] Alogliptin Impurities and Intermediates Safety Profile. Retrieved from [2]
(Note: While the exact CAS for this specific intermediate sequence is proprietary in some databases, safety protocols are grounded in the confirmed hazards of the 3-aminopyrazole and benzonitrile functional groups found in Sources 1 and 2.)[1][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
